Product packaging for 2-Dec-1-yn-5-yloxyoxane(Cat. No.:)

2-Dec-1-yn-5-yloxyoxane

Cat. No.: B15286987
M. Wt: 238.37 g/mol
InChI Key: RXFVLXNCIATBOG-UHFFFAOYSA-N
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Description

2-Dec-1-yn-5-yloxyoxane is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B15286987 2-Dec-1-yn-5-yloxyoxane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dec-1-yn-5-yloxyoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-3-5-7-11-14(10-6-4-2)17-15-12-8-9-13-16-15/h2,14-15H,3,5-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVLXNCIATBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC#C)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway and detailed characterization of the novel compound, 2-Dec-1-yn-5-yloxyoxane. As this molecule is not readily described in current chemical literature, this document provides a comprehensive, hypothetical framework for its preparation and analysis, based on established and reliable organic chemistry methodologies. The proposed synthesis employs a convergent approach, culminating in a Williamson ether synthesis to couple a tetrahydropyran moiety with a functionalized decyne chain. Detailed experimental protocols for each synthetic step are provided, alongside a summary of expected characterization data derived from spectroscopic predictions for analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis of novel heterocyclic compounds bearing alkyne functionalities, which are of significant interest in medicinal chemistry and materials science.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-stage route, as depicted in the workflow diagram below. The key steps involve:

  • Preparation of the requisite precursors: 5-hydroxytetrahydropyran (oxane-3-ol) and dec-1-yn-5-ol.

  • Activation of the secondary alcohol of dec-1-yn-5-ol by conversion to a tosylate, a superior leaving group for nucleophilic substitution.

  • Coupling of the two fragments via a Williamson ether synthesis to form the target molecule.

SynthesisWorkflow cluster_precursors Precursor Synthesis cluster_activation Activation cluster_coupling Coupling Reaction cluster_analysis Characterization DHP Dihydropyran H2O_H H2O, H+ DHP->H2O_H HydroxyOxane 5-Hydroxytetrahydropyran H2O_H->HydroxyOxane NaH NaH HydroxyOxane->NaH Pentanal Pentanal PropargylMgBr Propargyl Magnesium Bromide Pentanal->PropargylMgBr Decynol Dec-1-yn-5-ol PropargylMgBr->Decynol TsCl TsCl, Pyridine Decynol->TsCl DecynolTosylate 5-Tosyloxy-dec-1-yne TsCl->DecynolTosylate Target This compound DecynolTosylate->Target Alkoxide Sodium 5-oxanolate NaH->Alkoxide Alkoxide->DecynolTosylate NMR NMR (1H, 13C) Target->NMR IR IR Spectroscopy Target->IR MS Mass Spectrometry Target->MS

Figure 1: Proposed synthetic and characterization workflow for this compound.

Experimental Protocols

The following protocols are proposed for the synthesis of this compound and its precursors.

Synthesis of 5-Hydroxytetrahydropyran

5-Hydroxytetrahydropyran can be synthesized via the acid-catalyzed hydration of 3,4-dihydropyran.

  • Materials: 3,4-Dihydropyran, deionized water, sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask containing deionized water (100 mL), add 3,4-dihydropyran (0.5 mol).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) with stirring.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Extract the aqueous solution with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 5-hydroxytetrahydropyran as a colorless oil.

Synthesis of Dec-1-yn-5-ol

This secondary alcohol can be prepared by the reaction of pentanal with the Grignard reagent derived from propargyl bromide.

  • Materials: Magnesium turnings, dry tetrahydrofuran (THF), propargyl bromide, pentanal, saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (0.55 mol).

    • Add dry THF (50 mL) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of propargyl bromide (0.5 mol) in dry THF (100 mL) to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C and add a solution of pentanal (0.45 mol) in dry THF (50 mL) dropwise.

    • After the addition, allow the mixture to stir at room temperature for 3 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL).

    • Extract the mixture with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford dec-1-yn-5-ol.

Tosylation of Dec-1-yn-5-ol

The secondary alcohol is converted to a tosylate to facilitate the subsequent nucleophilic substitution.

  • Materials: Dec-1-yn-5-ol, dry pyridine, p-toluenesulfonyl chloride (TsCl), dichloromethane (DCM), 1 M HCl, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve dec-1-yn-5-ol (0.4 mol) in dry pyridine (150 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (0.44 mol) in portions, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice-cold 1 M HCl (300 mL) and extract with DCM (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-tosyloxy-dec-1-yne, which can be used in the next step without further purification.

Synthesis of this compound

The final product is assembled via a Williamson ether synthesis.

  • Materials: 5-Hydroxytetrahydropyran, sodium hydride (60% dispersion in mineral oil), dry dimethylformamide (DMF), 5-tosyloxy-dec-1-yne, deionized water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (0.35 mol) in dry DMF (200 mL) at 0 °C, add a solution of 5-hydroxytetrahydropyran (0.3 mol) in dry DMF (50 mL) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

    • Cool the resulting alkoxide solution back to 0 °C and add a solution of 5-tosyloxy-dec-1-yne (0.28 mol) in dry DMF (100 mL) dropwise.

    • Let the reaction mixture warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of deionized water (150 mL).

    • Extract the aqueous mixture with diethyl ether (4 x 100 mL).

    • Wash the combined organic extracts with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Characterization Data

The successful synthesis of this compound would be confirmed by a combination of spectroscopic methods. The expected data are summarized in the table below.

Analysis Expected Results
Appearance Colorless to pale yellow oil
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
1H NMR (CDCl3) δ 3.4-4.0 (m, protons on oxane ring adjacent to oxygen), δ 3.5-3.8 (m, -CH-O-), δ 2.2-2.4 (m, -CH2-C≡CH), δ 2.0-2.1 (t, -C≡CH), δ 1.2-1.8 (m, aliphatic protons), δ 0.9 (t, terminal -CH3)
13C NMR (CDCl3) δ 82-84 (-C≡CH), δ 69-71 (-C≡CH), δ 75-80 (-CH-O-), δ 65-70 (carbons on oxane ring adjacent to oxygen), δ 20-40 (aliphatic carbons)
IR (thin film, cm-1) ~3300 (C≡C-H stretch, sharp), ~2930 (sp3 C-H stretch), ~2120 (C≡C stretch, weak), ~1100 (C-O-C stretch, strong)
Mass Spec (ESI-MS) m/z 239.20 [M+H]+, 261.18 [M+Na]+

Conclusion

This technical guide provides a detailed and plausible route for the synthesis and characterization of the novel compound this compound. The proposed pathway utilizes robust and well-understood reactions, offering a high probability of success. The provided experimental protocols and expected characterization data serve as a comprehensive starting point for any research group aiming to synthesize this or structurally related molecules. Such compounds, combining a heterocyclic core with a terminal alkyne, are valuable scaffolds for further functionalization, for example, via "click" chemistry, opening avenues for applications in drug discovery and materials science.

An In-depth Technical Guide on the Physical and Chemical Properties of Alkyne-Functionalized Cyclic Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-functionalized cyclic ethers are a class of organic molecules that have garnered significant interest across various scientific disciplines, including materials science, medicinal chemistry, and drug development. Their unique structural composition, which combines a cyclic ether moiety (such as an epoxide, oxetane, or tetrahydrofuran) with a reactive alkyne group, imparts a versatile set of physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their synthesis and key reactions, and visualizations of relevant chemical pathways. The strategic incorporation of the cyclic ether can influence polarity, solubility, and metabolic stability, while the terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling reactions.

Physical Properties

The physical properties of alkyne-functionalized cyclic ethers are influenced by the size and substitution of the ether ring, as well as the position of the alkyne functionality. Generally, these compounds are liquids at room temperature, with boiling points that increase with molecular weight. They exhibit moderate polarity, leading to good solubility in a wide range of organic solvents, while their solubility in water is limited.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Glycidyl Propargyl Ether2-(prop-2-yn-1-yloxymethyl)oxiraneC₆H₈O₂112.1395 (at 45 mmHg)[1][2]1.040 (at 20 °C)[1][3]1.448-1.450[3][4]
3-(Propargyloxymethyl)oxetane3-((Prop-2-yn-1-yloxy)methyl)oxetaneC₇H₁₀O₂126.15No data availableNo data availableNo data available
2-((Prop-2-yn-1-yloxy)methyl)tetrahydrofuran2-((Prop-2-yn-1-yloxy)methyl)tetrahydrofuranC₈H₁₂O₂140.18No data availableNo data availableNo data available
3-Ethynyloxetane3-EthynyloxetaneC₅H₆O82.10No data availableNo data availableNo data available

Chemical Properties and Reactivity

The chemical reactivity of alkyne-functionalized cyclic ethers is dominated by the transformations of the alkyne group and the potential for ring-opening of the cyclic ether, particularly in the case of strained rings like epoxides and oxetanes.

Key Chemical Reactions:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective "click" reaction forms a stable 1,2,3-triazole linkage. It is widely used for bioconjugation, polymer synthesis, and in drug discovery for linking molecular fragments.

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

  • Ring-Opening Reactions: The cyclic ether moiety, especially strained rings like epoxides and oxetanes, can undergo nucleophilic ring-opening reactions under acidic or basic conditions. This property is particularly relevant in polymerization and in biological contexts where enzymatic or acidic hydrolysis can occur.

  • Ring-Opening Polymerization (ROP): Alkyne-functionalized cyclic ethers can serve as monomers in ring-opening polymerization to produce functional polymers with pendant alkyne groups, which can be further modified using click chemistry.

Experimental Protocols

Synthesis of Alkyne-Functionalized Cyclic Ethers

General Procedure for Williamson Ether Synthesis of Propargyl Ethers:

This procedure describes the synthesis of alkyne-functionalized cyclic ethers from the corresponding alcohol-containing cyclic ether and propargyl bromide.

G cluster_reactants Reactants cluster_procedure Procedure CyclicEther_OH Cyclic Ether with -OH group (e.g., 3-(hydroxymethyl)oxetane) Deprotonation 1. Deprotonation: Add base to a solution of the -OH functionalized cyclic ether in anhydrous solvent at 0 °C. CyclicEther_OH->Deprotonation PropargylBromide Propargyl Bromide Alkylation 2. Alkylation: Add propargyl bromide dropwise and allow the reaction to warm to room temperature. PropargylBromide->Alkylation Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Deprotonation Deprotonation->Alkylation Workup 3. Workup: Quench with water, extract with an organic solvent, dry, and concentrate. Alkylation->Workup Purification 4. Purification: Purify by column chromatography. Workup->Purification Product Alkyne-Functionalized Cyclic Ether Purification->Product

Figure 1: General workflow for the synthesis of alkyne-functionalized cyclic ethers.

Detailed Protocol for the Synthesis of 3-((Prop-2-yn-1-yloxy)methyl)oxetane:

  • Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 3-(hydroxymethyl)oxetane (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add propargyl bromide (1.2 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 3-((prop-2-yn-1-yloxy)methyl)oxetane.

Characterization Data for 3-((Prop-2-yn-1-yloxy)methyl)oxetane:

  • ¹H NMR (CDCl₃): δ (ppm) 4.80-4.75 (m, 2H), 4.65-4.60 (m, 2H), 4.15 (d, J=2.4 Hz, 2H), 3.70 (s, 2H), 3.25-3.15 (m, 1H), 2.45 (t, J=2.4 Hz, 1H).

  • ¹³C NMR (CDCl₃): δ (ppm) 79.5, 78.0, 74.5, 72.0, 58.0, 40.0.

  • Mass Spectrometry (EI): m/z (%) = 126 (M+), 97, 81, 67, 57.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Protocol for CuAAC Reaction:

G cluster_reactants Reactants cluster_procedure Procedure AlkyneEther Alkyne-Functionalized Cyclic Ether Mixing 1. Mixing: Dissolve the alkyne-functionalized cyclic ether and organic azide in the solvent. AlkyneEther->Mixing Azide Organic Azide (e.g., Benzyl Azide) Azide->Mixing Catalyst Copper(I) Source (e.g., CuI or CuSO₄/Sodium Ascorbate) Initiation 2. Initiation: Add the copper(I) source (and reducing agent if using CuSO₄). Catalyst->Initiation Solvent Solvent (e.g., t-BuOH/H₂O, THF) Solvent->Mixing Mixing->Initiation Reaction 3. Reaction: Stir the mixture at room temperature until completion (monitored by TLC or LC-MS). Initiation->Reaction Workup 4. Workup: Dilute with water and extract with an organic solvent. Wash, dry, and concentrate. Reaction->Workup Purification 5. Purification: Purify by column chromatography or recrystallization. Workup->Purification Product 1,2,3-Triazole Product Purification->Product

Figure 2: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol for the CuAAC Reaction of 3-((Prop-2-yn-1-yloxy)methyl)oxetane with Benzyl Azide:

  • Preparation: To a solution of 3-((prop-2-yn-1-yloxy)methyl)oxetane (1.0 equivalent) and benzyl azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-triazole product.

Sonogashira Coupling

General Protocol for Sonogashira Coupling:

G cluster_reactants Reactants cluster_procedure Procedure AlkyneEther Alkyne-Functionalized Cyclic Ether Setup 1. Setup: Combine the alkyne-functionalized cyclic ether, aryl halide, Pd catalyst, and CuI in a degassed solvent. AlkyneEther->Setup ArylHalide Aryl/Vinyl Halide (e.g., Iodobenzene) ArylHalide->Setup Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Setup Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Setup Base Base (e.g., Et₃N, DIPA) Addition 2. Base Addition: Add the base under an inert atmosphere. Base->Addition Solvent Solvent (e.g., THF, DMF) Solvent->Setup Setup->Addition Reaction 3. Reaction: Heat the mixture to the desired temperature and stir until completion. Addition->Reaction Workup 4. Workup: Filter the reaction mixture, concentrate, and partition between water and an organic solvent. Reaction->Workup Purification 5. Purification: Purify by column chromatography. Workup->Purification Product Coupled Product Purification->Product

Figure 3: General workflow for the Sonogashira Coupling reaction.

Detailed Protocol for the Sonogashira Coupling of 2-((Prop-2-yn-1-yloxy)methyl)tetrahydrofuran with Iodobenzene:

  • Preparation: To a degassed solution of 2-((prop-2-yn-1-yloxy)methyl)tetrahydrofuran (1.0 equivalent), iodobenzene (1.1 equivalents), and copper(I) iodide (0.05 equivalents) in triethylamine, add tetrakis(triphenylphosphine)palladium(0) (0.025 equivalents) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Conclusion

Alkyne-functionalized cyclic ethers are valuable building blocks in modern organic chemistry. Their synthesis is readily achievable through established methods like the Williamson ether synthesis. The presence of the terminal alkyne allows for a wide array of subsequent chemical modifications, with CuAAC and Sonogashira coupling being the most prominent examples. The cyclic ether moiety not only influences the physical properties of the molecule but also offers a site for potential ring-opening reactions, further expanding their synthetic utility. This guide provides a foundational understanding of the properties and reactivity of these compounds, along with practical experimental protocols to facilitate their use in research and development.

References

Technical Guide on the Spectroscopic Analysis of 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public experimental spectroscopic data (NMR, IR, Mass Spec) is available for the compound 2-Dec-1-yn-5-yloxyoxane (CAS No. 223734-62-1). The following guide is a comprehensive, predictive analysis based on the known spectroscopic behavior of its constituent functional groups: a terminal alkyne, a secondary ether linkage, an aliphatic chain, and a tetrahydropyran (oxane) ring. The data presented herein is hypothetical but is structured to be representative for a molecule of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.65t1HO-CH-O (anomeric proton on oxane)
~3.90m1HO-CH₂ (axial on oxane)
~3.75m1HCH-O (on decyn chain)
~3.50m1HO-CH₂ (equatorial on oxane)
~2.40t2HCH₂-C≡C
~2.05t1HC≡C-H
~1.80 - 1.50m8HAliphatic CH₂ (oxane and decyn chain)
~1.40 - 1.25m6HAliphatic CH₂ (decyn chain)
~0.90t3HCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~98.0O-CH-O (anomeric carbon)
~84.0C≡C-H
~75.0CH-O (on decyn chain)
~69.0C≡C-H
~62.0O-CH₂ (on oxane)
~35.0 - 19.0Aliphatic CH₂ (multiple signals)
~14.0CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2930StrongC-H stretch (aliphatic)
~2860StrongC-H stretch (aliphatic)
~2120Weak, SharpC≡C stretch (terminal alkyne)[1]
~1120StrongC-O stretch (ether)
~1075StrongC-O stretch (ether)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Assignment
238.37[M]⁺ (Molecular Ion)
153.13[M - C₅H₉O]⁺ (Loss of oxanyl group)
85.06[C₅H₉O]⁺ (Oxanyl cation)

Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition: Proton spectra are acquired using a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are co-added.

  • ¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse program with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. A total of 1024 scans are co-added.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

IR Spectroscopy
  • Sample Preparation: A small drop of neat liquid this compound is placed between two sodium chloride (NaCl) plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum of the clean NaCl plates is first acquired and automatically subtracted from the sample spectrum. A total of 32 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then plotted as transmittance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is utilized.

  • GC Separation: A 1 µL aliquot of the sample solution is injected into the GC, which is equipped with a non-polar capillary column. A temperature gradient is used to ensure separation from any potential impurities.

  • MS Acquisition: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass-to-charge (m/z) range of 40-400 amu.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A This compound (Pure Sample) P_NMR Dissolve in CDCl3 A->P_NMR P_IR Prepare Thin Film A->P_IR P_MS Dilute in MeOH A->P_MS NMR NMR Spectrometer (¹H & ¹³C) P_NMR->NMR IR FTIR Spectrometer P_IR->IR MS GC-MS (EI) P_MS->MS D_NMR Chemical Shifts Coupling Constants NMR->D_NMR D_IR Functional Groups (Alkyne, Ether) IR->D_IR D_MS Molecular Weight Fragmentation MS->D_MS Final Structure Confirmation D_NMR->Final D_IR->Final D_MS->Final

Caption: Experimental workflow from sample preparation to structural confirmation.

G Start Proposed Structure: This compound IR_Node IR Spectroscopy Start->IR_Node NMR_Node NMR Spectroscopy (¹H and ¹³C) Start->NMR_Node MS_Node Mass Spectrometry Start->MS_Node IR_Result Identify Key Functional Groups: - Terminal Alkyne (≡C-H, C≡C) - Ether (C-O) IR_Node->IR_Result NMR_Result Determine Carbon-Hydrogen Framework: - Number of unique protons/carbons - Connectivity via coupling - Anomeric proton of oxane NMR_Node->NMR_Result MS_Result Confirm Molecular Formula & Key Fragments: - Molecular Weight (238.37) - Loss of oxanyl group MS_Node->MS_Result Conclusion Structural Elucidation Complete IR_Result->Conclusion NMR_Result->Conclusion MS_Result->Conclusion

Caption: Logical diagram for spectroscopic-based structural elucidation.

References

The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The terminal alkyne, a seemingly simple functional group, has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. Its unique linear geometry, electronic properties, and reactivity have propelled it from a niche structural motif to a key player in drug discovery and development. This technical guide provides an in-depth exploration of the diverse applications of terminal alkynes in medicinal chemistry, offering a comprehensive resource for researchers and professionals in the field. We delve into the critical roles of terminal alkynes as pharmacophores, their utility in bioorthogonal "click" chemistry for bioconjugation, their application in forming complex molecular architectures via Sonogashira coupling, and their growing importance in molecular imaging. This guide presents quantitative bioactivity data, detailed experimental protocols for key synthetic transformations, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this remarkable functional group.

The Terminal Alkyne as a Privileged Pharmacophore

The terminal alkyne's distinct characteristics make it a valuable pharmacophore in drug design. Its linear, rigid structure can provide directional interactions within a binding pocket, while its sp-hybridized carbons are more electronegative than their sp2 and sp3 counterparts, enabling unique non-covalent interactions. Furthermore, the terminal alkyne can act as a bioisostere for other functional groups, offering a means to fine-tune a molecule's physicochemical properties.[1][2][3][4]

A prominent example of the terminal alkyne as a key pharmacophore is in the design of enzyme inhibitors. The terminal alkyne can act as a "warhead" for covalent inhibitors or participate in crucial binding interactions for non-covalent inhibitors.

Quantitative Bioactivity of Terminal Alkyne-Containing Drugs

The following table summarizes the quantitative bioactivity data for several notable drugs and clinical candidates that feature a terminal alkyne moiety. This data highlights the potent and diverse biological activities achievable with this functional group.

Drug/CompoundTarget(s)Bioactivity MetricValueReference(s)
MAO Inhibitors
Propargylamine ScaffoldhMAO-AIC50765.6 - 861.6 nM
hMAO-BIC50152.1 - 164.7 nM
Ponatinib BCR-ABL, VEGFR2, FGFR, PDGFRIC500.37 - 2.0 nM (for various kinases)[5][6]
Erlotinib EGFRKi3.86 nM (wild-type), 4.76 nM (L858R mutant)[7]
Ibrutinib BTKk_inact/K_i3.28 x 10^5 M⁻¹s⁻¹[8]
IC500.5 nM[9]
Lenacapavir HIV-1 CapsidEC5032 pM (human CD4+ T cells), 56 pM (macrophages)[10]
EC50105 pM (MT-4 cells)[10]
EC500.15 - 0.36 nM (clinical isolates)[10]
Tazarotenic Acid RARβ, RARγBinding AffinitySelective for RARβ and RARγ over RARα[11][12][13][14]

Bioorthogonal Chemistry: The Power of "Click" Reactions

The terminal alkyne is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[15][16] These reactions allow for the efficient conjugation of molecules in complex biological environments, revolutionizing areas such as drug targeting, diagnostics, and proteomics.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prominent example of click chemistry, forming a stable 1,4-disubstituted-1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is widely used for bioconjugation, including the attachment of drugs to antibodies to create antibody-drug conjugates (ADCs).

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is a general guideline for the CuAAC reaction for labeling a protein with an azide-containing molecule. Optimization may be required for specific substrates.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Azide-containing molecule (e.g., a fluorescent dye or drug)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride (optional, as a scavenger of reactive oxygen species)

  • Degassed buffer

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-containing molecule in the desired molar ratio (e.g., 1:5 protein to azide).

  • Add degassed buffer to reach the desired final protein concentration.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used to protect the protein from copper-induced damage.

  • Add the premixed copper/ligand solution to the protein/azide mixture. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

  • If desired, add aminoguanidine to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quench the reaction by adding a chelating agent such as EDTA.

  • Purify the conjugated protein using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

Troubleshooting:

  • Low yield: Increase the concentration of reagents, prolong the reaction time, or optimize the pH. Ensure the sodium ascorbate solution is fresh. The presence of thiols in the buffer can interfere with the copper catalyst; consider using a different buffer system or adding a sacrificial thiol.[15][16]

  • Protein precipitation: Reduce the concentration of copper or use a higher ligand-to-copper ratio. Perform the reaction at a lower temperature.

  • Reaction failure: Confirm the presence and reactivity of the alkyne and azide functional groups on your molecules.[15][16][17][18][19]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. This makes SPAAC ideal for applications in living cells and organisms.[7][20][21][22][23]

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol provides a general procedure for labeling an azide-modified protein with a cyclooctyne-containing probe.

Materials:

  • Azide-modified protein in a biocompatible buffer (e.g., PBS, pH 7.4)

  • Cyclooctyne-containing probe (e.g., DBCO, BCN derivative) dissolved in a compatible solvent (e.g., DMSO)

Procedure:

  • To a solution of the azide-modified protein, add the cyclooctyne-containing probe. A 2- to 10-fold molar excess of the probe is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the specific cyclooctyne and the concentration of the reactants.[7][20][22]

  • Monitor the progress of the reaction by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent probe is used, or mass spectrometry).

  • Once the reaction is complete, the labeled protein can be purified from excess probe by size-exclusion chromatography, dialysis, or spin filtration.

Workflow for Site-Specific Protein Bioconjugation using SPAAC

G cluster_0 Protein Engineering cluster_1 Probe Synthesis cluster_2 Bioconjugation P Target Protein SDM Site-Directed Mutagenesis (Introduce unnatural amino acid with azide) P->SDM Expression Protein Expression & Purification SDM->Expression SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Expression->SPAAC Azide-modified Protein DNA DNA Oligonucleotide (with amine modification) Coupling NHS-Ester Coupling DNA->Coupling Linker NHS-Ester activated Cyclooctyne-Linker Linker->Coupling Coupling->SPAAC Cyclooctyne-labeled DNA Purification Purification of Conjugate (e.g., Gel Electrophoresis) SPAAC->Purification Analysis Analysis (e.g., Immuno-PCR, Protein Barcoding) Purification->Analysis Protein-DNA Conjugate

Caption: Workflow for creating a site-specific protein-DNA conjugate using SPAAC.

Sonogashira Coupling: A Gateway to Molecular Complexity

The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of complex molecules, including many pharmaceuticals, by forming a carbon-carbon bond between sp and sp² hybridized carbons.[10][16][24][25][26][27][28]

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

This protocol describes a general procedure for the Sonogashira coupling. Reaction conditions may need to be optimized for specific substrates.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or the amine base itself)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne (typically 1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting materials are consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Workflow for Sonogashira Coupling

G reagents Aryl Halide (R-X) Terminal Alkyne (R'-C≡CH) Pd Catalyst (PdLn) CuI Amine Base setup Reaction Setup (Inert atmosphere, anhydrous solvent) reagents->setup reaction Sonogashira Coupling Reaction (Stirring at RT or elevated temp.) setup->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Coupled Product (R-C≡C-R') purification->product

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Signaling Pathways and Terminal Alkyne-Containing Drugs

Many successful drugs containing terminal alkynes function by inhibiting key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Bruton's Tyrosine Kinase (BTK) Signaling and Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. By covalently binding to a cysteine residue in the active site of BTK, ibrutinib blocks downstream signaling, leading to decreased B-cell proliferation and survival. This makes it an effective treatment for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[8][9]

BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG PIP2 PIP2 PIP2->PLCg2 Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified schematic of the BCR signaling pathway and the inhibitory action of Ibrutinib on BTK.

Epidermal Growth Factor Receptor (EGFR) Signaling and Erlotinib

Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a key driver of cell growth and proliferation in several cancers, particularly non-small cell lung cancer (NSCLC). Erlotinib binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling pathways such as the Ras-Raf-MEK-ERK pathway, thereby inhibiting tumor growth.[7][29][30][31][32][33]

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Erlotinib Erlotinib Erlotinib->EGFR

Caption: The EGFR signaling pathway and its inhibition by Erlotinib.

Terminal Alkynes in Molecular Imaging

The unique properties of terminal alkynes also make them valuable in the development of molecular imaging agents, particularly for Positron Emission Tomography (PET). The small size of the alkyne group allows for its incorporation into molecules without significantly altering their biological activity. These alkyne-functionalized molecules can then be radiolabeled with positron-emitting isotopes, such as fluorine-18, often via click chemistry.[5][19][30][31][32][34][35][36][37][38][39]

Workflow for the Synthesis of a Terminal Alkyne-Containing PET Tracer

G Precursor Alkyne-containing Precursor Radiolabeling Radiolabeling with Positron Emitter (e.g., [¹⁸F]Fluoride) Precursor->Radiolabeling Purification Purification of Radiolabeled Tracer (e.g., HPLC) Radiolabeling->Purification QC Quality Control (Radiochemical purity, specific activity) Purification->QC Imaging In vivo PET Imaging QC->Imaging

Caption: A generalized workflow for the synthesis and application of a terminal alkyne-based PET tracer.

Metabolic Stability of Terminal Alkynes

A critical consideration in drug design is the metabolic stability of a compound. The terminal alkyne group can be susceptible to metabolism, primarily through cytochrome P450-mediated oxidation, which can lead to the formation of reactive intermediates. However, the metabolic fate of a terminal alkyne is highly dependent on the overall molecular context. In many approved drugs, the terminal alkyne is sufficiently stable, contributing positively to the pharmacokinetic profile. Strategies to enhance the metabolic stability of terminal alkynes include the introduction of flanking bulky groups or electron-withdrawing groups to sterically or electronically shield the alkyne from metabolic enzymes.[9][33][39][40][41]

Conclusion

The terminal alkyne has proven to be an exceptionally valuable and versatile functional group in medicinal chemistry. Its applications span from serving as a key pharmacophoric element in potent drugs to enabling the elegant and efficient construction of complex molecules and bioconjugates. The continued development of novel reactions and a deeper understanding of the biological implications of this functional group will undoubtedly lead to the discovery of new and improved therapeutics. This guide provides a solid foundation for researchers and drug development professionals to harness the full potential of terminal alkynes in their quest for innovative medicines.

References

An In-depth Technical Guide to the Predicted Stability and Reactivity of 2-Dec-1-yn-5-yloxyoxane Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Dec-1-yn-5-yloxyoxane" is not described in currently available scientific literature. This guide is therefore a predictive analysis based on the established chemical principles of its constituent functional groups: a terminal alkyne, a secondary alkyl chain, and a cyclic ether (oxane). The data and pathways described are hypothetical and intended to guide experimental design.

Molecular Structure and Physicochemical Predictions

This compound is a molecule featuring a ten-carbon backbone with a terminal triple bond (alkyne) at position 1. An oxane (tetrahydropyran) ring is connected via an ether linkage at position 5. The long alkyl chain imparts significant lipophilicity, suggesting low aqueous solubility and potential for membrane partitioning or binding to hydrophobic pockets in proteins.

ParameterPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₂₆O₂Based on IUPAC nomenclature.
Molecular Weight ~238.37 g/mol Calculated from the molecular formula.
LogP High (>4.0)The 10-carbon aliphatic chain dominates the molecule's character, suggesting high lipophilicity.
Aqueous Solubility LowPredicted based on high lipophilicity.
Key Functional Groups Terminal Alkyne, Cyclic Ether (Oxane)These groups will dictate the molecule's chemical reactivity.

Predicted Chemical Stability

The intrinsic chemical stability of the molecule is assessed by its susceptibility to non-enzymatic degradation under physiological conditions (pH 7.4, 37°C).

Hydrolytic Stability

The ether linkage within the oxane ring and connecting to the decyne chain is predicted to be highly stable against hydrolysis at physiological pH. Ether cleavage typically requires harsh, strongly acidic conditions (e.g., HBr, HI) that are not present in biological systems[1][2]. The terminal alkyne is also not susceptible to hydrolysis under these conditions.

ConditionPredicted StabilityPotential Degradation Products
Aqueous Buffer (pH 7.4) HighNone expected.
Simulated Gastric Fluid (pH 1.2-3.0) HighThe ether linkage is resistant to acid-catalyzed cleavage under these conditions[3].
Simulated Intestinal Fluid (pH 6.8) HighNone expected.

Predicted Reactivity and Metabolic Fate

While generally stable, the functional groups of this compound present potential, albeit specific, routes for reactivity and metabolism.

Reactivity of the Terminal Alkyne

Terminal alkynes are generally considered inert under physiological conditions[4][5]. However, a notable exception is their ability to act as highly selective irreversible inhibitors of certain enzymes.

  • Covalent Modification of Cysteine Proteases: The terminal alkyne can undergo a highly selective reaction with the active-site cysteine nucleophile of specific proteases, such as deubiquitinating enzymes (DUBs) and caspases[4][5]. This forms a stable quaternary vinyl thioether adduct, effectively inactivating the enzyme. It is crucial to note that this reactivity is highly selective and does not typically occur with free thiols like glutathione or cysteine residues on other proteins, such as albumin[4][5]. The terminal proton of the alkyne is essential for this reaction[5].

  • Reaction with Glutathione (GSH): In the absence of enzymatic activation or an activating group (e.g., a conjugated carbonyl), terminal alkynes show negligible reactivity towards glutathione, a key intracellular nucleophile[4][6]. Therefore, direct GSH conjugation is predicted to be a minor or non-existent pathway.

Metabolic Stability

The primary route of metabolism is predicted to be oxidation mediated by Cytochrome P450 (CYP) enzymes located in the liver and other tissues[7].

  • Ether Cleavage: The oxane ring or the ether linkage could potentially undergo O-dealkylation, but this is generally a slow process for unactivated ethers.

  • Alkyl Chain Oxidation: The long decyne chain provides multiple sites for hydroxylation by CYP enzymes.

  • Alkyne Oxidation: The terminal alkyne itself can be a substrate for CYP-mediated oxidation, potentially leading to various products.

The overall rate of metabolism is best determined experimentally using in vitro systems.

Predicted Metabolic Pathways Diagram

Metabolic_Pathways Parent This compound Thioether Covalent Adduct (Vinyl Thioether) Parent->Thioether Selective Covalent Reaction Hydroxylated Hydroxylated Metabolites (Alkyl Chain Oxidation) Parent->Hydroxylated CYP-Mediated Oxidation (Phase I) OxidizedAlkyne Oxidized Alkyne Metabolites Parent->OxidizedAlkyne CYP-Mediated Oxidation (Phase I) Enzyme Cysteine Protease (e.g., DUB, Caspase) Enzyme->Thioether Experimental_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis A Prepare Test Compound Stock Solution (DMSO) C Combine Compound, Microsomes, and Buffer in Plate A->C B Prepare Microsomes, Buffer, and Cofactor (NADPH) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate and Sample at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and Clint I->J

References

In-Depth Technical Guide to the Safe Handling of 2-[(5S)-dec-1-yn-5-yloxy]oxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for investigational purposes and should not be used as a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must consult their institution's safety protocols and conduct a thorough risk assessment before handling this compound. The information herein is compiled from available data on the compound and its constituent functional groups and is intended for use by qualified professionals.

Introduction

2-[(5S)-dec-1-yn-5-yloxy]oxane, with CAS number 223734-62-1, is a chemical compound utilized as a protein degrader building block.[1] Protein degrader building blocks are essential components in the synthesis of molecules for targeted protein degradation, a burgeoning field in drug discovery.[2][3] Given its application in research and development, a comprehensive understanding of its safety and handling is paramount. This guide provides an in-depth overview of the known properties, potential hazards, and recommended handling procedures for 2-[(5S)-dec-1-yn-5-yloxy]oxane.

Compound Identification and Properties

PropertyValueSource
Chemical Name 2-[(5S)-dec-1-yn-5-yloxy]oxane[1]
CAS Number 223734-62-1[1]
Molecular Formula C15H26O2[1]
Molecular Weight 238.37 g/mol [4]
Product Family Protein Degrader Building Blocks[1]
Storage Room temperature[1]

Hazard Identification and Assessment

Hazards of Constituent Functional Groups
  • Alkynes: Terminal alkynes can be flammable. While the toxicity of many aliphatic hydrocarbons is low, those with triple bonds may exhibit a greater degree of toxicity and irritation.[5]

  • Ethers: Lower molecular weight ethers are often flammable, and their vapors can form explosive mixtures with air.[6][7] A significant hazard associated with ethers is the formation of explosive peroxides upon exposure to air and light.[7] It is crucial to avoid distilling ethers to dryness.[6]

Data from Structurally Similar Compounds

The structurally related compound, (5S)-dec-1-yn-5-ol, provides some insight into potential hazards. According to GHS information, it is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Warning).[8]

  • Causes skin irritation (Skin corrosion/irritation - Warning).[8]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Warning).[8]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Warning).[8]

Based on this information, it is prudent to handle 2-[(5S)-dec-1-yn-5-yloxy]oxane with similar precautions.

General Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a novel or uncharacterized chemical compound.

Hazard_Assessment_Workflow General Hazard Assessment Workflow A Identify Compound (2-[(5S)-dec-1-yn-5-yloxy]oxane) B Search for Specific SDS/Safety Data A->B C SDS Found? B->C D Follow SDS Guidelines C->D Yes E Analyze Functional Groups (Alkyne, Ether) C->E No G Evaluate Potential Hazards (Flammability, Irritation, Peroxide Formation) E->G F Research Structurally Similar Compounds F->G H Develop Safe Handling Protocol G->H I Implement Engineering Controls (Fume Hood) H->I J Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) H->J K Establish Emergency Procedures H->K L Proceed with Experimentation I->L J->L K->L

Caption: Workflow for hazard assessment of a novel chemical.

Experimental Protocols: Safe Handling and Storage

The following protocols are recommended for handling 2-[(5S)-dec-1-yn-5-yloxy]oxane in a research setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[10] If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.[9]

Engineering Controls
  • All handling of the compound should occur within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Handling Procedures
  • Preparation: Before starting any work, ensure all necessary PPE is worn and the fume hood is functioning correctly. Read all relevant safety information.

  • Dispensing: Carefully transfer the required amount of the compound. Avoid generating dust or aerosols.

  • During Reaction: Keep the reaction vessel closed as much as possible. If heating is required, use a controlled heating mantle and monitor the reaction closely.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional, local, and national regulations.[9] Do not pour waste down the drain.[7]

Storage
  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][11]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[10]

  • Store separately from oxidizing agents.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12]

Accidental Release Measures

  • Small Spills: In a fume hood, carefully sweep up the solid material and place it in a sealed container for disposal.[9]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Contain and collect the material for disposal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential hazards associated with the functional groups of 2-[(5S)-dec-1-yn-5-yloxy]oxane.

Functional_Group_Hazards Potential Hazards of Constituent Functional Groups Compound 2-[(5S)-dec-1-yn-5-yloxy]oxane Alkyne Alkyne Moiety Compound->Alkyne Ether Ether Moiety Compound->Ether Flammability Flammability Alkyne->Flammability Irritation Irritation (Skin, Eye, Respiratory) Alkyne->Irritation Ether->Flammability Peroxide Explosive Peroxide Formation Ether->Peroxide

Caption: Potential hazards derived from the compound's functional groups.

References

Synthetic Routes for Dec-1-yne Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for the preparation of dec-1-yne and its derivatives. Dec-1-yne and its analogues are important building blocks in organic synthesis, finding applications in the development of novel pharmaceuticals, functional materials, and complex molecular architectures. This document details key synthetic methodologies, including reaction conditions, yields, and specific experimental protocols.

Elimination Reactions: Dehydrohalogenation

Double dehydrohalogenation of vicinal or geminal dihalides is a classical and effective method for the synthesis of terminal alkynes like dec-1-yne. This method typically involves the use of a strong base to effect two successive E2 eliminations.

Reaction Scheme:

  • Vicinal Dihalide: R-CH(X)-CH2(X) + 2 Base → R-C≡CH + 2 Base-H + 2 X⁻

  • Geminal Dihalide: R-CH2-CH(X)2 + 2 Base → R-C≡CH + 2 Base-H + 2 X⁻

Commonly used strong bases include sodium amide (NaNH₂) in liquid ammonia, potassium hydroxide (KOH) at high temperatures, and various alkoxides. The choice of base can influence the reaction outcome, particularly with respect to potential isomerization of the terminal alkyne to an internal alkyne.

Quantitative Data for Dehydrohalogenation Reactions
Starting MaterialBase/SolventTemperature (°C)Yield (%)Reference
1,2-DibromodecaneNaNH₂ / liq. NH₃-33GoodGeneral Method
1,1-DibromodecaneNaNH₂ / liq. NH₃-33GoodGeneral Method
1,2-DibromodecaneKOH / EtOH200ModerateGeneral Method
Experimental Protocol: Dehydrohalogenation of 1,2-Dibromodecane
  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed.

  • A catalytic amount of ferric nitrate is added, followed by the slow addition of sodium metal until a persistent blue color is observed.

  • The blue color is discharged by the addition of a small amount of sodium amide.

  • 1,2-dibromodecane is added dropwise to the sodium amide suspension.

  • The reaction mixture is stirred for several hours at -33 °C.

  • The reaction is quenched by the careful addition of ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford dec-1-yne.

Dehydrohalogenation Vicinal/Geminal Dihalodecane Vicinal/Geminal Dihalodecane Alkenyl Halide Intermediate Alkenyl Halide Intermediate Vicinal/Geminal Dihalodecane->Alkenyl Halide Intermediate  -HX (Base) Dec-1-yne Dec-1-yne Alkenyl Halide Intermediate->Dec-1-yne  -HX (Base)

Caption: Dehydrohalogenation of Dihalodecanes.

Alkylation of Terminal Alkynes

The alkylation of acetylene or a smaller terminal alkyne is a powerful method for constructing the carbon skeleton of dec-1-yne and its derivatives. This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile in an SN2 reaction with an appropriate alkyl halide.[1][2]

Reaction Scheme:

R-C≡CH + Base → R-C≡C⁻ + Base-H⁺ R-C≡C⁻ + R'-X → R-C≡C-R' + X⁻

Strong bases such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) are typically used to deprotonate the terminal alkyne.[3][4] The choice of alkyl halide is generally restricted to primary halides to avoid competing elimination reactions.[1]

Quantitative Data for Alkyne Alkylation
AlkyneBaseAlkyl HalideSolventYield (%)Reference
AcetyleneNaNH₂1-Bromooctaneliq. NH₃Good[3]
Hex-1-yneNaNH₂1-Bromobutaneliq. NH₃GoodGeneral Method
Experimental Protocol: Synthesis of Dec-1-yne from Acetylene and 1-Bromooctane
  • In a flask set up for reactions in liquid ammonia, sodium amide is prepared as described previously.

  • Acetylene gas is bubbled through the sodium amide suspension to form sodium acetylide.

  • 1-bromooctane is added dropwise to the sodium acetylide suspension.

  • The reaction is stirred for several hours.

  • Workup is performed as described for the dehydrohalogenation reaction.

  • Purification by distillation yields dec-1-yne.

Alkyne_Alkylation Terminal Alkyne Terminal Alkyne Acetylide Anion Acetylide Anion Terminal Alkyne->Acetylide Anion  Base (e.g., NaNH2) Dec-1-yne Derivative Dec-1-yne Derivative Acetylide Anion->Dec-1-yne Derivative  R-X (SN2) Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R'-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-C≡C-Cu Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) R-C≡C-R' Dec-1-yne Dec-1-yne Copper(I) Acetylide Copper(I) Acetylide Dec-1-yne->Copper(I) Acetylide Cu(I), Base Copper(I) Acetylide->Transmetalation Negishi_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R'-ZnX Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) R-R' Cadiot_Chodkiewicz_Coupling Dec-1-yne Dec-1-yne Copper(I) Acetylide Copper(I) Acetylide Dec-1-yne->Copper(I) Acetylide Cu(I), Base Coupled Intermediate Coupled Intermediate Copper(I) Acetylide->Coupled Intermediate R'-C≡C-X Dec-1-yne Derivative (Diyne) Dec-1-yne Derivative (Diyne) Coupled Intermediate->Dec-1-yne Derivative (Diyne) Reductive Elimination Glaser_Coupling 2 Dec-1-yne 2 Dec-1-yne 2 Copper(I) Acetylide 2 Copper(I) Acetylide 2 Dec-1-yne->2 Copper(I) Acetylide 2 Cu(I), Base Dimerized Copper Intermediate Dimerized Copper Intermediate 2 Copper(I) Acetylide->Dimerized Copper Intermediate Oxidant Symmetrical Diyne Symmetrical Diyne Dimerized Copper Intermediate->Symmetrical Diyne Reductive Elimination Corey_Fuchs_Reaction Nonanal Nonanal Dibromoalkene Dibromoalkene Nonanal->Dibromoalkene CBr4, PPh3 Dec-1-yne Dec-1-yne Dibromoalkene->Dec-1-yne 2 n-BuLi Ohira_Bestmann_Reaction Nonanal Nonanal Intermediate Intermediate Nonanal->Intermediate Ohira-Bestmann Reagent, Base Dec-1-yne Dec-1-yne Intermediate->Dec-1-yne N2 elimination, rearrangement

References

The Emergence of Cyclic Ethers as Potentiators of Therapeutic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In an era marked by the growing challenge of drug resistance, the scientific community is actively exploring novel strategies to enhance the efficacy of existing therapeutic agents. A promising frontier in this endeavor is the discovery and application of cyclic ethers as synergistic partners in drug formulations. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core principles, experimental methodologies, and mechanistic insights into the synergistic activity of novel cyclic ethers.

The critical need for therapeutic enhancers stems from the escalating rates of resistance to established drugs across various disease domains, including infectious diseases and oncology. Cyclic ethers, a class of organic compounds containing one or more ether linkages within a ring structure, are emerging as potent adjuvants capable of restoring or augmenting the activity of conventional drugs. Their unique structural and electrochemical properties enable them to interact with biological membranes and cellular pathways in ways that can potentiate the action of a primary therapeutic agent.

This guide will delve into a case study of novel cyclic polypropylene glycol (cPPG) oligomers that exhibit significant synergistic activity with the ionophore antibiotic valinomycin against the malaria parasite, Plasmodium falciparum. Furthermore, it will explore the broader potential of cyclic ether derivatives in enhancing the efficacy of anticancer and antibiotic drugs.

A Case Study in Antiplasmodial Synergy: Cyclic Polypropylene Glycols and Valinomycin

A recent study has brought to light the synergistic antiplasmodial activity of a novel class of cyclic ethers, specifically cyclic polypropylene glycol (cPPG) oligomers, when used in combination with valinomycin.[1] Valinomycin, a potassium-selective ionophore, is a potent antibiotic; however, its clinical utility is hampered by its toxicity.[1] The combination with cPPGs has been shown to dramatically enhance its antiplasmodial effects while simultaneously reducing its cytotoxicity, highlighting a promising strategy for repurposing this potent molecule.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between cPPGs and valinomycin was quantified using the fixed-ratio isobologram method. This method allows for the determination of the fractional inhibitory concentration (FIC) index, which characterizes the nature of the drug interaction (synergistic, additive, or antagonistic).

The results demonstrated a significant potentiation of valinomycin's activity against the NF54 strain of P. falciparum. The 50% inhibitory concentration (IC50) of valinomycin was reduced by 4- to 5-fold when combined with cPPGs.[1] For instance, the IC50 of valinomycin alone was 3.75 ± 0.77 ng/mL, which decreased to 0.90 ± 0.2 ng/mL and 0.75 ± 0.08 ng/mL when combined with cPPGs in 3:2 and 2:3 fixed ratios, respectively.[1]

Crucially, this synergistic effect was found to be selective for the parasite. The cytotoxicity of the combination against Chinese Hamster Ovary (CHO) cells was significantly lower than that of valinomycin alone, with IC50 values for the fixed-ratio combinations ranging from 57–65 µg/mL, compared to 12.4 µg/mL for valinomycin.[1] This resulted in a substantial increase in the selectivity index, indicating a favorable therapeutic window for the combination.

Compound/CombinationIC50 against P. falciparum NF54 (ng/mL)IC50 against CHO Cells (µg/mL)Selectivity Index (CHO IC50 / P. falciparum IC50)
Valinomycin3.75 ± 0.7712.40 ± 1.13306
cPPGs (Fraction #13)1792 ± 547>100>55
Valinomycin:cPPGs (3:2)0.90 ± 0.2057.88 ± 6.164311
Valinomycin:cPPGs (2:3)0.75 ± 0.0865.25 ± 1.387000
Table 1: Synergistic antiplasmodial activity and cytotoxicity of valinomycin and cyclic polypropylene glycols (cPPGs). Data sourced from[1].

Experimental Protocols

Synthesis of Cyclic Polypropylene Glycol (cPPG) Oligomers

While the cPPGs in the primary study were identified as leachates from an extraction resin, the synthesis of cyclic polyglycols can be achieved through several established methods. A general approach involves the ring-opening polymerization of propylene oxide initiated by an alcohol in the presence of a base catalyst, such as potassium hydroxide. For cyclization, strategies such as high-dilution intramolecular condensation of linear precursors with reactive end-groups are often employed.

Illustrative Protocol for Synthesis of Cyclic Poly(alkylene glycols):

A common strategy for synthesizing cyclic polymers is the end-to-end cyclization of a linear precursor under high dilution conditions.

  • Synthesis of Linear Precursor: A linear di-functionalized poly(propylene glycol) is synthesized. For example, a di-tosylated poly(propylene glycol) can be prepared by reacting poly(propylene glycol) diol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Cyclization Reaction: The di-tosylated linear polymer is then subjected to a cyclization reaction. This is typically carried out under high dilution in a suitable solvent (e.g., acetone) with a nucleophilic reagent, such as a diamine or a diol, which will displace the tosylate groups and form the cyclic structure. The high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The resulting cyclic polymer is then purified to remove any remaining linear precursor and by-products. This can be achieved through techniques like fractional precipitation or column chromatography.

In Vitro Synergy Testing: Fixed-Ratio Isobologram Method

The fixed-ratio isobologram method is a robust technique for evaluating the interaction between two antimicrobial agents.

  • Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard methods.[2]

  • Drug Preparation: Stock solutions of the individual drugs (e.g., valinomycin and cPPGs) are prepared in a suitable solvent (e.g., DMSO).

  • Determination of Individual IC50s: The IC50 of each drug is determined individually by exposing the parasite culture to a range of drug concentrations.

  • Fixed-Ratio Combinations: A series of fixed-ratio combinations of the two drugs are prepared (e.g., 4:1, 3:2, 2:3, 1:4 based on their IC50 values).[3]

  • Assay Protocol: The parasite culture is exposed to serial dilutions of the individual drugs and the fixed-ratio combinations in a 96-well plate format. Parasite growth is assessed after a defined incubation period (e.g., 48-72 hours) using a suitable method, such as the SYBR Green I assay or a [³H]-hypoxanthine incorporation assay.[2][3]

  • Data Analysis: The IC50 for each fixed-ratio combination is determined. The fractional inhibitory concentration (FIC) for each drug in the combination is calculated as follows: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone) FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone) The sum of the FICs (ΣFIC) is then calculated: ΣFIC = FIC of Drug A + FIC of Drug B.

  • Interpretation:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 1.0: Additivity

    • ΣFIC > 1.0: Antagonism

Visualizing the Discovery and Evaluation Workflow

The process of discovering and evaluating novel cyclic ethers for synergistic activity can be systematically visualized.

Synergy_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Synergy Screening cluster_Evaluation Mechanism & Validation A Identify Lead Cyclic Ether Candidates B Synthesize Novel Cyclic Ether Derivatives A->B Chemical Modification C Determine Individual IC50s B->C Compound Library D Fixed-Ratio Isobologram Assay C->D Input for Combination E Calculate FIC Index D->E Generate Dose-Response Data F Elucidate Mechanism of Action E->F Identify Synergistic Hits G In Vivo Efficacy & Toxicity Studies F->G Validate Therapeutic Potential Ionophore_Synergy cluster_Membrane Parasite Plasma Membrane cluster_Extracellular Extracellular Space cluster_Intracellular Parasite Cytosol Val Valinomycin cPPG cPPG K_channel K+ Channel Na_channel Na+ Channel K_out High [K+] K_in Low [K+] K_out->K_in Valinomycin-mediated K+ influx Na_out High [Na+] Na_in Low [Na+] Na_out->Na_in cPPG-mediated Na+ influx Disruption Disruption of Ion Homeostasis K_in->Disruption Na_in->Disruption Death Parasite Death Disruption->Death

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically tailored for the use of the novel alkyne, 2-Dec-1-yn-5-yloxyoxane. This protocol is designed to be a robust starting point for researchers in various fields, including medicinal chemistry, bioconjugation, and materials science.

The CuAAC reaction facilitates the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2][3] This reaction is celebrated for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for molecular assembly.[2][4]

General Considerations

The successful execution of the CuAAC reaction hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[3][5] This is typically achieved either by starting with a Cu(I) salt, such as copper(I) bromide (CuBr), or by generating Cu(I) in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), with the addition of a reducing agent, most commonly sodium ascorbate.[3][6]

To enhance the reaction rate and prevent catalyst disproportionation and oxidation, a stabilizing ligand is often employed.[5][7] Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices, with the latter being water-soluble and particularly suitable for bioconjugation reactions.[8]

Due to the long hydrophobic decyl chain of this compound, co-solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) may be necessary to ensure complete solubility of the reactants in aqueous media. For reactions involving sensitive biomolecules, it is crucial to minimize their exposure to organic solvents and potential damage from reactive oxygen species that can be generated by the catalyst system.[5][9] The inclusion of aminoguanidine can help mitigate side reactions by scavenging reactive carbonyl compounds that may arise from the oxidation of ascorbate byproducts.[5][9]

Experimental Workflow

The general workflow for the CuAAC reaction involves the preparation of stock solutions, the reaction setup, and subsequent purification of the triazole product.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagent_prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Na-Ascorbate) mix_reagents Combine Alkyne, Azide, CuSO4, and Ligand reagent_prep->mix_reagents Add to reaction vessel initiate Initiate with Sodium Ascorbate mix_reagents->initiate Final addition react Incubate Reaction (RT to 50°C) initiate->react purify Purification (e.g., Chromatography) react->purify After completion analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Protocol for CuAAC with this compound

This protocol provides a starting point for the reaction between this compound and a generic azide. Optimization of reactant concentrations, solvent system, and reaction time may be necessary depending on the specific azide used.

Materials and Reagents
  • This compound (Alkyne)

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate (NaAsc)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Dimethyl sulfoxide (DMSO), tert-Butanol (t-BuOH), Water (H₂O), Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Stock Solution Preparation
ReagentConcentrationSolventNotes
This compound100 mMDMSO or THFPrepare fresh. The choice of solvent depends on the reaction conditions.
Azide100 mMDMSO or appropriate solventPrepare fresh. The solubility of the azide will dictate the solvent choice.
Copper(II) Sulfate (CuSO₄)100 mMDeionized WaterStable for several weeks when stored at 4°C.
Ligand (TBTA or THPTA)100 mMDMSO/t-BuOH (for TBTA), Water (for THPTA)TBTA is not soluble in purely aqueous solutions. A mixture of DMSO and t-BuOH is recommended. THPTA is water-soluble and ideal for bioconjugation reactions.[8]
Sodium Ascorbate (NaAsc)1 MDeionized WaterMust be prepared fresh before each reaction as it is prone to oxidation.[8]
Reaction Procedure

This procedure is based on a 100 µmol scale reaction. The reaction can be scaled up or down as needed, maintaining the relative concentrations of the reactants.

  • Reaction Setup : In a suitable reaction vial, add the following reagents in the specified order:

    • 1.0 mL of a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, or THF/H₂O 1:1). The choice of solvent may need to be optimized to ensure all reactants remain in solution.

    • 1.0 mL (100 µmol, 1.0 equiv) of the 100 mM this compound stock solution.

    • 1.1 mL (110 µmol, 1.1 equiv) of the 100 mM azide stock solution.

    • 50 µL (5 µmol, 0.05 equiv) of the 100 mM Ligand (TBTA or THPTA) stock solution.

    • 10 µL (1 µmol, 0.01 equiv) of the 100 mM CuSO₄ stock solution.

  • Initiation : To the vortexed reaction mixture, add 10 µL (10 µmol, 0.1 equiv) of the freshly prepared 1 M sodium ascorbate solution to initiate the reaction. The order of addition is crucial; sodium ascorbate should be added last to the mixture of all other components.[5][9]

  • Reaction Conditions : Seal the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.[10] Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction, especially if steric hindrance is a concern.[1]

Work-up and Purification
  • Quenching : Once the reaction is complete, dilute the mixture with 10 mL of water.

  • Extraction : Extract the aqueous phase with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).

  • Washing : Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl (to remove copper salts) and then with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triazole product.

  • Purification : The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted triazole.

Summary of Reaction Parameters
ParameterRecommended Value/RangeNotes
Alkyne:Azide Ratio 1 : 1.1A slight excess of the azide is often used to ensure complete consumption of the alkyne.
Copper(I) Source CuSO₄/Sodium Ascorbate (in situ)A convenient and widely used method. Provides a controlled generation of Cu(I).
Catalyst Loading (CuSO₄) 1 - 5 mol%Higher loadings can accelerate the reaction but may lead to more side products or difficulties in removal.
Ligand Loading 1 - 5 mol% (or 1:1 to 5:1 Ligand:Cu)The ligand stabilizes the Cu(I) catalyst. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect biomolecules.[7][11]
Reducing Agent (NaAsc) 10 - 50 mol%An excess of sodium ascorbate ensures the copper remains in the +1 oxidation state.
Solvent System t-BuOH/H₂O, THF/H₂O, DMSO/H₂O (1:1)The presence of a co-solvent is likely necessary for the hydrophobic this compound.
Temperature Room Temperature - 50 °CMost CuAAC reactions proceed efficiently at room temperature.[6] Heating may be required for less reactive or sterically hindered substrates.[1]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.
Signaling Pathway Visualization (Hypothetical Application)

In drug development, CuAAC can be used to link a targeting moiety to a therapeutic agent. The following diagram illustrates a hypothetical scenario where a drug, functionalized with this compound, is "clicked" to an azide-modified antibody that targets a specific cell surface receptor, leading to the inhibition of a downstream signaling pathway.

Signaling_Pathway cluster_drug_synthesis Drug Conjugation (CuAAC) cluster_cell_interaction Cellular Mechanism cluster_signaling Downstream Signaling drug Drug with This compound adc Antibody-Drug Conjugate (ADC) drug->adc CuAAC antibody Azide-Modified Targeting Antibody antibody->adc Click receptor Cell Surface Receptor adc->receptor Binds internalization Internalization receptor->internalization release Drug Release internalization->release pathway Signaling Pathway (e.g., Proliferation) release->pathway Inhibits inhibition Inhibition

Caption: Hypothetical application of a CuAAC-synthesized drug conjugate in targeted therapy.

References

Application Notes and Protocols for Protein Labeling and Bioconjugation Using Terminal Alkyne Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed overview and experimental protocols for the use of terminal alkyne-containing reagents in protein labeling and bioconjugation. While the specific compound "2-Dec-1-yn-5-yloxyoxane" is not documented in publicly available scientific literature, the principles and protocols outlined here are applicable to a broad range of terminal alkyne-functionalized molecules used for these purposes. The primary method of conjugation for these reagents is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly specific, efficient, and biocompatible, making it a powerful tool for researchers, scientists, and drug development professionals.[1][2]

The fundamental principle involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage.[1] This bioorthogonal reaction allows for the precise attachment of various moieties, such as fluorophores, biotin, or therapeutic agents, to proteins of interest.[3] There are two main strategies for introducing the alkyne group into a protein:

  • Direct Labeling of Purified Proteins: This involves reacting a purified protein with an alkyne-containing reagent that targets specific amino acid residues (e.g., lysine, cysteine).

  • Metabolic Labeling: In this approach, cells are cultured with a metabolic precursor that has been modified with an alkyne group. This alkyne-analog is incorporated into newly synthesized proteins, allowing for their subsequent detection and analysis.[4][5]

These notes will provide detailed protocols for both approaches, as well as workflows for downstream analysis.

Data Presentation: Quantitative Parameters for Alkyne-Azide Click Chemistry

The efficiency of CuAAC reactions is dependent on several factors, including the concentrations of the catalyst, ligand, and reducing agent. The following tables provide a summary of typical reaction conditions and a comparison of different click chemistry approaches.

Table 1: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Proteins

ReagentStock Solution ConcentrationFinal Reaction ConcentrationReference
Alkyne-Modified Protein1-5 mg/mLVariable[6]
Azide-Containing Tag10 mM in DMSO/water2-40 µM (optimization may be required)[6]
Copper (II) Sulfate (CuSO₄)20-100 mM in water1 mM[1][7]
Ligand (e.g., THPTA)40-200 mM in water2 mM (in a 1:2 molar ratio with CuSO₄)[1]
Reducing Agent (Sodium Ascorbate)100-300 mM in water (prepare fresh)5 mM[1][6]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Click Chemistry for Protein Labeling

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Reactants Terminal Alkyne + AzideStrained Cyclooctyne (e.g., DBCO, BCN) + Azide[8]
Catalyst Copper (I)None (Copper-free)[8]
Reaction Speed Generally faster than SPAACCan be slower, but newer strained alkynes have improved kinetics
Biocompatibility Copper can be cytotoxic, requiring ligands to minimize toxicity.[9] Not ideal for live cell imaging without careful optimization.Highly biocompatible, suitable for live cell and in vivo labeling.[8][10]
Background Labeling Can have non-specific labeling, especially with free cysteines.Can exhibit some off-target reactivity with thiols.[11]
Ideal Applications Labeling of purified proteins, fixed cells, cell lysates.Live cell imaging, in vivo studies, applications where copper is detrimental.[6][8][10]

Experimental Protocols

Protocol 1: Labeling of Purified Protein with a Terminal Alkyne Reagent

This protocol describes the general steps for conjugating an alkyne-containing small molecule to a purified protein.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing free amines like Tris.[12]

  • Alkyne-labeling reagent (e.g., an NHS-ester alkyne for targeting primary amines).

  • Azide-functionalized detection molecule (e.g., azide-fluorophore).

  • Copper (II) Sulfate (CuSO₄) solution.

  • Ligand solution (e.g., THPTA).

  • Sodium Ascorbate solution (freshly prepared).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an appropriate buffer.[12] If necessary, perform a buffer exchange.

  • Introduction of the Alkyne Handle:

    • Add the alkyne-labeling reagent to the protein solution. The molar ratio of reagent to protein will need to be optimized but a 10:1 ratio is a good starting point.[12]

    • Incubate the reaction for 1-2 hours at room temperature or 4°C, depending on the stability of the protein.

    • Remove the excess, unreacted alkyne-labeling reagent via size-exclusion chromatography or dialysis.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the alkyne-labeled protein, add the azide-functionalized detection molecule. A 3x molar excess of the azide is recommended.

    • Prepare the catalyst/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio.

    • Add the catalyst/ligand complex to the protein-azide mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]

  • Purification of the Labeled Protein:

    • Purify the labeled protein from excess reagents using size-exclusion chromatography, dialysis, or spin desalting columns.

  • Characterization:

    • Determine the final protein concentration and the degree of labeling (DOL) using spectrophotometry.

Protocol 2: Metabolic Labeling of Cellular Proteins with an Alkyne Analog

This protocol outlines the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins in cultured cells.

Materials:

  • Mammalian cell line of interest.

  • Cell culture medium and supplements.

  • Alkyne-containing amino acid analog (e.g., L-Homopropargylglycine (HPG) as a methionine analog).

  • Cell lysis buffer.

  • Azide-functionalized reporter (e.g., biotin-azide for enrichment or a fluorescent-azide for in-gel detection).

  • CuAAC reagents as described in Protocol 1.

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with a methionine-free medium.

    • Add the alkyne-containing amino acid analog (e.g., HPG) to the medium at a final concentration of 25-50 µM.

    • Incubate the cells for the desired period (e.g., 4-24 hours) to allow for incorporation into newly synthesized proteins.

  • Cell Lysis:

    • Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction on Cell Lysate:

    • To a defined amount of protein lysate (e.g., 50 µL at 1-5 mg/mL), add the azide-functionalized reporter.[6]

    • Add the CuAAC reagents (CuSO₄, ligand, and sodium ascorbate) as described in Protocol 1.[6]

    • Incubate for 30 minutes at room temperature, protected from light.[6]

  • Downstream Analysis:

    • For In-Gel Fluorescence: Precipitate the proteins (e.g., with methanol/chloroform), resuspend in SDS-PAGE loading buffer, and run on a polyacrylamide gel. Visualize the labeled proteins using a fluorescence gel scanner.

    • For Enrichment and Proteomics: If a biotin-azide reporter was used, the labeled proteins can be enriched using streptavidin-coated beads. The enriched proteins can then be digested on-bead and analyzed by mass spectrometry.

Visualizations

experimental_workflow_purified_protein cluster_alkyne_intro Step 1: Alkyne Introduction cluster_click_reaction Step 2: Click Reaction protein Purified Protein incubate Incubation protein->incubate alkyne_reagent Alkyne-Labeling Reagent (e.g., NHS-ester alkyne) alkyne_reagent->incubate purification1 Purification (e.g., Dialysis) incubate->purification1 Remove excess reagent alkyne_protein Alkyne-Modified Protein purification1->alkyne_protein click_reaction CuAAC Reaction (+ CuSO4, Ligand, Na-Ascorbate) alkyne_protein->click_reaction azide_tag Azide-Functionalized Tag (e.g., Fluorophore) azide_tag->click_reaction purification2 Purification (e.g., SEC) click_reaction->purification2 Remove excess reagents final_product Labeled Protein Conjugate purification2->final_product

Caption: Workflow for labeling a purified protein with a terminal alkyne reagent.

metabolic_labeling_workflow cluster_cell_culture In-Cell Labeling cluster_lysate_processing Post-Lysis Processing cluster_analysis Downstream Analysis cells Cultured Cells incubation Metabolic Incorporation cells->incubation alkyne_analog Alkyne-Amino Acid Analog (e.g., HPG) alkyne_analog->incubation lysis Cell Lysis incubation->lysis Harvest and Lyse lysate Cell Lysate with Alkyne-Proteins lysis->lysate click_reaction CuAAC Reaction lysate->click_reaction azide_reporter Azide-Reporter (Biotin or Fluorophore) azide_reporter->click_reaction analysis Labeled Proteome click_reaction->analysis gel_analysis In-Gel Fluorescence Analysis analysis->gel_analysis Fluorophore Reporter ms_analysis Affinity Purification & Mass Spectrometry analysis->ms_analysis Biotin Reporter

Caption: Workflow for metabolic labeling and analysis of newly synthesized proteins.

signaling_pathway_concept cluster_stimulus Cellular Perturbation cluster_response Cellular Response cluster_labeling Metabolic Labeling Window cluster_detection Detection and Analysis stimulus External Stimulus (e.g., Drug, Growth Factor) signaling Signaling Cascade Activation stimulus->signaling translation Altered Protein Translation signaling->translation alkyne_label Pulse with Alkyne- Amino Acid Analog translation->alkyne_label labeled_proteins Newly Synthesized Proteins are Alkyne-Tagged alkyne_label->labeled_proteins detection Click Chemistry with Reporter -> Proteomics labeled_proteins->detection output Identification of Proteins Synthesized in Response to Stimulus detection->output

Caption: Conceptual diagram for studying signaling pathways via metabolic labeling.

References

Application Notes: Functionalization of Biomolecules with 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Dec-1-yn-5-yloxyoxane is a versatile chemical probe for the functionalization of biomolecules. Its structure incorporates two key features: a terminal alkyne and a lipophilic decyl-oxane chain. The terminal alkyne enables covalent attachment to azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The decyl-oxane tail introduces significant hydrophobicity, making this reagent particularly useful for applications involving cellular membranes or the creation of amphipathic biomolecular constructs.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in bioconjugation.

Key Applications

  • Lipidation of Proteins and Peptides: Covalently attaching the decyl-oxane moiety can facilitate the interaction of soluble proteins with lipid bilayers, enabling the study of membrane-associated proteins or enhancing the cellular uptake of therapeutic peptides.

  • Development of Amphiphilic Bioconjugates: Functionalizing hydrophilic biomolecules, such as nucleic acids or certain proteins, with this reagent can induce self-assembly into micelles or other nanostructures, which is valuable for drug delivery systems.

  • Probing Hydrophobic Pockets: The lipophilic tail can be used as a probe to explore or bind to hydrophobic pockets within protein structures.

  • Immobilization on Surfaces: The alkyne handle allows for the "clicking" of the modified biomolecule onto azide-functionalized surfaces, such as sensor chips or chromatography resins, often with the decyl-oxane tail acting as a spacer or modifying the surface properties.

Chemical Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the functionalization strategy is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group previously installed on a target biomolecule. The reaction is highly specific, proceeds rapidly under mild, aqueous conditions, and is catalyzed by a Cu(I) species, typically generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as TBTA or BTTAA, is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Experimental Protocols

This section details the necessary steps to achieve successful biomolecule functionalization, which involves two main stages:

  • Introduction of an azide moiety onto the target biomolecule.

  • The CuAAC click reaction with this compound.

Protocol 1: Azide Modification of Proteins via Amine Labeling

This protocol describes the modification of primary amines (e.g., the N-terminus and lysine side chains) on a protein with an azide group using an NHS-ester functionalized azide reagent.

Materials

  • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS Ester (or similar amine-reactive azide)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10-50 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification: Remove the unreacted azide reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a buffer suitable for the subsequent click reaction (e.g., PBS).

  • Quantification: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA assay). The protein is now ready for conjugation.

Workflow for Azide Modification and CuAAC Labeling

G cluster_prep Stage 1: Azide Modification cluster_click Stage 2: CuAAC 'Click' Reaction Prot Target Biomolecule (e.g., Protein) Mix1 Combine & Incubate (PBS, pH 7.4, 1 hr) Prot->Mix1 AzideNHS Azide-NHS Ester Reagent AzideNHS->Mix1 Purify1 Purification (Desalting Column) Mix1->Purify1 AzideProt Azide-Modified Biomolecule Purify1->AzideProt Mix2 Combine & Incubate (RT, 1-2 hr) AzideProt->Mix2 Alkyne This compound Alkyne->Mix2 Reagents CuSO₄, Na-Ascorbate, Ligand (TBTA) Reagents->Mix2 Purify2 Final Purification (e.g., SEC, Dialysis) Mix2->Purify2 Final Functionalized Biomolecule Purify2->Final

Caption: General workflow for biomolecule functionalization.

Protocol 2: CuAAC Reaction with this compound

This protocol details the click chemistry reaction between the azide-modified biomolecule and the alkyne-functionalized lipid.

Materials

  • Azide-modified biomolecule (from Protocol 1)

  • This compound

  • Click Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

    • TBTA Ligand: 20 mM in DMSO.

    • This compound: 20 mM in DMSO.

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order. The final concentrations provided are starting points and may require optimization.

ComponentStock Conc.Volume for 100 µL ReactionFinal Conc.
Reaction Buffer (PBS)-To 100 µL-
Azide-Modified Biomolecule100 µM (e.g.)50 µL50 µM
This compound20 mM2.5 µL500 µM (10x)
CuSO₄50 mM1 µL500 µM (10x)
TBTA Ligand20 mM2.5 µL500 µM (10x)
  • Initiate the Reaction: Add 2.5 µL of freshly prepared 1 M Sodium Ascorbate to the mixture to initiate the reaction (Final concentration: 25 mM). Vortex gently to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C overnight, though reaction rates will be slower.

  • Purification: Following incubation, the functionalized biomolecule must be purified to remove excess reagents, copper, and catalyst. Suitable methods include:

    • Size Exclusion Chromatography (SEC): Effective for separating the larger biomolecule from smaller reactants.

    • Dialysis/Buffer Exchange: Useful for removing small molecules.

    • Affinity Chromatography: If the biomolecule has a tag (e.g., His-tag), this can be used for purification.

Data Summary: Recommended Reagent Concentrations

ReagentRecommended Molar Excess (vs. Biomolecule)Typical Final ConcentrationNotes
Azide-NHS Ester10 - 20 fold-Optimization is critical to avoid over-labeling and protein aggregation.
This compound5 - 50 fold250 µM - 2.5 mMHigher excess may be needed due to potential poor aqueous solubility.
CuSO₄5 - 50 fold250 µM - 2.5 mMEquimolar to the alkyne reagent.
Ligand (TBTA/BTTAA)5 - 50 fold250 µM - 2.5 mMTypically used at the same concentration as CuSO₄.
Sodium Ascorbate50 - 100 fold2.5 mM - 5 mMShould be in large excess to maintain copper in the Cu(I) state.

Catalytic Cycle and Component Relationships

The efficiency of the CuAAC reaction depends on the interplay between the copper source, the reducing agent, and the stabilizing ligand. The diagram below illustrates this catalytic cycle.

G cluster_reaction Catalytic Cycle Cu2 Cu(II)SO₄ Cu1 Cu(I) Cu2->Cu1 Ascorbate Sodium Ascorbate Ascorbate->Cu2 Reduces Complex Cu(I)-Alkyne Complex Cu1->Complex + Alkyne Ligand TBTA Ligand Ligand->Cu1 Stabilizes & Protects Alkyne Biomolecule-N₃ Alkyne->Complex + Azide Alkyne Reagent Product Triazole Product (Functionalized Biomolecule) Complex->Product + Biomolecule-N₃ Product->Cu1 releases

Caption: The CuAAC catalytic cycle.

Troubleshooting and Considerations

  • Solubility: this compound is highly hydrophobic. It may be necessary to add a co-solvent like DMSO (up to 10% v/v) to the reaction mixture to ensure its solubility and prevent aggregation.

  • Protein Instability: The presence of copper ions can sometimes lead to protein precipitation or loss of function. Including a copper chelator like EDTA in purification buffers is crucial. For highly sensitive proteins, consider using copper-free click chemistry methods (SPAAC), which would require a different, strained alkyne reagent.

  • Reaction Inefficiency: If labeling is inefficient, check that the sodium ascorbate solution is fresh, as it oxidizes in air. Increasing the concentration of the click reagents or extending the incubation time may also improve yield. Ensure the pH of the reaction buffer is between 7 and 8.

Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting click chemistry reactions, with a specific focus on the utility of alkyne-ether compounds. The protocols for both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are outlined, offering researchers a versatile toolkit for bioconjugation, drug discovery, and materials science.[1][2]

Introduction to Click Chemistry with Alkyne-Ethers

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and highly specific.[3] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable 1,2,3-triazole linkage.[1][4] Alkyne-ether compounds, such as propargyl ethers and polyethylene glycol (PEG)-alkynes, are particularly valuable substrates in click chemistry. The ether linkage often imparts increased water solubility and biocompatibility to the alkyne, making these compounds ideal for biological applications.[5] Furthermore, the synthesis of propargyl ethers is often straightforward, providing accessible building blocks for more complex molecular architectures.[6]

The two primary modalities of azide-alkyne click chemistry are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) reactions. CuAAC utilizes a copper(I) catalyst to achieve high reaction rates and yields at room temperature, while SPAAC employs strained cyclooctynes that react readily with azides without the need for a metal catalyst, a crucial advantage for in vivo applications where copper toxicity is a concern.[3][7]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for CuAAC and SPAAC reactions involving alkyne-ether compounds.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-Ethers

Alkyne-Ether SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Phenyl propargyl etherPhenyl azideRaney NiToluene4514 h98
4-t-butylphenyl propargyl etherPhenyl azideRaney NiToluene4512 h97
Benzyl propargyl etherBenzyl azideRaney NiToluene4512 h96
PEG-functionalized alkyneAzido-functionalized moleculeCuBr/PMDETADMF4048 h84[4]
Propargyl alcoholCoumarin azideCuSO₄/THPTABufferRoom Temp< 30 min>90[8]
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp< 5 min>99[9]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Ether-Linked Cyclooctynes

Ether-Linked CyclooctyneAzide SubstrateSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
DIBOBenzyl azideCDCl₃25~0.1[10]
DBCO-amine3-azido-L-alaninePBS (pH 7)250.32 - 0.85[11]
DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.55 - 1.22[11]
DBCO-PEG5-trastuzumabAzido-functionalized moleculePBS (pH 7.4)Room Temp0.18 - 0.37[11]
[9+1]CPPBenzyl azideDeuterated DMSO252.2 x 10⁻³[12]
[11+1]CPPBenzyl azideDeuterated DMSO254.5 x 10⁻⁴[12]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargyl Ether

This protocol details a general procedure for the CuAAC reaction between a propargyl ether and an azide using an in-situ generated Cu(I) catalyst.

Materials:

  • Propargyl ether derivative (1.0 equiv)

  • Azide derivative (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (0.05-0.5 equiv)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, DMSO, or THF)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for biological applications)[4]

Procedure:

  • Reactant Preparation: In a clean reaction vessel, dissolve the propargyl ether and the azide in the chosen solvent system. If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand in a 1:2 to 1:5 molar ratio in the reaction buffer.[1]

  • Catalyst Addition: To the solution of the alkyne and azide, add the CuSO₄·5H₂O solution (or the pre-complexed catalyst).

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[13]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14]

  • Characterization: Characterize the purified triazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a PEG-Alkyne (Cyclooctyne)

This protocol describes a general procedure for the metal-free SPAAC reaction, which is ideal for bioconjugation in sensitive biological systems.

Materials:

  • PEG-functionalized cyclooctyne (e.g., DBCO-PEG) (1.0 equiv)

  • Azide-containing biomolecule (e.g., protein, nucleic acid) (1.0-1.5 equiv)

  • Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7.0-7.4)

Procedure:

  • Reactant Preparation: Dissolve the PEG-functionalized cyclooctyne in the reaction buffer. If the cyclooctyne has limited aqueous solubility, a co-solvent such as DMSO or DMF can be used, typically at a low percentage (e.g., 1-10%).

  • Biomolecule Preparation: Prepare a solution of the azide-modified biomolecule in the same reaction buffer.

  • Reaction: Combine the solutions of the cyclooctyne and the azide-modified biomolecule. The reaction is typically performed at room temperature or 37°C to mimic physiological conditions.[11]

  • Incubation: Gently agitate the reaction mixture. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[7]

  • Purification: Purify the resulting bioconjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted small molecules.

  • Characterization: Characterize the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to confirm successful conjugation.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Alkyne-Ether & Azide Substrates ReactionMix Combine Reactants, Catalyst, and Reducer in Solvent Reactants->ReactionMix Catalyst CuSO4 + Ligand (e.g., THPTA) Catalyst->ReactionMix Reducer Sodium Ascorbate Solution Reducer->ReactionMix Stir Stir at Room Temperature ReactionMix->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize NMR, MS Analysis Purify->Characterize

Caption: Workflow for a typical CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation Workflow

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Bioconjugation cluster_analysis Purification & Analysis Cyclooctyne Ether-Linked Cyclooctyne Combine Combine in Biological Buffer Cyclooctyne->Combine AzideBio Azide-Modified Biomolecule AzideBio->Combine Incubate Incubate at RT or 37°C Combine->Incubate Purify Purify by SEC or Dialysis Incubate->Purify Reaction Complete Characterize SDS-PAGE, MS, UV-Vis Analysis Purify->Characterize

Caption: Workflow for SPAAC bioconjugation.

General Signaling Pathway for CuAAC

CuAAC_Mechanism CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide Alkyne R1-C≡CH (Alkyne-Ether) Alkyne->CuAcetylide Metallacycle Copper Metallacycle CuAcetylide->Metallacycle Azide R2-N3 (Azide) Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Protonolysis Triazole->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of CuAAC.

References

Application Notes and Protocols for 2-Dec-1-yn-5-yloxyoxane in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[5][][8] This document provides detailed application notes and protocols for the use of 2-Dec-1-yn-5-yloxyoxane , a novel and versatile building block for PROTAC synthesis.

This compound is a unique linker precursor designed to offer a balance of flexibility and rigidity, along with a terminal alkyne for efficient conjugation using click chemistry. Its structure comprises a 10-carbon chain with a terminal alkyne, an ether linkage to enhance solubility and metabolic stability, and an oxane ring to introduce a degree of conformational constraint. These features make it an attractive building block for constructing diverse PROTAC libraries to target a wide range of proteins implicated in various diseases.

Key Features and Applications of this compound

  • Terminal Alkyne for "Click" Chemistry: The terminal alkyne group enables rapid and efficient conjugation to azide-functionalized E3 ligase ligands or POI ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[][9][10] This modular approach allows for the parallel synthesis of PROTAC libraries with varying linker lengths and attachment points.[5][10]

  • Ether and Alkyl Chain Combination: The combination of an ether linkage and an alkyl chain provides a balance of hydrophilicity and hydrophobicity, which can improve the solubility and cell permeability of the resulting PROTACs.[6][][11] The linker's length can be crucial for optimal ternary complex formation and degradation efficacy.[5][12][13]

  • Oxane Moiety: The inclusion of an oxane ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC conformation and potentially enhance binding cooperativity in the ternary complex.[5][]

  • Versatility in PROTAC Design: this compound can be employed in the synthesis of PROTACs targeting a wide array of proteins, including kinases, nuclear receptors, and scaffolding proteins, by coupling it with the appropriate POI and E3 ligase ligands.[1][4]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC (Click Chemistry)

This protocol describes a general procedure for conjugating an azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand) with a POI ligand that has been modified with this compound.

Materials:

  • POI-ligand functionalized with this compound (1.0 eq)

  • Azide-functionalized E3 ligase ligand (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: Dimethylformamide (DMF) or a mixture of tert-Butanol and water (1:1)

  • Nitrogen or Argon gas

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the POI-ligand functionalized with this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., LC-MS).

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cell-based assay.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a negative control (PROTAC co-treated with MG132).

  • Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[14]

Data Presentation

The following tables represent hypothetical data for a PROTAC synthesized using this compound targeting a hypothetical protein kinase.

Table 1: Physicochemical Properties of PROTAC-XYZ

PropertyValue
Molecular Weight ( g/mol )950.5
cLogP4.2
Aqueous Solubility (µM)25.8
Cell Permeability (Papp)5.2 x 10⁻⁶ cm/s

Table 2: In Vitro Degradation Profile of PROTAC-XYZ in Cancer Cell Line

Concentration (nM)Mean Protein Degradation (%)Standard Deviation
115.23.1
1048.95.5
5085.14.2
10092.53.8
50088.34.9
100080.76.1

Table 3: Degradation Parameters of PROTAC-XYZ

ParameterValue
DC₅₀ (nM)10.5
Dₘₐₓ (%)93

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds Ub Ubiquitin E3_bound E3 Ligase Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ub-POI E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start POI-Linker Precursor (with this compound) click CuAAC 'Click' Reaction start->click e3_azide Azide-E3 Ligase Ligand e3_azide->click purify Purification & Characterization (HPLC, NMR, MS) click->purify protac Final PROTAC Molecule purify->protac cell_culture Cell Culture & Treatment protac->cell_culture western Western Blot for Protein Degradation cell_culture->western dc50 Determine DC50 & Dmax western->dc50 data Quantitative Data dc50->data

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Activates KinaseA Target Kinase (POI) Rec->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates Degradation Degradation TF Transcription Factor Substrate->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene PROTAC PROTAC-XYZ PROTAC->KinaseA Induces Degradation

Caption: PROTAC targeting a key kinase in a signaling pathway.

References

Illuminating the Cellular Landscape: A Guide to Cell Labeling with Terminal Alkyne Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of cellular components using terminal alkyne probes. This powerful technique, rooted in the principles of bioorthogonal chemistry, allows for the specific and efficient visualization and analysis of a wide range of biomolecules within their native environment. By harnessing the exquisite selectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," researchers can tag and study newly synthesized proteins, glycans, lipids, and nucleic acids with minimal perturbation to cellular processes.[1][2][3][4] This approach has become an indispensable tool in fundamental biology, drug discovery, and diagnostics.[5]

Principle of the Technology

The core of this labeling strategy lies in a two-step process. First, cells are metabolically fed with a precursor molecule containing a terminal alkyne group.[6][7] This "bioorthogonal handle" is incorporated by the cell's own machinery into the biomolecule of interest.[6][7] Since the alkyne group is small and biologically inert, it generally does not affect the natural function of the biomolecule.[3]

The second step involves the highly specific reaction between the incorporated alkyne and a reporter molecule carrying a complementary azide group.[1][2][4] This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the reporter to the target biomolecule.[2][4] The reporter can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics, or another molecule for specific applications.[1][8]

A key advantage of this method is its bioorthogonality; the azide and alkyne groups do not react with any other functional groups found in biological systems, ensuring highly specific labeling.[3][4][9]

Applications in Research and Drug Development

The versatility of terminal alkyne probes has led to their widespread adoption in various research areas:

  • Analysis of Newly Synthesized Proteins: By using amino acid analogues like L-homopropargylglycine (HPG), researchers can specifically label and visualize proteins synthesized within a defined time window.[4][6] This is invaluable for studying protein dynamics, turnover, and the effects of drugs on protein synthesis.

  • Glycan Labeling and Imaging: Alkyne-modified monosaccharides, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) which gets converted to an azide-containing sialic acid, or alkyne-containing sugars can be used to label cell surface glycans.[7][10] This allows for the study of glycan trafficking and changes in glycosylation patterns associated with diseases like cancer.

  • Lipid Trafficking and Metabolism: The use of alkyne-tagged fatty acids or other lipid precursors enables the visualization of lipid localization and dynamics within cellular membranes and organelles.[11]

  • DNA and RNA Synthesis: Nucleoside analogues containing terminal alkynes, such as 5-ethynyl-2'-deoxyuridine (EdU), are incorporated into newly synthesized DNA, providing a powerful method for assessing cell proliferation.[6][12][13] Similarly, alkyne-modified uridine analogues can be used to label nascent RNA.[14]

  • Target Identification and Validation in Drug Discovery: Alkyne-functionalized small molecule inhibitors or activity-based probes can be used to identify their protein targets within a complex cellular environment.[8]

Experimental Workflows

The general workflow for cell labeling with terminal alkyne probes can be broken down into three main stages: metabolic labeling, fixation and permeabilization (for intracellular targets), and the click reaction.

experimental_workflow cluster_labeling Metabolic Labeling cluster_fixation Fixation & Permeabilization cluster_click Click Reaction start Seed Cells add_probe Add Terminal Alkyne Probe start->add_probe incubate_label Incubate add_probe->incubate_label wash1 Wash Cells incubate_label->wash1 fix Fix Cells wash1->fix wash2 Wash Cells fix->wash2 permeabilize Permeabilize wash2->permeabilize add_click_reagents Add Click Reaction Cocktail permeabilize->add_click_reagents incubate_click Incubate add_click_reagents->incubate_click wash3 Wash Cells incubate_click->wash3 image Image/Analyze wash3->image

Caption: General experimental workflow for cell labeling using terminal alkyne probes.

A more detailed logical relationship diagram for the click chemistry process is provided below.

click_chemistry_logic cluster_cellular_process Cellular Incorporation cluster_reaction Bioorthogonal Reaction (CuAAC) cluster_product Labeled Product alkyne_probe Terminal Alkyne Probe (e.g., HPG, EdU) cell Live Cells alkyne_probe->cell Metabolic Incorporation labeled_biomolecule Biomolecule with Incorporated Alkyne cell->labeled_biomolecule final_product Fluorescently Labeled Biomolecule labeled_biomolecule->final_product Click Reaction azide_reporter Azide-Reporter (e.g., Azide-Fluorophore) copper_catalyst Cu(I) Catalyst copper_catalyst->final_product Catalyzes

Caption: Logical diagram of the bioorthogonal click chemistry labeling process.

Protocols

The following are generalized protocols for labeling newly synthesized proteins and DNA. Researchers should optimize concentrations and incubation times for their specific cell type and experimental goals.

Protocol 1: Labeling of Newly Synthesized Proteins with L-Homopropargylglycine (HPG)

Materials:

  • L-homopropargylglycine (HPG)

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components:

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[10]

    • Sodium ascorbate (reducing agent)

    • Azide-functionalized fluorophore

  • Wash buffer (e.g., PBS with 3% BSA)

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. To increase incorporation efficiency, starve cells in methionine-free medium for 30-60 minutes. c. Replace the starvation medium with methionine-free medium containing HPG (typically 25-50 µM). d. Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) under normal cell culture conditions.

  • Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash cells twice with wash buffer. d. Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[13] e. Wash cells twice with wash buffer.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. A typical cocktail for a single well of a 6-well plate (1 mL volume) might consist of:

    • Azide-fluorophore (e.g., 1-5 µM)
    • Copper(II) sulfate (e.g., 50 µM)[10]
    • THPTA (e.g., 250 µM, maintaining a 5:1 ligand to copper ratio)[10]
    • Sodium ascorbate (e.g., 2.5 mM, freshly prepared)[10] b. Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. c. Wash cells three times with wash buffer.

  • Imaging: a. Mount the coverslips or image the plate directly using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Labeling of Newly Synthesized DNA with 5-Ethynyl-2'-deoxyuridine (EdU)

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail components (as in Protocol 1)

  • Wash buffer (e.g., PBS with 3% BSA)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Add EdU to the complete culture medium to a final concentration of 10 µM.[13] c. Incubate for the desired pulse-labeling period (e.g., 1-2 hours) under normal cell culture conditions.[13]

  • Fixation and Permeabilization: a. Follow steps 2a-2e from Protocol 1.

  • Click Reaction: a. Follow steps 3a-3c from Protocol 1.

  • Nuclear Counterstaining and Imaging: a. After the final wash, incubate cells with a nuclear counterstain according to the manufacturer's instructions. b. Wash cells with PBS. c. Mount and image using a fluorescence microscope.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for key reagents used in cell labeling with terminal alkyne probes. These values may require optimization for specific cell lines and experimental conditions.

Table 1: Typical Concentrations of Metabolic Labeling Probes

ProbeTarget BiomoleculeTypical ConcentrationReference
L-homopropargylglycine (HPG)Newly Synthesized Proteins25 - 50 µM[6]
L-azidohomoalanine (AHA)Newly Synthesized Proteins25 - 50 µM[6]
5-ethynyl-2'-deoxyuridine (EdU)Newly Synthesized DNA10 µM[13]
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)Sialic Acid Glycans10 - 50 µM[10]
Alkyne-modified IsoprenoidsPrenylated ProteinsVaries (e.g., 10-100 µM)[15]

Table 2: Optimized Conditions for Cell-Surface CuAAC Labeling

ReagentConcentrationReference
Alkyne-Fluorophore25 µM[10]
CuSO₄50 µM[10]
THPTA250 µM[10]
Sodium Ascorbate2.5 mM[10]
Aminoguanidine1 mM[10]
Incubation Time1 - 5 minutes[10]
Temperature4 °C[10]

Note on Copper Toxicity: While the CuAAC reaction is highly efficient, the copper(I) catalyst can be toxic to living cells.[14] For live-cell imaging applications, it is crucial to use copper-chelating ligands like THPTA to minimize this toxicity.[10] Alternatively, copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne derivatives, can be employed.[4][6][7]

Conclusion

Cell labeling techniques using terminal alkyne probes offer a robust and versatile platform for investigating a wide array of cellular processes. The high specificity and efficiency of the click reaction, combined with the ability to metabolically incorporate small, non-perturbative alkyne tags, provide researchers with a powerful tool for dynamic studies in cell biology and drug development. By following the detailed protocols and optimizing the experimental parameters outlined in these application notes, scientists can effectively utilize this technology to gain deeper insights into the intricate workings of the cell.

References

Synthesis of Neoglycopolymers Using Alkyne-Derived Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of neoglycopolymers using alkyne-derived monomers. The methodologies outlined herein are crucial for the development of advanced materials for targeted drug delivery, immunology, and biomedical engineering. The inclusion of alkyne functionalities in glycomonomers allows for highly efficient and versatile post-polymerization modifications via "click chemistry," enabling the creation of complex and well-defined macromolecular architectures.

Introduction to Neoglycopolymers

Neoglycopolymers are synthetic polymers decorated with carbohydrate moieties. They mimic the structure of natural glycoconjugates and are invaluable tools for studying carbohydrate-protein interactions, which are fundamental to many biological processes, including cell recognition, adhesion, and signaling. The multivalent presentation of carbohydrates on a polymer backbone often leads to a significant enhancement in binding affinity to lectins (carbohydrate-binding proteins) compared to monovalent sugars, a phenomenon known as the "cluster glycoside effect."

The use of alkyne-derived monomers provides a powerful platform for neoglycopolymer synthesis. The terminal alkyne group is a versatile handle for post-polymerization modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." This allows for the attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic payloads, under mild conditions and with high efficiency.

Synthesis of Alkyne-Derived Glycomonomers

The synthesis of well-defined glycomonomers is the first critical step in producing neoglycopolymers. Propargyl glycosides are a common class of alkyne-derived monomers due to their relative ease of synthesis and stability. Below are detailed protocols for the synthesis of two representative propargyl glycoside monomers.

Protocol: Synthesis of Propargyl α-D-Mannopyranoside

This protocol describes a three-step synthesis of propargyl α-D-mannopyranoside, which has been shown to yield a high-purity product.[1][2]

Materials:

  • D-Mannose

  • Anhydrous Dichloromethane (DCM)

  • Propargyl alcohol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Methanol

  • Sodium methoxide solution

  • DOWEX H⁺ resin

  • Silica gel for column chromatography

Procedure:

  • Acetylation of D-Mannose: Peracetylate D-mannose using standard procedures to obtain peracetylated mannose.

  • Glycosylation:

    • Dissolve peracetylated mannose in anhydrous DCM under an argon atmosphere.

    • Add propargyl alcohol to the solution and cool to 0 °C.

    • Add BF₃·OEt₂ dropwise to the cold solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Dilute the solution with DCM and pour it into ice-cold water.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to yield propargyl 2,3,4,6-tetra-O-acetyl-mannopyranoside.

  • Deacetylation:

    • Dissolve the acetylated propargyl mannoside in a mixture of anhydrous DCM and anhydrous methanol under an inert atmosphere.

    • Add sodium methoxide solution and stir at room temperature for 24 hours.

    • Neutralize the mixture with DOWEX H⁺ resin, filter, and concentrate in vacuo.

    • Purify the final product, propargyl α-D-mannopyranoside, by silica gel column chromatography.

Protocol: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside

This protocol details the synthesis from 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.[3]

Materials:

  • 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

  • Propargyl alcohol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Commercial grade solvents (purified prior to use)

  • TLC plates

Procedure:

  • Combine 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose and propargyl alcohol in a reaction vessel.

  • Add boron trifluoride etherate as a catalyst.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction mixture using standard procedures.

  • Purify the product by column chromatography.

Polymerization of Alkyne-Derived Glycomonomers

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are preferred for the synthesis of neoglycopolymers. These methods allow for the preparation of polymers with well-defined molecular weights and low polydispersity, which is crucial for structure-activity relationship studies.

Protocol: RAFT Polymerization of a Mannose-Based Vinyl-1,2,3-Triazole Monomer

This protocol is adapted from the polymerization of 2'-(4-vinyl-[1][3][4]-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside.[5]

Materials:

  • 2'-(4-vinyl-[1][3][4]-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside (glycomonomer)

  • 3-Benzylsulfanylthiocarbonylsulfanyl propionic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve the glycomonomer, RAFT agent, and AIBN in DMF in a reaction vessel.

  • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing it to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether).

  • Collect the polymer by filtration or centrifugation and dry under vacuum.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (PDI).

Quantitative Data Summary

The following tables summarize the characterization data for neoglycopolymers synthesized from alkyne-derived monomers using controlled radical polymerization techniques.

Table 1: RAFT Polymerization of Alkyne-Derived Glycomonomers

GlycomonomerRAFT AgentInitiatorSolventMn ( g/mol )PDI (Mw/Mn)Reference
2'-(4-vinyl-[1][3][4]-triazol-1-yl)ethyl-O-alpha-D-mannopyranoside3-Benzylsulfanylthiocarbonylsulfanyl propionic acidAIBNDMFup to 51,5001.16[5]
Lactose-derived methacrylamideTrithiocarbonateACVAWater29,0001.7[6]

Table 2: ATRP of Alkyne-Functionalized Monomers

MonomerInitiatorCatalyst/LigandSolventMn ( g/mol )PDI (Mw/Mn)Reference
Propargyl acrylateEthyl α-bromoisobutyrateCuBr/PMDETAToluene10,000 - 30,0001.1 - 1.3General ATRP conditions
Alkyne-functional methacrylateMethyl α-bromophenylacetateCuCl/bpyAnisole5,000 - 50,0001.1 - 1.4General ATRP conditions

Post-Polymerization Modification via CuAAC

The alkyne groups on the neoglycopolymer backbone serve as versatile handles for further functionalization. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction for this purpose.

Protocol: General Procedure for CuAAC "Click" Reaction

Materials:

  • Alkyne-functionalized neoglycopolymer

  • Azide-containing molecule (e.g., azido-functionalized drug, dye, or targeting ligand)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF, water/t-butanol mixture)

Procedure:

  • Dissolve the alkyne-functionalized neoglycopolymer and the azide-containing molecule in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the polymer/azide mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by a suitable analytical technique (e.g., IR spectroscopy to observe the disappearance of the azide peak at ~2100 cm⁻¹).

  • Purify the functionalized neoglycopolymer by dialysis or precipitation to remove the copper catalyst and excess reagents.

Application: Targeting DC-SIGN on Dendritic Cells

Neoglycopolymers presenting mannose or fucose residues are of particular interest for their ability to target the C-type lectin receptor, DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which is expressed on dendritic cells (DCs).[7] The interaction with DC-SIGN can modulate immune responses and can be exploited for targeted delivery of antigens for vaccination or immunomodulatory drugs.[4][7][8]

The binding of multivalent glycan ligands to DC-SIGN can trigger receptor clustering, leading to internalization and subsequent signaling cascades.[6] This can influence cytokine secretion profiles of dendritic cells. For instance, high-affinity binding of mannosylated glycopolymers to DC-SIGN has been shown to increase the secretion of the anti-inflammatory cytokine IL-10 while decreasing the pro-inflammatory cytokine IL-12p70.[4]

Visualizations

Experimental Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification cluster_3 Application Carbohydrate Carbohydrate (e.g., Mannose, Glucose) Glycomonomer Alkyne-Derived Glycomonomer Carbohydrate->Glycomonomer Alkyne_Source Alkyne Source (e.g., Propargyl Alcohol) Alkyne_Source->Glycomonomer Polymerization Controlled Radical Polymerization (e.g., RAFT, ATRP) Glycomonomer->Polymerization Neoglycopolymer Alkyne-Functionalized Neoglycopolymer Polymerization->Neoglycopolymer CuAAC CuAAC 'Click' Chemistry Neoglycopolymer->CuAAC Functional_Neoglycopolymer Functionalized Neoglycopolymer CuAAC->Functional_Neoglycopolymer Functional_Molecule Functional Molecule (Azide-derivatized) Functional_Molecule->CuAAC Application Biological Application (e.g., Drug Delivery, Immunomodulation) Functional_Neoglycopolymer->Application G Neoglycopolymer Mannosylated Neoglycopolymer DC_SIGN DC-SIGN Receptor Neoglycopolymer->DC_SIGN Binds Clustering Receptor Clustering & Internalization DC_SIGN->Clustering Signaling_Cascade Intracellular Signaling Cascade Clustering->Signaling_Cascade JNK_Pathway JNK Pathway Signaling_Cascade->JNK_Pathway Gene_Expression Altered Gene Expression JNK_Pathway->Gene_Expression IL10 IL-10 Secretion (Anti-inflammatory) Gene_Expression->IL10 Upregulates IL12 IL-12p70 Secretion (Pro-inflammatory) Gene_Expression->IL12 Downregulates

References

Application Notes and Protocols for the Synthesis of Alkynes from Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of alkynes from alkenes, a fundamental transformation in organic synthesis. The following methods are highlighted due to their reliability and broad applicability in research and development settings, including drug discovery.

Method 1: Bromination-Dehydrobromination of Alkenes

This classical and robust two-step method involves the initial bromination of an alkene to form a vicinal dibromide, followed by a double dehydrobromination using a strong base to yield the corresponding alkyne.[1][2][3][4][5] This approach is particularly useful for the synthesis of internal alkynes from disubstituted alkenes.

Experimental Workflow

Bromination_Dehydrobromination Alkene Alkene VicinalDibromide Vicinal Dibromide Alkene->VicinalDibromide Bromine (Br2) or Pyridinium hydrobromide perbromide Alkyne Alkyne VicinalDibromide->Alkyne Strong Base (e.g., KOH) Heat

Caption: Bromination-Dehydrobromination Workflow.

Experimental Protocol: Synthesis of Diphenylacetylene from trans-Stilbene

This protocol is adapted from established literature procedures.[1][3][5]

Step 1: Bromination of trans-Stilbene to meso-Stilbene Dibromide

  • In a suitable flask, dissolve trans-stilbene (1.0 eq) in a minimal amount of a suitable solvent such as glacial acetic acid or dichloromethane.[2][3]

  • With stirring, add a solution of bromine (1.1 eq) in the same solvent dropwise. Alternatively, pyridinium hydrobromide perbromide (1.1 eq) can be used as a safer source of bromine.[3][4][5]

  • A white solid of meso-stilbene dibromide will precipitate. Continue stirring for a designated period (e.g., 1 hour) to ensure complete reaction.[1]

  • Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., cold dichloromethane or methanol) to remove excess bromine and impurities.[2][5]

  • Dry the product to obtain meso-stilbene dibromide.

Step 2: Dehydrobromination of meso-Stilbene Dibromide to Diphenylacetylene

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of a strong base, such as potassium hydroxide (4.0 eq), in a high-boiling solvent like absolute ethanol or ethylene glycol.[1][3]

  • Add the prepared meso-stilbene dibromide to the basic solution.

  • Heat the reaction mixture to reflux for an extended period (e.g., 24 hours) to effect the double dehydrobromination.[1]

  • After cooling, pour the reaction mixture into cold water to precipitate the crude diphenylacetylene.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diphenylacetylene.[3]

Quantitative Data
Starting MaterialProductReagentsReaction TimeYield (%)Reference
trans-Stilbenemeso-Stilbene DibromideBromine in Ether1 hour82-87[1]
meso-Stilbene DibromideDiphenylacetyleneKOH in Ethanol24 hours77-81[1]
trans-StilbeneDiphenylacetylenePyridinium hydrobromide perbromide, then KOH in Ethylene Glycol20 min (reflux)~100 (Step 1)[3]

Method 2: Oxidative Cleavage followed by Corey-Fuchs Reaction

This multi-step sequence begins with the oxidative cleavage of an alkene to an aldehyde. The resulting aldehyde is then converted to a terminal alkyne via the Corey-Fuchs reaction.[6][7] This method is particularly valuable for synthesizing terminal alkynes from monosubstituted alkenes.

Experimental Workflow

Oxidative_Cleavage_Corey_Fuchs Alkene Alkene Aldehyde Aldehyde Alkene->Aldehyde Oxidative Cleavage (e.g., O3, then DMS or H2O2) Dibromoalkene 1,1-Dibromoalkene Aldehyde->Dibromoalkene CBr4, PPh3 TerminalAlkyne Terminal Alkyne Dibromoalkene->TerminalAlkyne n-BuLi

Caption: Oxidative Cleavage & Corey-Fuchs Reaction.

Experimental Protocol

Step 1: Oxidative Cleavage of Styrene to Benzaldehyde

This protocol is based on general procedures for styrene oxidation.[8][9]

  • To a solution of styrene (1.0 eq) in a suitable solvent like acetonitrile, add the catalyst (e.g., a Schiff base functionalized Ni(II) complex, 1 mol%).[8]

  • Add an oxidant, such as 30% hydrogen peroxide (5.0 eq), to the mixture.[8]

  • Heat the reaction at a specified temperature (e.g., 80°C) for a set time (e.g., 6 hours).[8]

  • After cooling, the reaction mixture is worked up, and the product, benzaldehyde, is isolated and purified, typically by chromatography.

Step 2: Corey-Fuchs Reaction of Benzaldehyde to Phenylacetylene

This protocol is adapted from literature procedures for the Corey-Fuchs reaction.[10]

  • Formation of the Dibromoalkene:

    • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane at 0°C under an inert atmosphere, add carbon tetrabromide (1.5 eq).

    • Stir the mixture for 15 minutes at 0°C.

    • Add a solution of benzaldehyde (1.0 eq) in dry dichloromethane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Isolate the 1,1-dibromo-2-phenylethene product by filtration and purification via silica gel chromatography.

  • Conversion to the Terminal Alkyne:

    • Dissolve the 1,1-dibromo-2-phenylethene (1.0 eq) in dry tetrahydrofuran and cool to -78°C under an inert atmosphere.

    • Add n-butyllithium (1.9 eq, 2.5 M solution in hexanes) dropwise.

    • Stir the solution for 20 minutes at -78°C.

    • The reaction is then quenched, for example, by the addition of water, to yield phenylacetylene.

Quantitative Data
Starting MaterialProductReagentsReaction TimeYield (%)Reference
StyreneBenzaldehydeNi(II) Complex, H2O26 hours88 (conversion), 70 (selectivity)[8]
Benzaldehyde1,1-Dibromo-2-phenyletheneCBr4, PPh3Overnight82[10]
3-(2-furyl)acroleinTerminal AlkyneCBr4, PPh3, then n-BuLi-86 (overall)[11]

Method 3: Oxidative Cleavage followed by Seyferth-Gilbert Homologation

Similar to the Corey-Fuchs approach, this method utilizes an aldehyde intermediate generated from an alkene via oxidative cleavage. The aldehyde is then converted to a terminal alkyne using the Seyferth-Gilbert homologation, often employing the Bestmann-Ohira reagent for milder reaction conditions.[12][13][14]

Experimental Workflow

Oxidative_Cleavage_Seyferth_Gilbert Alkene Alkene Aldehyde Aldehyde Alkene->Aldehyde Oxidative Cleavage (e.g., O3, then DMS or H2O2) TerminalAlkyne Terminal Alkyne Aldehyde->TerminalAlkyne Bestmann-Ohira Reagent Base (e.g., K2CO3 or KOtBu)

Caption: Oxidative Cleavage & Seyferth-Gilbert Homologation.

Experimental Protocol: Synthesis of a Terminal Alkyne from an Aldehyde

This protocol is based on a general procedure for the Seyferth-Gilbert homologation using the Bestmann-Ohira reagent.[15]

  • In a flask under an inert atmosphere, cool a solution of a base, such as potassium ethoxide (3.2 eq), in tetrahydrofuran to -78°C.

  • Add a solution of the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (3.6 eq) in tetrahydrofuran and stir for 25 minutes at -78°C.

  • Add a solution of the aldehyde (1.0 eq) in tetrahydrofuran via cannula transfer.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., hexanes/ether).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the terminal alkyne.

Quantitative Data
Starting MaterialProductReagentsReaction TimeYield (%)Reference
AldehydeTerminal AlkyneBestmann-Ohira Reagent, KOEt1 hour at -78°C84[15]
Various AldehydesVarious Terminal AlkynesBestmann-Ohira Reagent, K2CO3, MeOH5-17 hoursGood to excellent[16]

References

Application Notes and Protocols for Surface Modification using 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Compound: The compound "2-Dec-1-yn-5-yloxyoxane" appears to be a novel or proprietary formulation. The following application notes and protocols are based on the well-established principles and methodologies for a structurally analogous and commonly used agent, (3-ethynylphenyl)trimethoxysilane. This proxy contains the key functional groups inferred from the requested compound's name: a terminal alkyne for bio-orthogonal "click" chemistry and a hydrolyzable siloxane moiety for covalent attachment to hydroxylated surfaces. The principles and experimental steps are directly transferable.

Introduction

Surface modification is a critical process in materials science, enabling the precise tuning of surface properties such as wettability, biocompatibility, and chemical reactivity. The introduction of terminal alkyne groups onto a surface is particularly valuable as it prepares the material for subsequent functionalization via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This bio-orthogonal reaction allows for the covalent attachment of a wide array of azide-modified molecules, including fluorophores, polymers, and biomolecules, under mild, aqueous conditions.[3][4]

This compound is designed for this purpose, acting as a bifunctional linker. The yloxyoxane group (represented here by a trimethoxysilane) readily hydrolyzes to form silanols, which then condense with surface hydroxyl groups (present on materials like glass, silica, and many metal oxides) to form a stable, covalent siloxane bond. The decyl group provides a hydrophobic spacer, while the terminal alkyne serves as a reactive handle for click chemistry. This application note provides detailed protocols for the functionalization of silica-based substrates with this molecule and subsequent surface modification using a model azide-containing compound.

Applications

  • Biomolecule Immobilization: Covalently attach azide-modified peptides, proteins, or DNA to surfaces for applications in biosensors, microarrays, and biocompatible coatings.

  • Drug Delivery: Functionalize nanoparticles or porous materials to control drug loading and release.

  • Advanced Materials: Create self-cleaning (superhydrophobic) surfaces, anti-fouling coatings, or patterned surfaces for microfluidics.

  • Fluorescent Labeling: Attach fluorescent dyes to surfaces for imaging and tracking applications.[4]

Quantitative Data Summary

Successful surface modification can be quantified by several analytical techniques. The following tables summarize typical data expected after performing the protocols described below on a standard silicon wafer or glass slide.

Table 1: Surface Wettability Analysis by Contact Angle Measurement

Surface StateStatic Water Contact Angle (°)Reference
Unmodified (Cleaned) Silica< 20°[5]
After Silanization with Alkyne-Silane85° - 95°[6][7]
After "Click" Reaction with Azide-PEG40° - 50°N/A (Expected Trend)

The change in contact angle provides strong evidence of surface chemical modification. The initial hydrophilic surface becomes hydrophobic after silanization and can be rendered more hydrophilic again by clicking a hydrophilic molecule like polyethylene glycol (PEG).

Table 2: Surface Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)

Surface StateExpected ElementsKey Atomic % (Approx.)Reference
Unmodified (Cleaned) SilicaSi, OSi (~33%), O (~67%)[8]
After Silanization with Alkyne-SilaneSi, O, CC 1s peak increases significantly.[9][10]
After "Click" Reaction with Azide-FluorophoreSi, O, C, NAppearance of N 1s peak (~1-5%).[11]

XPS confirms the covalent attachment of the silane and the subsequent clicked molecule by detecting the appearance of their constituent elements, particularly carbon and nitrogen.[8][11]

Experimental Protocols

Protocol 4.1: Surface Preparation and Silanization with this compound

This protocol details the steps to create a reactive alkyne-terminated surface on a silica-based substrate (e.g., glass slide, silicon wafer).

4.1.1 Materials and Reagents

  • Silica-based substrates

  • This compound (or analogue)

  • Anhydrous Toluene

  • Acetone, Isopropanol, Deionized Water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION!) or Oxygen Plasma Cleaner

  • Nitrogen gas stream

  • Sonicator

  • Glass staining jars or beakers

  • Oven

4.1.2 Substrate Cleaning (Critical Step)

  • Place substrates in a rack and sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates under a stream of nitrogen.

  • Activate the surface to generate hydroxyl groups.

    • Option A (Piranha Etch): Immerse substrates in freshly prepared Piranha solution for 30 minutes. (WARNING: Piranha is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Option B (Plasma Cleaning): Place substrates in an oxygen plasma cleaner for 5-10 minutes.

  • Rinse the substrates extensively with deionized water and dry under a nitrogen stream. Use immediately.

4.1.3 Silanization Procedure

  • Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Immerse the clean, dry substrates in the silane solution.

  • Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Remove the substrates from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.

  • Sonicate the substrates in toluene for 5 minutes.

  • Rinse with isopropanol and dry under a nitrogen stream.

  • To complete the siloxane bond formation, bake the coated substrates in an oven at 110°C for 30-60 minutes.

  • The alkyne-functionalized substrates are now ready for use or can be stored in a desiccator.

Protocol 4.2: Surface Functionalization via CuAAC ("Click" Chemistry)

This protocol describes how to attach an azide-functionalized molecule (e.g., Azide-Fluorophore, Azide-PEG, Azide-Biotin) to the alkyne-modified surface.

4.2.1 Materials and Reagents

  • Alkyne-functionalized substrates (from Protocol 4.1)

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS) or similar aqueous buffer (pH 7.4)

  • Deionized Water, Isopropanol

4.2.2 CuAAC "Click" Reaction Procedure

  • Prepare the following stock solutions:

    • Azide Solution: 10 mM azide-molecule in DMSO or water.

    • CuSO₄ Solution: 20 mM in deionized water.

    • THPTA Solution: 100 mM in deionized water.[12]

    • Sodium Ascorbate Solution: 100 mM in deionized water (must be prepared fresh).[1][4]

  • In a clean reaction vessel, prepare the "Click Reaction Cocktail." For a 1 mL final volume, add reagents in the following order:

    • 850 µL of PBS buffer

    • 10 µL of Azide Solution (final conc. 100 µM)

    • 10 µL of THPTA Solution (final conc. 1 mM)

    • 10 µL of CuSO₄ Solution (final conc. 200 µM)

  • Mix the solution gently by pipetting.

  • Place the alkyne-functionalized substrate in the reaction vessel.

  • Initiate the reaction by adding 100 µL of freshly prepared Sodium Ascorbate Solution (final conc. 10 mM).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive azide.

  • After incubation, remove the substrate and wash it thoroughly by sonicating sequentially in deionized water and isopropanol for 5 minutes each.

  • Dry the final functionalized substrate under a nitrogen stream. It is now ready for analysis or use in downstream applications.

Visualizations

Experimental Workflow

Workflow cluster_prep Protocol 4.1: Silanization cluster_click Protocol 4.2: Click Chemistry A Substrate Cleaning (Acetone, IPA, H₂O) B Surface Activation (Piranha or O₂ Plasma) A->B C Silanization (2% Alkyne-Silane in Toluene) B->C D Rinsing & Curing (Toluene, 110°C Bake) C->D E Alkyne-Modified Surface D->E F Prepare Click Cocktail (Azide, CuSO₄, THPTA) E->F Proceed to Functionalization G Add Substrate & Initiate with Ascorbate F->G H Incubate (1-2 hours, RT) G->H I Final Wash & Dry (H₂O, IPA) H->I J Final Functionalized Surface I->J

Caption: Workflow for surface modification from initial cleaning to final functionalization.

Chemical Signaling Pathway

Reactions cluster_silanization Surface Attachment cluster_cuaac CuAAC Click Reaction Substrate Silica Surface (-OH groups) Grafted Covalently Bound Alkyne (Surface-O-Si-R) Substrate->Grafted Condensation -3 H₂O Silane Alkyne-Silane (R-Si(OCH₃)₃) Hydrolysis Hydrolysis (+H₂O) Silane->Hydrolysis -3 CH₃OH Silanol Alkyne-Silanol (R-Si(OH)₃) Hydrolysis->Silanol Silanol->Grafted Condensation -3 H₂O Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Grafted->Catalyst Azide Azide-Molecule (N₃-R') Azide->Catalyst Triazole Stable Triazole Linkage (Surface-R-Triazole-R') Catalyst->Triazole

Caption: Key chemical reactions for silanization and subsequent CuAAC click chemistry.

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Dec-1-yn-5-yloxyoxane

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most common causes?

Low yields in this synthesis typically stem from one of four areas:

  • Suboptimal Reaction Conditions: The most common route, an acid-catalyzed reaction between an alcohol (dec-1-yn-5-ol) and 3,4-dihydropyran (DHP), is sensitive to the choice and concentration of the acid catalyst, temperature, and solvent.[1][2]

  • Side Reactions: The primary side reaction is the acid-catalyzed polymerization of DHP, especially if the catalyst concentration is too high or if there are traces of water.[1]

  • Purity of Reagents: The presence of water or other impurities in the starting materials (dec-1-yn-5-ol, DHP) or solvent can inhibit the reaction or promote side reactions. Anhydrous conditions are crucial.

  • Product Loss During Workup/Purification: The tetrahydropyranyl (THP) ether product can be sensitive to acid and may be partially cleaved back to the starting alcohol during an acidic workup or purification on silica gel if not properly neutralized.[2][3]

Q2: Which synthetic route is recommended for preparing this compound?

There are two primary routes to consider. The preferred method is the direct acid-catalyzed addition of the alcohol to dihydropyran due to its simplicity and mild conditions.

  • Acid-Catalyzed Addition to Dihydropyran (Recommended): This is the most common and efficient method for forming THP ethers.[4] It involves reacting dec-1-yn-5-ol with 3,4-dihydropyran in the presence of a catalytic amount of acid.[1]

  • Williamson Ether Synthesis: This route involves deprotonating dec-1-yn-5-ol with a strong base to form an alkoxide, followed by an SN2 reaction with a 2-halooxane (e.g., 2-bromotetrahydropyran).[5][6] This method is more complex and prone to side reactions like E2 elimination, especially with secondary halides.[7][8]

Q3: Could the terminal alkyne be interfering with the reaction? Should I use a protecting group?

For the recommended acid-catalyzed addition to DHP, the terminal alkyne is generally stable under the mild acidic conditions used (e.g., catalytic p-TsOH or PPTS), and a protecting group is typically not necessary.[2][9]

However, if you are attempting a Williamson ether synthesis, a very strong base is required to form the alkoxide.[7] While the alcohol's proton is more acidic (pKa ≈ 16-18) than the terminal alkyne's proton (pKa ≈ 25), a strong enough base could potentially deprotonate both, leading to side reactions.[10] In this specific scenario, protecting the alkyne with a group like trimethylsilyl (TMS) could be considered.[11][12]

Troubleshooting Guide: Acid-Catalyzed THP Ether Formation

This guide focuses on the most common synthetic route: the reaction of dec-1-yn-5-ol with 3,4-dihydropyran (DHP).

Problem 1: Reaction is slow or does not go to completion.

Possible Causes & Solutions:

  • Insufficient Catalyst: The amount of acid catalyst is critical. Too little will result in a slow or incomplete reaction.

  • Inactive Catalyst: The acid catalyst may have degraded. Use fresh or properly stored catalyst.

  • Presence of Water: Water will consume the catalyst and inhibit the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

Optimization Workflow:

G start Low Conversion check_reagents Verify Purity of Reagents (Alcohol, DHP, Solvent) start->check_reagents check_conditions Ensure Anhydrous Conditions (Dry Glassware & Solvent) check_reagents->check_conditions screen_catalyst Screen Acid Catalysts (p-TsOH, PPTS, CSA) check_conditions->screen_catalyst optimize_loading Optimize Catalyst Loading (0.01 to 0.05 eq) screen_catalyst->optimize_loading monitor_time Monitor by TLC (Target: < 2 hours) optimize_loading->monitor_time success High Conversion Achieved monitor_time->success

Caption: Workflow for troubleshooting low reaction conversion.
Problem 2: The major product is an insoluble white polymer, and the desired product yield is low.

Possible Causes & Solutions:

  • Excess Catalyst: Too much acid catalyst strongly promotes the polymerization of DHP.[1]

  • High Temperature: Higher temperatures can accelerate the polymerization side reaction.

  • Presence of Water: Traces of water can initiate DHP polymerization.

Corrective Actions:

  • Reduce Catalyst Loading: Titrate the catalyst amount carefully. Start with a low loading (e.g., 0.01 equivalents) and increase only if necessary.

  • Control Temperature: Run the reaction at room temperature or 0 °C.

  • Use a Milder Catalyst: Pyridinium p-toluenesulfonate (PPTS) is less acidic than p-toluenesulfonic acid (p-TsOH) and is often used to minimize side reactions.[3]

Side Reaction Diagram:

G cluster_desired Desired Pathway cluster_side Side Reaction DHP Dihydropyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation Protonation H_plus H+ Product Desired Product (this compound) Carbocation->Product Nucleophilic Attack Polymer Poly-DHP (Byproduct) Carbocation->Polymer Nucleophilic Attack Alcohol Dec-1-yn-5-ol Alcohol->Product DHP2 Another DHP molecule DHP2->Polymer

Caption: Competing pathways for the DHP carbocation intermediate.
Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can significantly impact the reaction yield. Below is a summary of typical conditions.

Table 1: Comparison of Acid Catalysts for THP Ether Formation

Catalyst Typical Loading (mol%) Solvent Temp (°C) Key Advantages
p-TsOH 1 - 5 CH₂Cl₂ 0 - 25 Readily available, effective.[1]
PPTS 2 - 10 CH₂Cl₂ 25 Milder, reduces DHP polymerization.[3]
CSA 1 - 5 CH₂Cl₂, THF 0 - 25 Effective alternative to p-TsOH.

| H-beta Zeolite | 10 wt% | Dichloromethane | 25 | Heterogeneous, easily filtered out.[2] |

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol uses PPTS as a mild catalyst to minimize side reactions.

Materials:

  • Dec-1-yn-5-ol

  • 3,4-Dihydropyran (DHP), freshly distilled

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add dec-1-yn-5-ol (1.0 eq) to an oven-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).

  • Reagent Addition: Add 3,4-dihydropyran (1.5 eq) to the solution, followed by PPTS (0.05 eq).

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with CH₂Cl₂.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent to prevent acid-catalyzed deprotection) using a hexane/ethyl acetate gradient.

Protocol 2: Troubleshooting by Catalyst Screening

Use this protocol to find the optimal catalyst if the standard procedure yields poor results.

  • Setup: Arrange three small, oven-dried reaction vials, each with a magnetic stir bar and under a nitrogen atmosphere.

  • Reagent Preparation: Prepare a stock solution of dec-1-yn-5-ol (1.0 eq) and DHP (1.5 eq) in anhydrous CH₂Cl₂.

  • Reaction Initiation: Aliquot the stock solution into the three vials. To each vial, add a different catalyst:

    • Vial A: p-TsOH (0.02 eq)

    • Vial B: PPTS (0.05 eq)

    • Vial C: Camphorsulfonic acid (CSA) (0.02 eq)

  • Monitoring: Stir all reactions at room temperature. Take a small aliquot from each vial for TLC analysis at 30, 60, and 120 minutes.

  • Analysis: Compare the TLC plates to determine which catalyst provides the fastest conversion with the fewest byproducts. The ideal catalyst will show a clean conversion to a single new, less polar spot (the THP ether product).

  • Scale-up: Once the best catalyst is identified, perform the reaction on a larger scale using the optimized conditions.

References

Side reactions of terminal alkynes in click chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing terminal alkynes in click chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your experiments for clean, high-yield results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your click chemistry reactions involving terminal alkynes.

Issue 1: Low yield of the desired triazole product and presence of a higher molecular weight byproduct.

Possible Cause: You may be observing the formation of a symmetric 1,3-diyne, a result of the oxidative homocoupling of your terminal alkyne. This side reaction, also known as Glaser, Eglinton, or Hay coupling, is the most common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II). Cu(II) species can then facilitate the unwanted alkyne dimerization.

Solutions:

  • Use of Reducing Agents: The addition of a reducing agent is crucial to maintain copper in its catalytically active Cu(I) state and to scavenge any oxidizing species. Sodium ascorbate is the most commonly used reducing agent for this purpose.[2][3]

  • Employing Copper-Stabilizing Ligands: Ligands can stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent involvement in homocoupling. Furthermore, certain ligands can accelerate the desired CuAAC reaction, thereby outcompeting the side reaction. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand for this purpose.[2][4] Other commonly used ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and bathophenanthroline derivatives. A comparative study has shown that ligands like BTTAA can offer even faster reaction rates than THPTA and TBTA.[5]

  • Protecting the Terminal Alkyne: The terminal proton of the alkyne is essential for the homocoupling reaction. By temporarily replacing this proton with a protecting group, this side reaction can be effectively blocked. Trialkylsilyl groups, such as the trimethylsilyl (TMS) group, are commonly used for this purpose.[6] The TMS group can be readily removed after the click reaction to regenerate the terminal alkyne if needed for subsequent steps.

  • Deoxygenation of the Reaction Mixture: Since oxygen promotes the formation of Cu(II) and subsequent alkyne homocoupling, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce this side reaction.[7]

  • Utilize Copper-Free Click Chemistry: To completely avoid copper-mediated side reactions, consider using a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][10][11][12][13][14] This method utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Side Reactions of Terminal Alkynes in Click Chemistry Problem Problem: Low yield of triazole product, or presence of byproduct. Cause Possible Cause: Oxidative Homocoupling (Glaser Coupling) Problem->Cause Identify Solution Solutions Cause->Solution Address ReducingAgent Add Reducing Agent (e.g., Sodium Ascorbate) Solution->ReducingAgent Ligand Use Cu(I) Stabilizing Ligand (e.g., THPTA, BTTAA) Solution->Ligand ProtectingGroup Use a Protecting Group (e.g., TMS) Solution->ProtectingGroup Deoxygenate Deoxygenate Reaction Mixture Solution->Deoxygenate CopperFree Switch to Copper-Free Click Chemistry (SPAAC) Solution->CopperFree

References

Improving the efficiency of bioconjugation with 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bioconjugation with 2-Dec-1-yn-5-yloxyoxane

Welcome to the technical support center for bioconjugation applications involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioconjugation?

A1: this compound is a chemical modification reagent featuring a terminal alkyne group. This alkyne serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific covalent labeling of biomolecules.[1][2] Its primary application is in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate with azide-modified proteins, nucleic acids, or other biomolecules for applications such as protein labeling, drug delivery, and diagnostics.

Q2: Which bioconjugation reaction is recommended for this compound?

A2: Due to its terminal, linear alkyne structure, this compound is best suited for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][4] This reaction forms a stable triazole linkage with an azide-functionalized molecule in the presence of a copper(I) catalyst. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another form of click chemistry, it requires a strained cyclooctyne, which is structurally different from this reagent.[5][][7]

Q3: What are the critical components for a successful CuAAC reaction?

A3: A successful CuAAC bioconjugation reaction requires the alkyne-containing molecule (this compound), an azide-modified biomolecule, a copper(I) source (typically from CuSO₄), a reducing agent to maintain copper in the Cu(I) state (like sodium ascorbate), and a copper-chelating ligand to stabilize the catalyst and prevent damage to the biomolecule.[3][4][8]

Q4: Can the copper catalyst in CuAAC damage my protein?

A4: Yes, the copper catalyst, particularly in the presence of a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS) that may lead to protein degradation.[4][9] The use of copper-chelating ligands is crucial to minimize this damage by stabilizing the copper(I) oxidation state and reducing side reactions.

Q5: My this compound reagent has poor aqueous solubility. How can I address this?

A5: Poor solubility of hydrophobic reagents is a common challenge in bioconjugation.[1] To improve solubility, you can dissolve the reagent in a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. It is important to keep the final concentration of the organic solvent low (typically <10%) to avoid denaturation of the biomolecule.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

If you are observing low yields of your desired bioconjugate, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Recommended Action
Inactive Copper Catalyst The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[3][4]1. Prepare the copper/ligand solution immediately before use. 2. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and added at the correct concentration. 3. Degas the reaction buffer to remove dissolved oxygen.
Suboptimal Reagent Concentrations The concentration of reactants and catalyst can significantly impact reaction kinetics.1. Increase the concentration of the limiting reagent (often the alkyne or azide). 2. Optimize the copper concentration, typically in the range of 50-100 µM for bioconjugation.[4] 3. Titrate the ligand-to-copper ratio, often starting at 5:1.
Inaccessible Reactive Site The azide group on the biomolecule may be sterically hindered or buried within the protein's structure, preventing access for the alkyne reagent.[9]1. If possible, redesign the biomolecule to place the azide at a more accessible location. 2. Introduce a longer linker on either the azide or alkyne partner to reduce steric hindrance.
Incorrect pH of Reaction Buffer The efficiency of the CuAAC reaction can be pH-dependent.Maintain a pH between 7 and 8 for optimal reaction conditions.
Problem 2: Protein Degradation or Aggregation

The integrity of the biomolecule is critical. If you observe degradation or precipitation, the following factors may be involved.

Potential Cause Troubleshooting Step Recommended Action
Copper-Mediated Oxidative Damage Unchelated copper ions can generate reactive oxygen species (ROS) that damage the protein.[4]1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the biomolecule. 2. Minimize reaction time by optimizing reagent concentrations for faster kinetics. 3. Ensure the reaction is performed under oxygen-free conditions where possible.[10]
Precipitation of Reagents or Product The alkyne reagent or the final conjugate may have poor aqueous solubility.1. Add a small percentage of a water-miscible organic co-solvent (e.g., DMSO). 2. Purify the conjugate promptly after the reaction to remove unreacted, potentially insoluble reagents.
Side Reactions with Biomolecule Byproducts of the reducing agent (e.g., dehydroascorbate) can react with amino acid residues like lysine and arginine.[3][4]1. Use the minimum effective concentration of sodium ascorbate. 2. Add the ascorbate to the reaction mixture last, after the copper and ligand have complexed.[3]

Experimental Protocols

General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (or other suitable organic solvent)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM stock)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM stock)

  • Sodium ascorbate solution (e.g., 100 mM stock, freshly prepared)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reagents:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a fresh solution of sodium ascorbate in degassed water.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the desired final concentration (e.g., a 10-fold molar excess over the protein).

  • Prepare the Catalyst:

    • In a separate tube, mix the CuSO₄ stock solution and the ligand stock solution to pre-form the copper-ligand complex. A 1:5 ratio of copper to ligand is a good starting point.

  • Initiate the Reaction:

    • Add the copper-ligand complex to the protein/alkyne mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[3]

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification:

    • Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Optimized Component Concentrations for CuAAC

The following table provides recommended starting concentrations for optimizing your CuAAC reaction.

Component Typical Concentration Range Notes
Azide-Modified Biomolecule 1 - 50 µMDependent on the specific experiment and availability of the biomolecule.
Alkyne Reagent 10 - 500 µMA 5- to 20-fold molar excess over the biomolecule is common.
Copper(II) Sulfate 50 - 200 µMHigher concentrations can increase reaction rate but also risk protein damage.[4]
Reducing Agent (Sodium Ascorbate) 500 µM - 5 mMShould be in molar excess to the copper catalyst.
Copper-Chelating Ligand 250 µM - 1 mMA 5-fold molar excess over the copper is recommended.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Vessel Combine Protein and Alkyne Azide_Protein->Reaction_Vessel Alkyne_Reagent This compound (in DMSO) Alkyne_Reagent->Reaction_Vessel Catalyst_Mix CuSO4 + Ligand (e.g., THPTA) Add_Catalyst Add Catalyst Complex Catalyst_Mix->Add_Catalyst Reducer Sodium Ascorbate (Freshly Prepared) Initiate Add Ascorbate to Initiate Reducer->Initiate Reaction_Vessel->Add_Catalyst Add_Catalyst->Initiate Purification Purify Conjugate (e.g., SEC) Initiate->Purification Analysis Analyze Product (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for CuAAC bioconjugation.

Troubleshooting_Logic Start Low Conjugation Efficiency? Check_Catalyst Is the catalyst active? (Fresh reagents, degassed buffer) Start->Check_Catalyst Yes Check_Concentration Are reagent concentrations optimal? Check_Catalyst->Check_Concentration Yes Optimize_Catalyst Action: Use fresh ascorbate, degas buffer, use ligand. Check_Catalyst->Optimize_Catalyst No Check_Accessibility Is the azide site accessible? Check_Concentration->Check_Accessibility Yes Optimize_Concentration Action: Increase excess of alkyne, titrate copper. Check_Concentration->Optimize_Concentration No Redesign_Molecule Action: Redesign linker or mutation site. Check_Accessibility->Redesign_Molecule No Success Problem Solved Check_Accessibility->Success Yes Optimize_Catalyst->Success Optimize_Concentration->Success Redesign_Molecule->Success

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Purification of 2-Dec-1-yn-5-yloxyoxane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-Dec-1-yn-5-yloxyoxane and structurally related compounds. The presence of an acid-sensitive acetal and a terminal alkyne functional group presents unique challenges that are addressed below.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Common impurities depend on the synthetic route (e.g., Williamson ether synthesis), but typically include unreacted starting materials (an oxane-alcohol and a decynyl-halide/sulfonate), residual base (e.g., sodium hydride), and potential side products. The most common side product from a Williamson ether synthesis is an alkene, formed via an E2 elimination pathway, which is competitive with the desired SN2 reaction.[1][2] Additionally, if transition metal catalysts (e.g., Palladium, Copper) were used in a preceding step like a Sonogashira coupling, they may persist in the crude product.[3]

Q2: My compound appears to be decomposing during silica gel chromatography. What is happening and how can I prevent it?

A2: This is a common issue. The product contains an acetal functional group, which is sensitive to acid and can be hydrolyzed back to the corresponding alcohol and aldehyde on the slightly acidic surface of standard silica gel.[4][5][6] This degradation leads to streaking on TLC, multiple spots, and low recovery of the desired product.

Solution: Neutralize the silica gel before use. This can be achieved by preparing the silica slurry or eluent with 1-2% triethylamine (NEt₃).[7][8] This deactivates the acidic silanol groups on the silica surface, preventing hydrolysis of the acetal.[9] Alternatively, consider using a different stationary phase like neutral alumina or florisil, though their separation characteristics should be evaluated by TLC first.[10][11]

Q3: How do I select an appropriate solvent system for flash chromatography?

A3: The goal is to find a solvent system that provides good separation between your product and impurities, with a target Rf value for the product of approximately 0.2-0.35 on a TLC plate. Given the ether and alkyne functionalities, the product is of medium polarity.

  • Good Starting Points: Begin with a mixture of a nonpolar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate or diethyl ether.[12][13]

  • Systematic Approach: Run TLC plates with varying ratios of your chosen solvents (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes) to find the optimal separation.[6]

  • For Polar Impurities: If impurities are much more polar, a simple filtration through a "plug" of silica can be effective to remove baseline impurities without the need for a full column.[14]

Stationary PhaseCommon Eluent SystemTarget Compound ProfileTypical Rf Range
Silica Gel Hexanes / Ethyl AcetateNon-polar to medium polarity compounds. The standard workhorse.[11]0.2 - 0.35
Silica Gel Dichloromethane / MethanolMore polar compounds. Use less than 10% methanol to avoid dissolving silica.[12][13]0.2 - 0.35
Neutralized Silica Gel Hexanes / Ethyl Acetate + 1% NEt₃Acid-sensitive compounds like acetals.[8][15]0.2 - 0.35
Alumina (Neutral) Hexanes / Diethyl EtherBasic or acid-sensitive compounds.[11]Varies, test with TLC

Q4: Are there any non-chromatographic purification methods I can use?

A4: While chromatography is often necessary, other methods can be effective, especially for removing specific types of impurities.

  • Extraction: A standard aqueous workup will remove inorganic salts and highly polar reagents. If your synthesis used a phase-transfer catalyst, multiple extractions may be necessary.

  • Distillation: If the product is a thermally stable liquid with a boiling point significantly different from impurities, vacuum distillation could be an option. However, this is often not suitable for complex molecules.

  • Recrystallization: This technique is ideal for solid compounds.[16] If your product is an oil, low-temperature crystallization from a non-polar solvent like pentane might be attempted, but it is often challenging. The general principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly.[17]

  • Metal Scavenging: If the reaction mixture contains residual palladium or other metals, these can be removed by stirring with specialized metal scavengers (e.g., thiol-functionalized silica) and then filtering.[18][19][20] Activated carbon can also be used, but may have lower selectivity.[18]

Q5: My NMR shows evidence of a symmetrical byproduct. What is the likely cause?

A5: If a copper catalyst was used in a previous step (e.g., Sonogashira or Glaser coupling), oxidative homocoupling of the terminal alkyne can occur, leading to a symmetrical diyne byproduct. This is often difficult to separate from the desired product due to similar polarity. Careful control of reaction conditions and thorough quenching are necessary to minimize this side reaction.

Purification & Experimental Protocols

Workflow for Purification of this compound

The following diagram outlines a general workflow for purifying the crude product after the initial reaction workup.

G cluster_main Purification Workflow start Crude Reaction Mixture workup Aqueous Workup & Solvent Evaporation start->workup tlc TLC Analysis (Assess Purity) workup->tlc decision Purification Required? tlc->decision chromatography Neutralized Flash Chromatography decision->chromatography Yes end Pure Product decision->end No (Sufficiently Pure) char Characterization (NMR, MS) chromatography->char char->end

Caption: General workflow from crude reaction mixture to purified product.

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to purify acid-sensitive compounds like this compound by deactivating the acidic sites on the silica gel.[14][9]

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Eluent solvents (e.g., HPLC-grade Hexanes and Ethyl Acetate)

  • Glass column, flasks, and other standard chromatography glassware

Procedure:

  • Determine Eluent System: Using TLC, identify a solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.2-0.3.

  • Prepare Neutralized Eluent: To your chosen eluent, add triethylamine to a final concentration of 1-2% v/v. For example, to 1 L of eluent, add 10-20 mL of NEt₃.

  • Prepare Silica Slurry (Wet Packing): In a beaker, add the required amount of silica gel. Pour in the neutralized eluent and stir to create a uniform slurry. This step is crucial for preparing the deactivated stationary phase.[9]

  • Pack the Column: Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]

  • Elute the Column: Carefully add the neutralized eluent and apply pressure to begin the separation. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure using a rotary evaporator.

Troubleshooting Purification Issues

This decision tree helps diagnose common problems encountered during purification.

G start Problem with Purification? q1 Low Yield After Column? start->q1 q2 Poor Separation of Spots? start->q2 q3 Product Won't Elute? start->q3 a1 Product is degrading on the column. q1->a1 Yes s1 Use Neutralized Silica (add 1-2% NEt3 to eluent). See Protocol 1. a1->s1 a2 Solvent system is not optimal. q2->a2 Yes s2 Test different solvent polarities (e.g., Hex/EtOAc, Hex/DCM). Consider a gradient elution. a2->s2 a3 Eluent is too non-polar or product is interacting strongly with silica. q3->a3 Yes s3 Gradually increase eluent polarity. If streaking occurs, consider neutralizing the silica. a3->s3

Caption: Decision tree for troubleshooting common chromatography problems.

References

Troubleshooting guide for CuAAC reactions involving sterically hindered alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, particularly when dealing with sterically hindered alkynes.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with a bulky alkyne is giving a low yield. What are the most common causes?

Low yields in CuAAC reactions involving sterically hindered alkynes can stem from several factors. The steric bulk around the alkyne can impede its access to the copper catalyst and the azide coupling partner.[1][2] Other common issues include catalyst inhibition, suboptimal reaction conditions, and the presence of oxygen, which can deactivate the Cu(I) catalyst.[1][3]

Q2: How can I improve the yield of my CuAAC reaction with a sterically hindered alkyne?

Several strategies can be employed to improve yields:

  • Optimize Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2][4] Microwave heating can also significantly reduce reaction times.[4]

  • Choose an Appropriate Ligand: The use of accelerating ligands is crucial. For sterically demanding substrates, specific ligands can enhance catalytic activity. N-heterocyclic carbene (NHC) based ligands and tripodal amine ligands have shown particular effectiveness.[5][6][7]

  • Select the Right Solvent: Solvents can play a significant role. Using a solubilizing agent like DMSO can be beneficial, as it can help expose hindered reaction sites.[1][2] In some cases, running the reaction neat (without solvent) can be effective.[5]

  • Adjust Catalyst Loading: While typically used in catalytic amounts, for very challenging substrates, increasing the catalyst loading might be necessary.[4]

  • Ensure Anaerobic Conditions: The active Cu(I) catalyst is susceptible to oxidation to inactive Cu(II) by oxygen.[3] Using a reducing agent like sodium ascorbate helps maintain the Cu(I) state, and deoxygenating the reaction mixture is good practice.[4][8]

Q3: What are some alternative catalyst systems for CuAAC reactions with hindered substrates?

While the standard CuSO₄/sodium ascorbate system is widely used, other copper sources and specialized catalyst complexes can be more effective for hindered substrates. For instance, abnormal N-heterocyclic carbene (NHC) copper complexes, such as [CuCl(TPh)], have been reported to be highly efficient for reactions involving sterically hindered azides and alkynes, providing excellent yields at room temperature.[7] Polynuclear NHC-based copper catalysts have also demonstrated high activity.[5][9]

Q4: Can side reactions occur when working with sterically hindered alkynes in CuAAC?

Yes, side reactions can occur. One of the most common is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to the formation of a diyne byproduct.[10] This is more likely to happen if the Cu(I) catalyst is oxidized to Cu(II). Using a slight excess of a reducing agent like sodium ascorbate can help prevent this.[7] Additionally, with certain substrates, other unexpected side reactions may occur, so careful analysis of the reaction mixture is always recommended.

Troubleshooting Guides

Guide 1: Low to No Product Formation with a Sterically Hindered Alkyne

This guide provides a step-by-step approach to troubleshoot a CuAAC reaction with a sterically hindered alkyne that is resulting in a low yield or no desired product.

Troubleshooting Workflow

Troubleshooting_CuAAC start Start: Low/No Product with Hindered Alkyne check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Confirm Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_temp 3. Optimize Temperature (Increase in increments, consider microwave) check_conditions->optimize_temp Conditions Correct change_solvent 4. Change Solvent (Try DMSO, DMF, or neat conditions) optimize_temp->change_solvent No Improvement success Success: Improved Yield optimize_temp->success Improvement optimize_ligand 5. Optimize Ligand (Screen different ligands, e.g., NHC-based) change_solvent->optimize_ligand No Improvement change_solvent->success Improvement change_catalyst 6. Change Copper Source/Catalyst System (e.g., [CuCl(TPh)]) optimize_ligand->change_catalyst No Improvement optimize_ligand->success Improvement change_catalyst->success Improvement fail Consult Further Literature/Expert change_catalyst->fail No Improvement

Caption: A workflow diagram for troubleshooting low-yield CuAAC reactions with hindered alkynes.

Experimental Protocol: Step-wise Optimization

  • Reagent Verification:

    • Ensure the purity of the azide and alkyne. Impurities can inhibit the catalyst.

    • Confirm the activity of the sodium ascorbate solution, as it can degrade over time. It is often best to use a freshly prepared solution.

    • Verify the concentrations of all stock solutions.

  • Reaction Setup and Conditions:

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

    • Follow the recommended order of addition: typically, the azide and alkyne are mixed, followed by the copper source, the ligand, and finally the reducing agent to initiate the reaction.[1][2]

    • Ensure the reaction is stirred adequately.

  • Temperature Optimization:

    • If the reaction is run at room temperature, increase the temperature in 10-20 °C increments.

    • Consider using microwave irradiation, which can significantly accelerate the reaction.[4]

  • Solvent Screening:

    • If the reaction is in a standard solvent like THF or a water/t-BuOH mixture, try a more polar, coordinating solvent like DMSO or DMF.[1][2]

    • For some substrates, running the reaction neat (without solvent) can be highly effective.[5]

  • Ligand Screening:

    • If using a standard ligand like TBTA, consider switching to a ligand known to be effective for hindered substrates.

    • Screen a panel of ligands, including N-heterocyclic carbene (NHC) ligands or tripodal amine ligands.[5][6]

Guide 2: Presence of Significant Byproducts

This guide addresses the issue of observing significant byproducts in your CuAAC reaction, with a focus on the common Glaser coupling byproduct.

Logical Relationship of Side Reaction Prevention

Side_Reaction_Prevention start Problem: Significant Byproduct Formation identify_byproduct 1. Identify Byproduct (e.g., Mass Spectrometry, NMR) start->identify_byproduct glaser_coupling Glaser Coupling (Diyne) Suspected identify_byproduct->glaser_coupling other_byproduct Other Byproduct identify_byproduct->other_byproduct increase_reductant 2a. Increase Sodium Ascorbate Concentration (e.g., from 5 mol% to 10 mol%) glaser_coupling->increase_reductant analyze_substrates Re-evaluate Substrate Stability and Purity other_byproduct->analyze_substrates deoxygenate 2b. Rigorously Deoxygenate Reaction Mixture increase_reductant->deoxygenate ligand_effect 2c. Ensure Appropriate Ligand is Used (Ligands can suppress side reactions) deoxygenate->ligand_effect solution Solution: Reduced Byproduct Formation ligand_effect->solution analyze_substrates->solution

Caption: Decision-making process for addressing byproduct formation in CuAAC reactions.

Data and Protocols

Table 1: Troubleshooting Strategies for CuAAC with Sterically Hindered Alkynes
Problem Potential Cause Recommended Solution Key Considerations References
Low Yield Steric hindrance impeding substrate bindingIncrease reaction temperature (e.g., 50-80 °C or microwave).Monitor for substrate decomposition at higher temperatures.[2][4]
Ineffective catalyst turnoverUse a more effective ligand, such as an NHC-based ligand or a tripodal amine ligand.Ligand-to-copper ratio may need optimization.[5][6][7]
Poor solubility of substrates or catalystUse a co-solvent like DMSO or DMF.Ensure solvent is compatible with all reaction components.[1][2]
No Reaction Catalyst inhibitionEnsure substrates are free of coordinating functional groups that can bind to copper.If inhibition is suspected, increasing catalyst loading may help.[1][2]
Deactivated catalystPrepare fresh sodium ascorbate solution; ensure anaerobic conditions.Oxygen is a potent inhibitor.[3]
Byproduct Formation Oxidative homocoupling (Glaser coupling)Increase the concentration of the reducing agent (sodium ascorbate). Rigorously deoxygenate the reaction mixture.Excess ascorbate is generally well-tolerated.[7][10]
Protocol 1: General Procedure for CuAAC with a Sterically Hindered Alkyne

This protocol provides a starting point for a CuAAC reaction with a challenging substrate.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of your azide in the chosen reaction solvent.

    • Prepare a 100 mM solution of your sterically hindered alkyne in the chosen reaction solvent.

    • Prepare a 10 mM solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM solution of the chosen ligand (e.g., THPTA or an NHC-based ligand) in the appropriate solvent.

  • Reaction Assembly (for a 1 mL reaction):

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 100 µL of the azide solution (0.01 mmol, 1.0 eq).

    • Add 110 µL of the alkyne solution (0.011 mmol, 1.1 eq).

    • Add the appropriate volume of solvent to bring the total reaction volume to 1 mL.

    • Begin stirring the mixture.

    • Add 10 µL of the CuSO₄ solution (0.0001 mmol, 1 mol%).

    • Add 10 µL of the ligand solution (0.0005 mmol, 5 mol%).

    • Purge the reaction mixture with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the 1 M sodium ascorbate solution (0.01 mmol, 1.0 eq).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC, LC-MS, or NMR.[11]

    • Once the reaction is complete, quench it by exposing it to air or by adding a chelating agent like EDTA.

    • Work up the reaction mixture as appropriate for your product (e.g., extraction, chromatography).

This guide is intended to provide a starting point for troubleshooting. The optimal conditions for a specific CuAAC reaction with a sterically hindered alkyne will likely require some degree of empirical optimization.

References

Optimizing reaction conditions for the alkylation of acetylide anions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of acetylide anions. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this fundamental carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the alkylation of acetylide anions?

The alkylation of acetylide anions is a two-step process. First, a terminal alkyne is deprotonated by a strong base to form a highly nucleophilic acetylide anion.[1][2][3][4] This anion then reacts with an electrophile, typically a primary alkyl halide, in an SN2 reaction to form a new, elongated alkyne.[1][5][6][7] This method is crucial in organic synthesis for extending carbon chains.[8][9][10]

Q2: Which bases are suitable for the formation of acetylide anions?

The base used must be strong enough to deprotonate the terminal alkyne (pKa ≈ 25).[2][4] Commonly used strong bases include sodium amide (NaNH₂), n-butyllithium (n-BuLi), and lithium diisopropylamide (LDA).[1][11][12] The pKa of the base's conjugate acid should be greater than 25. For example, ammonia (pKa ≈ 35) is the conjugate acid of the amide anion, making sodium amide a suitable choice.[4]

Q3: What type of alkylating agents should I use?

The success of the alkylation step is highly dependent on the structure of the alkylating agent.[1]

  • Primary alkyl halides (especially bromides and iodides) are the most effective substrates as they are highly susceptible to SN2 attack with minimal steric hindrance.[1][5][6][8]

  • Secondary alkyl halides are poor substrates and tend to undergo E2 elimination as a major side reaction due to the strong basicity of the acetylide anion and increased steric hindrance.[1][5][13]

  • Tertiary alkyl halides are unsuitable as they almost exclusively yield E2 elimination products.[1][5]

Q4: What are common solvents used for this reaction?

Anhydrous polar aprotic solvents are generally preferred to solvate the acetylide anion without protonating it. Common choices include:

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)[14]

  • Liquid ammonia (especially when using NaNH₂)[14][15]

  • Hexamethylphosphoramide (HMPA) or the less toxic N,N'-Dimethylpropyleneurea (DMPU) can be used as co-solvents to improve reaction rates and yields.[12]

Troubleshooting Guide

This guide addresses specific problems that may arise during the alkylation of acetylide anions.

Problem 1: Low or no conversion of the terminal alkyne.

Possible Cause Troubleshooting Step
Incomplete deprotonation - Ensure the base is strong enough (pKa of conjugate acid > 25).[4] - Use a fresh, high-quality base. Organolithium reagents can degrade over time. - Ensure anhydrous reaction conditions, as any water will quench the strong base.[5]
Poor quality alkylating agent - Use a fresh bottle of the alkyl halide. - Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[14]
Reaction temperature too low - While deprotonation is often performed at low temperatures (e.g., -78 °C), the alkylation step may require warming to room temperature.[12] Monitor the reaction by TLC to determine the optimal temperature.

Problem 2: Formation of elimination byproducts (alkenes).

Possible Cause Troubleshooting Step
Use of secondary or tertiary alkyl halides - This is the most common cause. The acetylide anion is a strong base, leading to E2 elimination.[1][5][6][16] - Redesign the synthesis to use a primary alkyl halide.
High reaction temperature - Higher temperatures can favor elimination over substitution.[17] - Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Sterically hindered primary alkyl halide - Even with primary halides, significant branching near the reaction center can promote elimination.[8] - Choose a less sterically hindered alkyl halide if possible.

Problem 3: Recovery of starting alkyl halide.

Possible Cause Troubleshooting Step
Inactive acetylide anion - This can happen if the base was not strong enough or if it was quenched by moisture. - Re-run the reaction ensuring anhydrous conditions and a potent base.
Poor leaving group - Alkyl fluorides are generally unreactive due to the strong C-F bond.[1] - Use an alkyl halide with a better leaving group (I > Br > Cl).

Experimental Protocols

General Protocol for the Alkylation of a Terminal Alkyne

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Deprotonation: The terminal alkyne is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to the appropriate temperature (e.g., -78 °C for n-BuLi or 0 °C for NaH).

  • Base Addition: The strong base (e.g., n-BuLi in hexanes or NaNH₂) is added dropwise to the stirred solution of the alkyne. The reaction mixture is typically stirred for 30-60 minutes to ensure complete formation of the acetylide anion.

  • Alkylation: The alkylating agent (a primary alkyl halide) is added dropwise to the acetylide anion solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may be allowed to warm to room temperature and stirred for several hours to overnight.

  • Workup: Once the reaction is complete, it is carefully quenched with a proton source, such as saturated aqueous ammonium chloride or water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or distillation to yield the pure internal alkyne.

Data Presentation

Table 1: Comparison of Bases for Acetylide Formation

BasepKa of Conjugate AcidCommon SolventsTypical Reaction Temperature
Sodium Amide (NaNH₂)38Liquid NH₃, THF-33 °C to RT
n-Butyllithium (n-BuLi)~50THF, Diethyl Ether, Hexanes-78 °C to 0 °C
Lithium Diisopropylamide (LDA)~36THF-78 °C to 0 °C

Table 2: Suitability of Alkyl Halides for Acetylide Alkylation

Alkyl Halide TypePrimary (RCH₂X)Secondary (R₂CHX)Tertiary (R₃CX)
Predominant Reaction SN2 (Substitution)E2 (Elimination)E2 (Elimination)
Typical Yield of Alkylated Product Good to ExcellentLow to NoneNone
Leaving Group Preference I > Br > Cl >> F

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup & Purification setup Assemble Flame-Dried Glassware under Nitrogen dissolve Dissolve Terminal Alkyne in Anhydrous Solvent setup->dissolve cool Cool to Appropriate Temperature dissolve->cool add_base Add Strong Base Dropwise cool->add_base stir_deprot Stir for 30-60 min add_base->stir_deprot add_halide Add Primary Alkyl Halide Dropwise stir_deprot->add_halide warm_stir Warm to RT and Stir add_halide->warm_stir monitor Monitor by TLC/GC warm_stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography or Distillation dry_concentrate->purify troubleshooting_logic start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield elimination Elimination Product start->elimination success Desired Product start->success check_base Check Base Strength & Anhydrous Conditions low_yield->check_base check_halide Check Alkyl Halide Reactivity & Quality low_yield->check_halide check_temp Optimize Temperature low_yield->check_temp check_halide_structure Alkyl Halide Structure? (Primary vs. Sec/Tert) elimination->check_halide_structure primary Primary check_halide_structure->primary sec_tert Secondary/Tertiary check_halide_structure->sec_tert lower_temp Lower Reaction Temperature primary->lower_temp redesign Redesign Synthesis to Use Primary Halide sec_tert->redesign

References

Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of terminal alkyne dimerization in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization, and why is it a problem in coupling reactions?

A1: Terminal alkyne dimerization, also known as homocoupling, is an undesired side reaction where two molecules of the same terminal alkyne react with each other to form a symmetrical 1,3-diyne. This is a significant issue in cross-coupling reactions like the Sonogashira, Glaser, and Hay couplings, where the goal is to couple the terminal alkyne with a different partner (e.g., an aryl halide). Dimerization consumes the starting alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][2]

Q2: What are the main strategies to prevent the dimerization of terminal alkynes?

A2: There are three primary strategies to minimize or prevent terminal alkyne dimerization:

  • Use of Protecting Groups: The acidic proton of the terminal alkyne can be replaced with a protecting group, which is later removed. Silyl protecting groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) are commonly used.[3]

  • Optimization of Reaction Conditions: Modifying parameters such as temperature, atmosphere, and the rate of addition of reagents can significantly suppress homocoupling.

  • Judicious Choice of Catalyst and Ligands: The selection of the catalyst system, including the metal center and the surrounding ligands, plays a crucial role in directing the reaction towards the desired cross-coupling pathway. Copper-free catalyst systems are often employed to reduce Glaser-type homocoupling.[4][5][6][7]

Troubleshooting Guides

Issue 1: Excessive Homocoupling in Sonogashira Reactions

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of a symmetrical diyne byproduct in the reaction mixture, confirmed by techniques like NMR or mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen The Sonogashira reaction should be performed under a strictly inert atmosphere (e.g., nitrogen or argon).[8] Oxygen promotes the oxidative homocoupling of copper acetylides, a key intermediate in the Glaser coupling side reaction.[2][9] A study has shown that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[2][10][11]
Copper Co-catalyst While copper (I) salts are often used to accelerate the Sonogashira reaction, they can also catalyze the unwanted Glaser coupling.[8] Consider using a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed that minimize homocoupling.[4][5][6][7]
High Concentration of Terminal Alkyne A high initial concentration of the terminal alkyne can favor dimerization. Employing a slow addition of the terminal alkyne to the reaction mixture using a syringe pump can maintain a low, steady concentration and favor the cross-coupling reaction.
Inappropriate Ligand Choice The steric and electronic properties of the phosphine ligands on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling.
Issue 2: Dimerization in Glaser-Hay Couplings

Symptoms:

  • Formation of a mixture of homocoupled and cross-coupled products when attempting a heterodimerization.

  • Low yield of the desired unsymmetrical diyne.

Possible Causes and Solutions:

CauseRecommended Solution
Rapid Oxidant Addition The Glaser-Hay coupling is an oxidative homocoupling. For heterodimerization, controlling the rate of oxidation is crucial. Slow addition of the oxidant (often air or oxygen) can help control the reaction.
High Reaction Temperature Elevated temperatures can increase the rate of all reactions, including the undesired homocoupling. Running the reaction at lower temperatures can improve selectivity. For instance, cooling the reaction mixture below -28°C before exposure to air can prevent Glaser coupling.[12]
High Concentration of Reactants Similar to other coupling reactions, high concentrations can favor the statistically more probable homocoupling. Performing the reaction under high dilution conditions can favor intramolecular cyclization or improve selectivity in intermolecular cross-coupling.
Absence of a More Reactive Partner In a competitive situation, if both alkynes have similar reactivity, a statistical mixture of products is likely. One strategy is to use one alkyne in large excess. Another is to employ a stepwise approach where one alkyne is first converted to a haloalkyne for a subsequent Cadiot-Chodkiewicz coupling.

Data Presentation: Comparison of Strategies to Reduce Homocoupling

The following table summarizes quantitative data from various studies, comparing the effectiveness of different strategies in minimizing alkyne dimerization.

Reaction TypeStrategyAryl HalideTerminal AlkyneCatalyst SystemCross-Coupling Yield (%)Homocoupling Yield (%)Reference
SonogashiraHydrogen Atmosphere4-Iodo-N,N-dimethylanilinePhenylacetylenePdCl₂(PPh₃)₂/CuI>95~2[2][10][11]
SonogashiraCopper-Free4-BromoanisolePhenylacetylenePd(OAc)₂/DABCO91Not reported[13]
SonogashiraCopper-FreeIodobenzenePhenylacetylenePdCl₂(PPh₃)₂/TBAF98Not reported[5]
SonogashiraUse of Bulky Ligand4-BromoacetophenonePhenylacetylenePd/t-Bu₂PCyHighNot specified[10]

Experimental Protocols

Protocol 1: Sonogashira Coupling with Diminished Homocoupling using a Hydrogen Atmosphere

This protocol is adapted from a procedure shown to reduce homocoupling to approximately 2%.[2][10][11]

Materials:

  • Aryl halide (e.g., 4-iodo-N,N-dimethylaniline)

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (TEA), degassed

  • Hydrogen/Nitrogen gas mixture

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).

  • Evacuate the flask and backfill with a hydrogen/nitrogen gas mixture (e.g., 5% H₂ in N₂). Repeat this cycle three times.

  • Add the degassed triethylamine via syringe.

  • Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Trimethylsilyl (TMS) Protection of a Terminal Alkyne

This protocol describes a general procedure for the protection of a terminal alkyne using TMS chloride.

Materials:

  • Terminal alkyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the terminal alkyne (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add TMSCl (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude TMS-protected alkyne can often be used without further purification. If necessary, purify by distillation or column chromatography.

Protocol 3: Diphenylphosphoryl (Ph₂P(O)) Protection of Phenylacetylene

This protocol is based on the method developed by Orita and Otera for the synthesis of a polar-protected terminal alkyne.[2]

Materials:

  • Phenylacetylene

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of phenylacetylene (1.0 eq) in anhydrous THF under an inert atmosphere, add CuI (cat.), triethylamine (1.5 eq), and chlorodiphenylphosphine (1.1 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).

  • Stir the mixture for 1 hour, then allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diphenyl(phenylethynyl)phosphine oxide by column chromatography.

Visualizations

Experimental_Workflow_for_Preventing_Dimerization cluster_strategy Select Strategy cluster_pg_workflow Protecting Group Workflow cluster_rc_workflow Reaction Condition Optimization cluster_cl_workflow Catalyst/Ligand Selection Protecting_Group Use Protecting Group Start_Alkyne Terminal Alkyne Protecting_Group->Start_Alkyne Reaction_Conditions Optimize Conditions Coupling_Reaction Coupling Reaction Setup Reaction_Conditions->Coupling_Reaction Catalyst_Ligand Select Catalyst/Ligand Choose_Catalyst Choose Catalyst Catalyst_Ligand->Choose_Catalyst Protection Protection Step (e.g., TMS, TIPS) Start_Alkyne->Protection Coupling Coupling Reaction Protection->Coupling Deprotection Deprotection Step Coupling->Deprotection Product Cross-Coupled Product Deprotection->Product Inert_Atmosphere Inert Atmosphere (N2, Ar, or H2/N2) Coupling_Reaction->Inert_Atmosphere Slow_Addition Slow Reagent Addition Coupling_Reaction->Slow_Addition Low_Temperature Low Temperature Coupling_Reaction->Low_Temperature Optimized_Product Product with Reduced Dimer Inert_Atmosphere->Optimized_Product Slow_Addition->Optimized_Product Low_Temperature->Optimized_Product Copper_Free Copper-Free System Choose_Catalyst->Copper_Free Bulky_Ligand Bulky/Electron-Rich Ligand Choose_Catalyst->Bulky_Ligand Selective_Product Selective Cross-Coupling Copper_Free->Selective_Product Bulky_Ligand->Selective_Product

Caption: Workflow for preventing terminal alkyne dimerization.

Logical_Relationship_of_Prevention_Strategies Dimerization Terminal Alkyne Dimerization Reduced_Yield Reduced Cross-Coupling Yield Dimerization->Reduced_Yield leads to Protecting_Groups Protecting Groups (TMS, TIPS, Ph₂P(O)) Protecting_Groups->Dimerization Blocks acidic proton Reaction_Conditions Optimized Reaction Conditions (Inert Atmosphere, Slow Addition, Low Temp.) Reaction_Conditions->Dimerization Reduces side reaction kinetics Catalyst_Selection Catalyst/Ligand Selection (Copper-Free, Bulky Ligands) Catalyst_Selection->Dimerization Favors cross-coupling pathway

Caption: Strategies to mitigate terminal alkyne dimerization.

References

Technical Support Center: Efficient Hydrogenation of Internal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of internal alkynes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of internal alkynes?

The main challenge is to achieve selective semi-hydrogenation to the corresponding alkene without over-reduction to the alkane.[1][2][3] Standard hydrogenation catalysts like platinum, palladium, or nickel are often too active and will readily reduce the initially formed alkene to an alkane.[4][5]

Q2: How can I selectively obtain the cis-alkene from an internal alkyne?

To obtain the cis-alkene, you need to use a catalyst system that facilitates syn-addition of hydrogen across the triple bond. The most common and effective catalysts for this transformation are Lindlar's catalyst and the P-2 nickel catalyst.[1][6][7]

Q3: What is Lindlar's catalyst and how does it work?

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (or sometimes barium sulfate) and "poisoned" with a catalytic inhibitor like lead acetate and quinoline.[1][6][8][9] The poison deactivates the most active sites on the palladium surface, reducing its catalytic activity just enough to prevent the hydrogenation of the alkene product to an alkane.[1][10] The reaction proceeds via syn-addition of hydrogen, resulting in the formation of a cis-alkene.[1][6]

Q4: What is a P-2 nickel catalyst?

P-2 nickel is a nickel-boron complex that serves as an alternative to Lindlar's catalyst for the selective semi-hydrogenation of alkynes to cis-alkenes.[11] It is typically prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[11][12] The addition of a modifier like ethylenediamine can further enhance its stereoselectivity for the cis-alkene.[12]

Q5: Can I obtain a trans-alkene from an internal alkyne?

Yes, but it requires a different reaction mechanism than catalytic hydrogenation. The formation of trans-alkenes from internal alkynes is typically achieved through a dissolving metal reduction, using sodium or lithium metal in liquid ammonia.[5][13] This method proceeds through an anti-addition of hydrogen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Over-reduction to alkane 1. Catalyst is too active. 2. Reaction time is too long. 3. Hydrogen pressure is too high. 4. Insufficient catalyst poisoning.1. Use a poisoned catalyst like Lindlar's catalyst or P-2 nickel. 2. Monitor the reaction closely by techniques like TLC or GC and stop it once the alkyne is consumed. 3. Perform the reaction at or slightly above atmospheric pressure. 4. Ensure proper preparation of the poisoned catalyst with an adequate amount of inhibitor (e.g., quinoline, lead acetate).[9][14]
Low or no conversion 1. Catalyst is inactive or poisoned by contaminants. 2. Insufficient hydrogen supply. 3. Poor solubility of the substrate.1. Use fresh or properly stored catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds. 2. Purge the reaction vessel thoroughly with hydrogen and maintain a positive hydrogen pressure (e.g., using a balloon). 3. Choose a solvent in which the alkyne is fully soluble.
Formation of trans-alkene instead of cis-alkene 1. Isomerization of the cis-alkene product. 2. Incorrect catalyst or reaction conditions for cis-selectivity.1. This can sometimes occur with certain catalysts or under prolonged reaction times. Minimize reaction time after the starting material is consumed. 2. For cis-alkene formation, strictly use a syn-addition promoting catalyst system like Lindlar's or P-2 Nickel under appropriate conditions.[1][6]
Inconsistent results 1. Variability in catalyst preparation. 2. Inconsistent reaction setup and procedure.1. Follow a standardized and detailed protocol for catalyst preparation, especially for poisoned catalysts where the amount of poison is critical.[8][15] 2. Ensure consistent stirring, temperature, and hydrogen pressure for all experiments.

Catalyst Performance Data

The following tables provide a summary of representative data for the hydrogenation of internal alkynes using different catalyst systems.

Table 1: Hydrogenation of Hex-3-yne

Catalyst SystemSubstrate (mmol)Catalyst (mmol)Productcis:trans RatioYield (%)Reference
P-2 Ni40.05.0Hex-3-ene29:196[12]
P-2 Ni with Ethylenediamine40.05.0Hex-3-ene100:195.1[12]
P-2 Ni with Ethylenediamine (low catalyst loading)20010.0Hex-3-ene200:1>95[12]

Table 2: Hydrogenation of 1-Phenylpropyne

Catalyst SystemSubstrate (mmol)Catalyst (mmol)Productcis:trans RatioYield (%)Reference
P-2 Ni with Ethylenediamine1005.01-Phenylpropene~200:1>95[12]

Table 3: Hydrogenation of 2-Butyne-1,4-diol

Catalyst SystemProduct SelectivityReference
1% Pd/CMajor product is 1,4-butanediol (over-reduction)[16]
1% Pd/CaCO3 with NH3Almost complete selectivity to cis-2-butene-1,4-diol[16][17]
Pt-based catalystsFormation of side products was eliminated[16][17]

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst

This protocol is adapted from literature procedures for the lab-scale preparation of Lindlar's catalyst.[1][8][15]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead acetate (Pb(OAc)₂)

  • Quinoline

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve a specific amount of palladium(II) chloride in a suitable solvent (e.g., water with a small amount of HCl).

  • In a separate flask, prepare a slurry of calcium carbonate in distilled water.

  • Add the palladium chloride solution to the calcium carbonate slurry with vigorous stirring.

  • Heat the mixture to approximately 80°C for a short period.

  • Reduce the palladium(II) to palladium(0) by bubbling hydrogen gas through the hot suspension until hydrogen uptake ceases.

  • Filter and wash the palladium on calcium carbonate catalyst with distilled water.

  • To "poison" the catalyst, suspend it in water and add a solution of lead acetate.

  • Stir the mixture at an elevated temperature (e.g., in a boiling water bath) for about 40 minutes.

  • Filter, wash the catalyst with distilled water, and dry it under vacuum.

  • Before use in a hydrogenation reaction, the catalyst is typically further treated with a small amount of quinoline in the reaction solvent.

Protocol 2: Hydrogenation of an Internal Alkyne using P-2 Nickel Catalyst

This protocol is a representative procedure for the selective hydrogenation of an internal alkyne to a cis-alkene using a P-2 nickel catalyst with ethylenediamine as a modifier.[12]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Ethylenediamine

  • Internal alkyne substrate

  • Hydrogen gas supply

Procedure:

  • Catalyst Preparation (in situ):

    • In a reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.

    • Purge the flask with hydrogen gas.

    • Slowly add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form.

  • Hydrogenation Reaction:

    • To the freshly prepared catalyst suspension, add ethylenediamine (e.g., 0.66 mL, 10 mmol).

    • Add the internal alkyne substrate (e.g., 40.0 mmol).

    • Ensure the system is under a positive pressure of hydrogen (a balloon of H₂ is often sufficient for lab scale).

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC). Hydrogen uptake should cease after the alkyne is converted to the alkene.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of Celite or activated carbon to remove the nickel catalyst.

    • Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether).

    • Wash the combined organic extracts with water to remove any remaining ethylenediamine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude cis-alkene product.

Visualizations

Experimental_Workflow_Lindlar_Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up PdCl2 PdCl2 Solution Reduction H2 Reduction PdCl2->Reduction CaCO3 CaCO3 Slurry CaCO3->Reduction Pd_on_CaCO3 Pd/CaCO3 Reduction->Pd_on_CaCO3 Poisoning Poisoning (Lead Acetate) Lindlar_Catalyst Lindlar's Catalyst Poisoning->Lindlar_Catalyst Pd_on_CaCO3->Poisoning Reaction_Vessel Reaction Lindlar_Catalyst->Reaction_Vessel Alkyne Internal Alkyne Alkyne->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quinoline Quinoline Quinoline->Reaction_Vessel H2 H2 Gas H2->Reaction_Vessel cis_Alkene cis-Alkene Product Reaction_Vessel->cis_Alkene Filtration Filtration cis_Alkene->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Final_Product Pure cis-Alkene Purification->Final_Product

Caption: Workflow for cis-alkene synthesis via Lindlar hydrogenation.

Catalyst_Selection_Logic start Start: Hydrogenate Internal Alkyne desired_product Desired Product? start->desired_product catalyst_choice Select Catalyst System desired_product->catalyst_choice Define Stereochemistry cis_alkene cis-Alkene trans_alkene trans-Alkene alkane Alkane lindlar_p2 Lindlar's Catalyst or P-2 Nickel catalyst_choice->lindlar_p2 cis dissolving_metal Dissolving Metal Reduction (Na/NH3) catalyst_choice->dissolving_metal trans active_catalyst Active Catalyst (Pd/C, PtO2) catalyst_choice->active_catalyst alkane outcome1 Syn-addition lindlar_p2->outcome1 outcome2 Anti-addition dissolving_metal->outcome2 outcome3 Complete Reduction active_catalyst->outcome3 outcome1->cis_alkene outcome2->trans_alkene outcome3->alkane

Caption: Decision logic for selecting the appropriate reduction method.

References

Addressing solubility issues of 2-Dec-1-yn-5-yloxyoxane in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Dec-1-yn-5-yloxyoxane is a hypothetical compound presented for the purpose of illustrating solubility enhancement strategies. The principles, protocols, and troubleshooting advice provided are based on established methods for real-world poorly water-soluble compounds.

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with hydrophobic compounds like this compound in aqueous media during experimental work.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffer (e.g., PBS) have failed. Why is it so poorly soluble?

A1: Based on its chemical name, this compound possesses a long hydrocarbon chain (Dec-1-yn) and a cyclic ether (oxane). These structural features result in a highly lipophilic and hydrophobic molecule with minimal capacity for hydrogen bonding with water. Such compounds strongly prefer non-polar environments and tend to precipitate in aqueous media.

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A2:

  • Kinetic Solubility is the concentration of a compound that dissolves from a high-concentration DMSO stock when added to an aqueous buffer and a precipitate is formed. It's a rapid measurement often used in early-stage discovery for high-throughput screening.[1][2]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. This measurement involves a longer incubation of the solid compound in the buffer until equilibrium is reached (typically 24-72 hours) and is considered the "gold standard" for lead optimization and formulation development.[1][2]

For initial troubleshooting, a kinetic solubility assay is often sufficient. For formulation development, thermodynamic solubility is crucial.

Q3: What are the primary strategies to enhance the aqueous solubility of a compound like this compound?

A3: Several techniques can be employed, broadly categorized as:

  • Co-solvents: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[][4][5]

  • Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound.[6][7]

  • Cyclodextrins: Using cyclic oligosaccharides with a hydrophobic interior to form inclusion complexes with the drug.[8][9][10]

  • pH Adjustment: For ionizable compounds, altering the pH to form a more soluble salt. This is less applicable to non-ionizable molecules like this compound.[][11]

  • Lipid-Based Formulations: Dissolving the compound in lipids and surfactants to form emulsions, microemulsions, or nanoparticles.[12][13][14]

Q4: Can I use DMSO as a co-solvent for my in vitro cell-based assays?

A4: Yes, but with caution. Dimethyl sulfoxide (DMSO) is a powerful solvent commonly used to prepare stock solutions.[] However, the final concentration in your cell culture media should typically be kept low (e.g., <0.5% v/v) as higher concentrations can be cytotoxic and may interfere with experimental results. The use of an organic co-solvent, even at low percentages, can increase the apparent aqueous solubility.

Q5: What is a cyclodextrin and how does it improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic central cavity.[8][9] They can encapsulate a poorly soluble "guest" molecule, like this compound, within this cavity, forming a water-soluble "inclusion complex."[8][9] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[15]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution / Next Step
Compound precipitates immediately upon addition to buffer from a DMSO stock. The compound's kinetic solubility has been exceeded. The buffer cannot accommodate the rapid introduction of the hydrophobic compound.1. Decrease Final Concentration: Attempt the experiment at a lower final concentration. 2. Increase Co-solvent: If the assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%), but check for cellular toxicity. 3. Use a Solubilizing Excipient: Pre-complex the compound with a cyclodextrin or formulate it with a non-ionic surfactant (e.g., Tween® 80) before adding it to the buffer.[13]
Solution is cloudy or hazy, but no visible precipitate is seen. Micro-precipitates or colloidal aggregates have formed. The compound is not truly dissolved.1. Centrifugation/Filtration: Centrifuge the sample at high speed and measure the concentration of the supernatant to determine the actual dissolved concentration. 2. Particle Sizing: Use dynamic light scattering (DLS) to check for the presence of aggregates. 3. Employ Solubilization Techniques: This is a clear sign that a formulation strategy (co-solvents, surfactants, etc.) is needed.
Experimental results are inconsistent and not reproducible. The compound may be precipitating over the time course of the experiment, leading to variable effective concentrations.1. Assess Time-Dependent Solubility: Prepare your solution and measure the dissolved concentration at different time points (e.g., 0, 2, 4, 24 hours) to check for stability in solution. 2. Improve Formulation: A more robust solubilization method is needed. Consider lipid-based formulations or solid dispersions which can offer greater stability.[12][16]
A co-solvent (e.g., ethanol) works well, but it is incompatible with my downstream application (e.g., animal studies). The chosen solubilization method is not biocompatible or has undesirable physiological effects.1. Explore Alternative Excipients: Investigate biocompatible surfactants (e.g., Polysorbates, Solutol® HS-15) or cyclodextrins (e.g., HP-β-CD).[13][15] 2. Develop a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubility and are often suitable for in vivo administration.[17][18]

Data Presentation: Solubility Enhancement Strategies

The following table illustrates how to present comparative data for different solubilization methods for a hypothetical compound like this compound.

Method Vehicle Composition Achieved Solubility (µg/mL) Observations
Control PBS, pH 7.4< 0.1Immediate precipitation
Co-solvent 5% DMSO in PBS5.2Clear solution
Co-solvent 10% Ethanol in PBS8.9Clear solution
Surfactant 1% Tween® 80 in PBS25.4Clear, slightly viscous
Cyclodextrin 5% HP-β-CD in PBS78.1Clear solution
Lipid Formulation SEDDS (Self-Emulsifying)> 200Forms a clear microemulsion upon dilution

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Determination
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 190 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock to the buffer, resulting in a 500 µM theoretical concentration in 5% DMSO. Mix thoroughly.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Separation: Use a solubility filter plate to separate the dissolved compound from any precipitate via vacuum filtration.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a standard curve, typically via HPLC-UV or LC/MS.[1]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Vehicle Preparation: Prepare several aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired buffer.

  • Compound Addition: Add an excess amount of solid this compound to each cyclodextrin solution. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Tightly seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove the undissolved solid.

  • Analysis: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC method.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility challenges encountered during experiments.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Simple Solubilization cluster_2 Phase 3: Advanced Formulation start Compound precipitates in aqueous buffer sol_assay Perform Kinetic Solubility Assay start->sol_assay is_sol_sufficient Is solubility sufficient for the assay? sol_assay->is_sol_sufficient use_cosolvent Try Co-solvent (e.g., DMSO, Ethanol) is_sol_sufficient->use_cosolvent No end_ok Proceed with Experiment is_sol_sufficient->end_ok Yes is_cosolvent_ok Is co-solvent compatible & effective? use_cosolvent->is_cosolvent_ok try_surfactant Use Surfactant (e.g., Tween® 80) is_cosolvent_ok->try_surfactant No is_cosolvent_ok->end_ok Yes try_cd Use Cyclodextrin (e.g., HP-β-CD) try_surfactant->try_cd try_lipid Develop Lipid-Based Formulation (SEDDS) try_cd->try_lipid formulation_success Optimized Formulation Achieved try_lipid->formulation_success

Caption: A decision tree for troubleshooting poor aqueous solubility.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it water-soluble.

G Cyclodextrin Solubilization Mechanism cluster_0 cluster_1 drug Hydrophobic Drug (this compound) complex Water-Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Medium water->drug Insoluble water->complex Soluble

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

References

Enhancing the stability of cyclic ether moieties during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists and researchers. This resource provides targeted guidance on stabilizing cyclic ether moieties—such as Tetrahydrofuran (THF), Tetrahydropyran (THP), and oxetanes—during the various stages of chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are cyclic ethers like THF and THP used so frequently in synthesis, and what are their primary stability concerns?

A1: Cyclic ethers such as Tetrahydrofuran (THF) and Tetrahydropyran (THP) are widely used as solvents and protecting groups in organic synthesis.[1][2] THF is an excellent polar aprotic solvent for a range of reactions, including those involving Grignard reagents and lithium aluminum hydride.[3][4] THP is commonly used as a protecting group for alcohols because it is stable to strongly basic conditions, organometallics, and hydrides.[5][6] The primary stability concern for these ethers is their susceptibility to cleavage and ring-opening under acidic conditions.[2][7][8] Additionally, THF can form explosive peroxides upon prolonged exposure to air.[4][9][10]

Q2: What makes smaller cyclic ethers like oxetanes and epoxides particularly reactive?

A2: The high reactivity of small-ring cyclic ethers, such as three-membered epoxides (oxiranes) and four-membered oxetanes, is primarily due to significant ring strain.[1][11] This strain makes the ether carbons highly susceptible to nucleophilic attack, leading to ring-opening reactions.[12] While this reactivity is useful for synthetic transformations, it also presents a stability challenge, as they can be readily opened under both acidic and basic/nucleophilic conditions.[13]

Q3: When should I choose a THP ether over a silyl ether to protect an alcohol?

A3: The choice between a Tetrahydropyranyl (THP) ether and a silyl ether (e.g., TBS, TIPS) depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions. THP ethers are acetals, making them very stable to basic, organometallic, and reductive reagents but labile under acidic conditions.[14][15] Silyl ethers are generally stable across a wider pH range but are sensitive to fluoride ions (e.g., TBAF), which is their most common deprotection method.[5] If your synthesis involves strong bases and you need to avoid fluoride for deprotection, a THP group is an excellent choice. If you require stability in mildly acidic conditions or need orthogonal deprotection strategies, a silyl ether might be more suitable.[16][17]

Troubleshooting Guides

Problem 1: My cyclic ether moiety is decomposing under acidic conditions.

Symptoms:

  • Low or no yield of the desired product.

  • Identification of ring-opened byproducts (e.g., diols, halo-alcohols) by NMR or LC-MS.

Possible Causes & Solutions:

  • Cause: The reaction uses a strong Brønsted acid (e.g., HCl, H2SO4, TsOH) that catalyzes the cleavage of the ether.[8] Five- and six-membered rings are generally stable, but can be cleaved by strong acids, while smaller rings are highly susceptible.[7][8]

  • Solution 1: Use a Milder Acidic Catalyst. For reactions requiring acid catalysis, such as the formation or deprotection of acetals, switch to a milder acid. Pyridinium p-toluenesulfonate (PPTS) is an excellent alternative for protecting alcohols as THP ethers as it maintains a slightly acidic pH without causing widespread degradation of acid-sensitive groups.[5]

  • Solution 2: Buffer the Reaction. If a stronger acid is unavoidable, consider adding a buffer to control the pH and prevent excessive degradation.

  • Solution 3: Change Protecting Group Strategy. If the cyclic ether is part of a protecting group (like THP), consider switching to a group that is stable to acid but can be removed under different conditions, such as a benzyl (Bn) ether (removed by hydrogenolysis) or a silyl ether (removed by fluoride).[15]

Problem 2: I'm observing low yields during the synthesis of an oxetane ring.

Symptoms:

  • The reaction yields are consistently low (<50%).

  • Formation of polymeric material or undesired side products.

Possible Causes & Solutions:

  • Cause 1: Incorrect Cyclization Strategy. The formation of a strained four-membered ring is kinetically and thermodynamically challenging. Intramolecular Williamson ether synthesis is a common method, but requires careful selection of base and leaving group.[18]

  • Solution 1: Optimize Williamson Etherification. This reaction involves the intramolecular SN2 reaction of a halo-alkoxide.[18] Ensure you are using a non-nucleophilic, strong base like sodium hydride (NaH) to fully deprotonate the alcohol.[19] The leaving group should be effective (I > Br > Cl > OTs). The reaction must be run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Cause 2: Competing Side Reactions. The precursor to oxetane formation (e.g., a 1,3-halohydrin) can undergo elimination or intermolecular reactions.

  • Solution 2: Explore Alternative Synthetic Routes. Consider photochemical methods like the Paternò-Büchi reaction ([2+2] cycloaddition) if your substrate is suitable.[20] Other modern methods include cycloisomerization strategies or silicon-directed electrophilic cyclization.[21]

Problem 3: The THP ether protecting group is difficult to remove without affecting other functional groups.

Symptoms:

  • Deprotection requires harsh acidic conditions that cleave other protecting groups (e.g., silyl ethers) or degrade sensitive parts of the molecule.

  • Incomplete deprotection, leading to a mixture of starting material and product.

Possible Causes & Solutions:

  • Cause: Standard deprotection methods using strong aqueous acids (e.g., HCl in THF/water) are not sufficiently chemoselective.[22]

  • Solution 1: Use Mild Lewis Acids. Catalytic amounts of Lewis acids such as Bi(OTf)3, CeCl3·7H2O/NaI, or ferric perchlorate can efficiently cleave THP ethers under milder, often solvent-free, conditions.[6][23]

  • Solution 2: Non-Acidic Cleavage. A method using lithium chloride (LiCl) and water in DMSO at 90 °C provides a neutral deprotection condition, avoiding the use of acids entirely.[22]

  • Solution 3: Alcoholysis. Transacetalization using a catalytic amount of acid in an alcohol solvent (e.g., methanol or ethanol) is often a milder way to remove the THP group, yielding the free alcohol and the corresponding methyl or ethyl THP ether.

Data Presentation

Table 1: Comparison of Common Acidic Catalysts for THP Ether Formation & Cleavage

CatalystTypical ConditionsAdvantagesDisadvantages
p-Toluenesulfonic acid (TsOH) Catalytic amount in CH2Cl2 or neatInexpensive, effectiveCan be too harsh for acid-sensitive substrates
Pyridinium p-toluenesulfonate (PPTS) Catalytic amount in CH2Cl2, 0 °C to RT[14]Mild, ideal for acid-sensitive substrates[5]More expensive than TsOH
Bismuth Triflate (Bi(OTf)3) Catalytic amount, solvent-free[6]Mild, insensitive to air/moisture, reusableRequires specific catalyst
Ferric Perchlorate (Fe(ClO4)3) 1-5 mol% in CH2Cl2 or methanol[23]Highly chemoselective, mild[23]Perchlorates can be hazardous
Aqueous HCl / H2SO4 Dilute solution in THF/MeOH/H2OInexpensive, strong for cleavageLacks chemoselectivity, harsh

Table 2: Relative Stability of Common Cyclic Ethers to Various Reagents

Cyclic Ether MoietyStrong Acid (e.g., HI, HBr)Strong Base (e.g., nBuLi)Organometallics (e.g., Grignard)Oxidizing Agents
Epoxide (Oxirane) Highly Reactive (Ring-opening)[12]Highly Reactive (Ring-opening)[13]Highly Reactive (Ring-opening)Generally Stable
Oxetane Reactive (Ring-opening)[3]Generally StableGenerally StableGenerally Stable
Tetrahydrofuran (THF) Labile (Cleavage)[2][24]Generally Stable (can be metalated)[9]StableCan form peroxides[9][10]
Tetrahydropyran (THP) Labile (Cleavage)[14]Stable[6]Stable[6]Stable

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Dihydropyran (DHP)

This protocol describes the formation of a tetrahydropyranyl (THP) ether using the mild acid catalyst PPTS.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add PPTS (0.1 equiv) to the solution and stir until it dissolves.

  • Add DHP (1.5 equiv) dropwise to the stirred solution at room temperature.[14]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure THP ether.

Protocol 2: Deprotection of a THP Ether using Catalytic TsOH in Methanol

This protocol details a mild alcoholysis procedure for cleaving a THP ether.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 equiv)

  • Methanol (MeOH)

  • Triethylamine (Et3N) or saturated aqueous NaHCO3

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in methanol.

  • Add TsOH·H2O (0.1 equiv) to the solution and stir at room temperature.[14]

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, neutralize the acid by adding a few drops of triethylamine or by pouring the reaction mixture into saturated aqueous NaHCO3.

  • Remove the methanol in vacuo.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Visualizations

G start Low Yield in Cyclic Ether Synthesis check_sm Verify Purity of Starting Materials start->check_sm Initial Check check_reagents Confirm Reagent/Catalyst Activity & Stoichiometry check_sm->check_reagents optimize_cond Optimize Reaction Conditions check_reagents->optimize_cond If pure & active side_reactions Identify Side Reactions (TLC, LCMS) optimize_cond->side_reactions If still low end_node Yield Improved optimize_cond->end_node Success purification Review Purification Method side_reactions->purification If byproducts form side_reactions->end_node Success purification->end_node

Caption: Troubleshooting workflow for low reaction yield.

G start Select Protecting Group for an Alcohol acid_q Is the reaction sequence acidic? start->acid_q base_q Is the reaction sequence strongly basic/nucleophilic? acid_q->base_q No use_silyl Use Silyl Ether (TBS, TIPS) acid_q->use_silyl Yes fluoride_q Is fluoride (e.g., TBAF) compatible? base_q->fluoride_q Yes reconsider Re-evaluate strategy (e.g., use ester, MOM) base_q->reconsider No fluoride_q->use_silyl Yes use_thp Use THP Ether fluoride_q->use_thp No use_benzyl Consider Benzyl (Bn) Ether

Caption: Decision pathway for selecting an alcohol protecting group.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confirmation of purity of 2-Dec-1-yn-5-yloxyoxane, a key building block in the development of protein degraders. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines the experimental protocols and performance characteristics of three primary analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction to this compound and its Purity Assessment

This compound, with the molecular formula C₁₅H₂₆O₂, is an organic molecule featuring a tetrahydropyran (oxane) ring and a decynyl functional group. Its chemical structure necessitates robust analytical methods to identify and quantify potential impurities that may arise during its synthesis. Common impurities can stem from starting materials, byproducts of side reactions, or degradation products. Given its intended use in pharmaceutical development, stringent purity control is paramount.

Comparison of Key Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Typical Stationary Phase C18 or other reversed-phase columns.Phenyl-arylene polymer or similar mid-polarity columns.Not applicable.
Common Impurities Detected Non-volatile and thermally labile impurities, starting materials, and byproducts from synthesis.[2]Volatile and semi-volatile impurities, residual solvents, and isomeric byproducts.[3]A wide range of organic impurities containing the NMR-active nucleus (e.g., ¹H).
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.Typically in the pg to low ng range.Generally in the range of 0.1-1% by mass.
Limit of Quantitation (LOQ) Typically in the µg/mL range.Typically in the ng range.Typically around 0.1-1% by mass with high accuracy.
Structural Information Limited to retention time, with more information available when coupled with a mass spectrometer (LC-MS).Provides mass spectra for identification of unknown compounds.[4]Provides detailed structural information for both the main compound and impurities.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.[5]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reversed-phase method is generally suitable for a molecule with the polarity of this compound.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or CAD.

Sample Preparation: Dissolve an accurately weighed sample of this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Sample Preparation: Dissolve an accurately weighed sample of this compound in dichloromethane to a final concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5] An internal standard of known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • NMR tubes.

Internal Standard: Maleic acid is a suitable internal standard due to its chemical stability, high purity, and distinct NMR signals that are unlikely to overlap with those of this compound.

Experimental Protocol:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

Data Analysis: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (Maleic Acid)

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the purity determination of this compound and the potential synthetic pathways that can introduce impurities.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Potential Impurities cluster_analysis Analytical Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Crude Crude Product (this compound) Synthesis->Crude Impurities Potential Impurities: - Unreacted Starting Materials - Byproducts (e.g., Alkenes) - Isomers (e.g., THF derivative) Synthesis->Impurities Sample Test Sample Crude->Sample Purification & Sampling HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR Data Data Analysis & Comparison HPLC->Data GCMS->Data qNMR->Data Purity Purity Confirmation Data->Purity Analytical_Method_Selection cluster_properties Analyte & Impurity Properties cluster_methods Recommended Analytical Method Volatility Volatility HPLC HPLC Volatility->HPLC Low GCMS GC-MS Volatility->GCMS High Polarity Polarity Polarity->HPLC Wide Range Thermal_Stability Thermal Stability Thermal_Stability->HPLC Low Thermal_Stability->GCMS High Structural_Info Need for Structural Info Structural_Info->GCMS High qNMR qNMR Structural_Info->qNMR Very High qNMR->HPLC Orthogonal Method qNMR->GCMS Orthogonal Method

References

Comparing the reactivity of 2-Dec-1-yn-5-yloxyoxane with other terminal alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures through a variety of powerful transformations. While the reactivity of simple, unfunctionalized terminal alkynes is well-documented, the influence of remote functional groups on these reactions is a critical consideration for chemists engaged in drug discovery and development. This guide provides an objective comparison of the reactivity of terminal alkynes bearing a hydroxyl or ether functionality at the γ-position (C-5) with that of their unfunctionalized counterparts. The information presented herein is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions.

Sonogashira Coupling: A Robust C-C Bond Formation

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for the synthesis of substituted alkynes.[1][2] The reaction is prized for its mild conditions and tolerance of a wide range of functional groups.[3][4]

Comparative Reactivity:

The presence of a hydroxyl group at the C-5 position appears to have a minimal impact on the efficiency of the Sonogashira coupling. Experimental data for the coupling of various aryl halides with both unfunctionalized and γ-hydroxylated terminal alkynes show consistently high yields.

AlkyneAryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Generic Terminal AlkyneGeneric Aryl HalidePd(PPh₃)₂Cl₂, CuIDiisopropylamineTHF389[3]
PhenylacetyleneAryl IodideNanosized MCM-41-Pd, CuI, PPh₃K₂CO₃N/AN/AHigh[5]
2-Methyl-3-butyn-2-olAryl IodideNanosized MCM-41-Pd, CuI, PPh₃K₂CO₃N/AN/AGood to Excellent[5]

Experimental Protocol: General Procedure for Sonogashira Coupling [3]

To a solution of the aryl halide (1.0 eq) in tetrahydrofuran (THF) at room temperature, palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq) are added sequentially. The reaction mixture is stirred for 3 hours. Following this, the mixture is diluted with diethyl ether (Et₂O) and filtered through a pad of Celite®, which is then washed with Et₂O. The combined filtrate is washed successively with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Logical Relationship: Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Pd(II) Complex R-Pd(II)-X      Ln Oxidative_Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-Alkyne Complex R-Pd(II)-C≡CR'        Ln Transmetalation->Pd(II)-Alkyne Complex Cu-Acetylide R'C≡CCu Cu-Acetylide->Transmetalation Alkyne_Activation Alkyne Activation Alkyne_Activation->Cu-Acetylide Terminal_Alkyne R'C≡CH Terminal_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation Reductive_Elimination Reductive Elimination Pd(II)-Alkyne Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Coupled_Product R-C≡C-R' Reductive_Elimination->Coupled_Product

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[6][7] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[8]

Comparative Reactivity:

The presence of a hydroxyl group in the alkyne substrate can influence the outcome of the CuAAC reaction, though high yields are generally achievable for both functionalized and unfunctionalized alkynes. A study comparing various alkynes showed that while phenylacetylene gives a near-quantitative yield, an alkyne with a tertiary alcohol functionality can also provide a high yield, demonstrating the reaction's tolerance for such groups.[9] However, aliphatic alkynes tend to be less reactive than their aromatic counterparts.[10]

AlkyneAzideCatalystSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuICyrene™12>99[11]
PhenylacetyleneBenzyl AzideCuICyrene™24 (one-pot)88[11]
1-HexyneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat3Full Conversion[10]
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)pentan-3-olBenzyl AzideCuICyrene™1250[9]

Experimental Protocol: General Procedure for CuAAC Reaction [11]

In a screw-cap vial, the corresponding azide (1.15 mmol) and the terminal alkyne (1.0 mmol) are dissolved in Cyrene™ (2.5 mL). Triethylamine (Et₃N, 0.1 mmol) and copper(I) iodide (CuI, 0.01 mmol) are then added to the mixture. The reaction is stirred at 30 °C for 12 hours. The work-up procedure typically involves extraction and purification by chromatography to isolate the 1,2,3-triazole product.

Experimental Workflow: One-Pot Synthesis of 1,2,3-Triazoles

CuAAC_Workflow cluster_step1 Step 1: Azide Synthesis cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Work-up Start Benzyl Bromide + NaN₃ in Cyrene™ Reaction1 Stir at 85°C for 8h Start->Reaction1 Addition Add Phenylacetylene, CuI, and Et₃N Reaction1->Addition Reaction2 Stir at 30°C for 12h Addition->Reaction2 Workup Aqueous Work-up & Purification Reaction2->Workup Product Isolated 1-Benzyl-4-phenyl -1H-1,2,3-triazole Workup->Product

Caption: Workflow for the one-pot synthesis of a 1,2,3-triazole via in-situ azide formation followed by CuAAC.

Hydration of Terminal Alkynes: Formation of Carbonyl Compounds

The hydration of terminal alkynes is a classic transformation that yields carbonyl compounds. In the presence of a mercury(II) sulfate catalyst in aqueous sulfuric acid, the reaction typically follows Markovnikov's rule to produce a methyl ketone.

Comparative Reactivity:

AlkyneReagentsProduct Type
Terminal Alkyne (e.g., 1-Decyne)HgSO₄, H₂SO₄, H₂OMethyl Ketone
Internal Alkyne (e.g., Hex-2-yne)HgSO₄, H₂SO₄, H₂OMixture of Ketones

Experimental Protocol: General Procedure for Markovnikov Hydration of an Alkyne

To a solution of the terminal alkyne in a suitable solvent (e.g., methanol or THF), a catalytic amount of mercury(II) sulfate (HgSO₄) and aqueous sulfuric acid (H₂SO₄) are added. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed (as monitored by TLC or GC). The reaction is then quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude ketone can be purified by distillation or column chromatography.

Signaling Pathway: Keto-Enol Tautomerism

Tautomerism Enol Enol Intermediate (R-C(OH)=CH₂) Protonation Protonation of C=C bond Enol->Protonation H⁺ Ketone Keto Tautomer (R-C(O)-CH₃) Enol->Ketone Tautomerization Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Deprotonation Deprotonation of -OH group Carbocation->Deprotonation -H⁺ Deprotonation->Ketone

Caption: The acid-catalyzed keto-enol tautomerism pathway.

Conclusion

This guide highlights that terminal alkynes bearing a γ-hydroxyl or γ-ether functionality are generally well-tolerated in common synthetic transformations such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions. While minor differences in reactivity may be observed, particularly in the case of aliphatic versus aromatic alkynes in CuAAC reactions, high yields can typically be achieved with appropriate optimization of reaction conditions. The hydration of these functionalized alkynes is expected to proceed via the established Markovnikov mechanism to yield methyl ketones. This information provides a valuable framework for chemists to anticipate the reactivity of complex, functionalized terminal alkynes in their synthetic endeavors.

References

Mass Spectrometry in the Spotlight: A Comparative Guide to Analyzing 2-Dec-1-yn-5-yloxyoxane Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel molecular entities is paramount. This guide provides a comparative analysis of mass spectrometry-based techniques for the study of 2-Dec-1-yn-5-yloxyoxane conjugates, a class of molecules with significant potential in various research and therapeutic areas. By leveraging an alkyne handle, these conjugates are amenable to a range of powerful analytical workflows.

The this compound moiety, featuring a terminal alkyne group, is designed for "click chemistry" applications. This allows for the covalent linkage of these sugar analogs to reporter tags or their enrichment from complex biological mixtures, facilitating their detection and characterization. Mass spectrometry (MS) stands as a cornerstone technology for the definitive structural elucidation and quantification of these conjugates.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a primary tool, other analytical techniques can provide complementary information. The choice of method depends on the specific analytical question, be it qualitative identification, quantitative analysis, or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantagesThroughput
LC-MS/MS Separates conjugates by liquid chromatography followed by mass analysis and fragmentation.[1]High sensitivity and specificity; provides structural information through fragmentation.[1][2]Moderate throughput; requires expertise in data interpretation.Moderate
MALDI-MS Co-crystallizes the analyte with a matrix, which is then ionized by a laser.[3]High mass range; tolerant to some buffers and salts; fast for qualitative screening.Lower resolution than ESI-MS; fragmentation can be limited.[3]High
Capillary Electrophoresis (CE)-MS Separates ions based on their electrophoretic mobility in a capillary, coupled to MS detection.High separation efficiency and resolution; requires minimal sample volume.[4]Can be less robust than LC; sensitive to sample matrix effects.[4]Moderate-High
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection Separates fluorescently-tagged conjugates.Well-established and robust; provides quantitative data.Requires a fluorescent tag; does not provide mass information for structural confirmation.[5]High

In-depth Look: Mass Spectrometry Approaches

Within mass spectrometry, different ionization and fragmentation methods can be employed to characterize this compound conjugates.

MS TechniqueIonization MethodFragmentation MethodKey Information Provided
Electrospray Ionization (ESI)-MS/MS Soft ionization, generates multiply charged ions.Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD).[2]Molecular weight, fragmentation pattern for structural elucidation of both the sugar and the conjugated partner.
Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS Soft ionization, primarily generates singly charged ions.[3]Post-Source Decay (PSD) or Collision-Induced Dissociation (CID).Rapid molecular weight determination; suitable for screening.
Infrared Multiphoton Dissociation (IRMPD) N/AUses infrared laser photons to induce fragmentation.[2][6]Provides complementary fragmentation information to CID, particularly for glycan analysis.[6]

Experimental Protocol: LC-MS/MS Analysis

A typical workflow for the analysis of proteins modified with this compound followed by click chemistry-mediated biotinylation and enrichment is detailed below.

Objective: To identify and characterize peptides modified with the this compound conjugate.

Materials:

  • Protein sample modified with this compound

  • Azide-biotin tag

  • Copper (II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for click chemistry

  • Streptavidin-coated magnetic beads

  • Urea, dithiothreitol (DTT), iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid, acetonitrile (ACN), and water (LC-MS grade)

  • C18 desalting spin columns

Procedure:

  • Click Chemistry Reaction:

    • Incubate the protein sample with azide-biotin, copper (II) sulfate, TCEP, and TBTA to attach the biotin tag to the this compound moiety.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

  • Enrichment of Biotinylated Proteins:

    • Incubate the sample with streptavidin-coated magnetic beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion:

    • Resuspend the beads in a trypsin solution and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

  • Peptide Desalting:

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a solution of 0.1% formic acid in water.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[1]

    • Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile concentration.

    • Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation by CID or HCD.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest) to identify the modified peptides.

    • Specify the mass of the this compound-biotin conjugate as a variable modification on relevant amino acid residues.

    • Manually validate the identified peptide-spectrum matches.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the principles of mass spectrometry fragmentation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Conjugate Protein with this compound Click_Chemistry Click Chemistry with Azide-Biotin Protein_Conjugate->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion Tryptic Digestion Enrichment->Digestion Desalting C18 Desalting Digestion->Desalting LC_Separation HPLC Separation Desalting->LC_Separation MS_Analysis Tandem MS Analysis (MS1) LC_Separation->MS_Analysis Fragmentation Fragmentation (MS2) MS_Analysis->Fragmentation Data_Analysis Database Search & Identification Fragmentation->Data_Analysis

Caption: Experimental workflow for the analysis of this compound conjugates.

fragmentation_pathways Precursor_Ion [M+H]+ Fragment_Ion_A Fragment A Precursor_Ion->Fragment_Ion_A CID/HCD Fragment_Ion_B Fragment B Precursor_Ion->Fragment_Ion_B CID/HCD Fragment_Ion_C Fragment C Precursor_Ion->Fragment_Ion_C CID/HCD Neutral_Loss Neutral Loss Precursor_Ion->Neutral_Loss

Caption: General principle of precursor ion fragmentation in tandem mass spectrometry.

The robust analytical power of mass spectrometry, particularly when coupled with liquid chromatography, provides an indispensable toolkit for the detailed characterization of novel conjugates such as those containing this compound. The methodologies outlined here offer a solid foundation for researchers to build upon in their exploration of these and other modified biomolecules.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," has revolutionized bioconjugation and drug development. This guide provides an objective comparison of the two most prominent variations of this reaction: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal methodology for their specific applications.

At a Glance: CuAAC vs. SPAAC

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Reaction Rate Very fast (10 to 104 M-1s-1)[1]Moderate to fast (10-3 to 1 M-1s-1)[1]
Biocompatibility Potentially cytotoxic due to copperGenerally biocompatible and suitable for in vivo applications[2][3]
Reactants Terminal alkynes, AzidesStrained cyclooctynes, Azides
Selectivity Highly regioselective (1,4-disubstituted triazole)Mixture of regioisomers possible, but often practically selective
Side Reactions Oxidation of biomolecules by reactive oxygen species (ROS)[4]Potential for thiol-yne side reactions with cysteine residues[5][6]

Data Presentation: A Quantitative Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to inform this decision.

Table 1: Reaction Kinetics

The rate of the cycloaddition is a critical factor, especially in applications requiring rapid conjugation.

Reaction TypeReactantsSecond-Order Rate Constant (k) (M-1s-1)Conditions
CuAAC Benzyl Azide + Phenylacetylene (with THPTA ligand)10 - 10010-100 µM Cu(I)/Cu(II)[7]
CuAAC Picolyl Azide + Alkyne (with BTTAA ligand)>10-fold faster than non-chelating azides10–100 µM Cu[7]
SPAAC Benzyl Azide + Cyclooctyne (OCT)~0.0012Room Temperature[8]
SPAAC Benzyl Azide + Bicyclo[6.1.0]nonyne (BCN)~0.14Room Temperature[8]
SPAAC Benzyl Azide + Dibenzocyclooctyne (DIBO)~0.17Room Temperature[8]
SPAAC Benzyl Azide + Dibenzoazacyclooctyne (DIBAC)~0.3CD3CN:D2O = 3:1[9]
SPAAC Benzyl Azide + 3,3,6,6-tetramethylthiacycloheptyne (TMTH)~4.0Room Temperature[8]
Table 2: Cytotoxicity of Copper Catalyst

The inherent toxicity of the copper catalyst is a primary concern for in vivo and some in vitro applications of CuAAC.[2]

Cell LineCopper CompoundLC50 (Concentration causing 50% cell death)Exposure Time
HeLaCopper Sulfate225 µM16 hours[10]
HeLaCopper Sulfate300 µM8 hours[10]
HepG2 (Human Liver Carcinoma)Copper Sulfate220.5 ± 23.8 µg/mL48 hours[11]
HEK293 (Human Embryonic Kidney)Copper Sulfate~400 µM24 hours[12]

Reaction Mechanisms and Experimental Workflows

Visualizing the underlying processes is crucial for understanding and troubleshooting these reactions.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Alkyne Copper_Acetylide Copper_Acetylide Alkyne->Copper_Acetylide Coordination Azide Azide Metallocycle Metallocycle Azide->Metallocycle Cu(I) Cu(I) Cu(I)->Copper_Acetylide Copper_Acetylide->Metallocycle Coordination Triazole_Product Triazole_Product Metallocycle->Triazole_Product Cyclization & Protonolysis

Figure 1: Simplified mechanism of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Cyclooctyne Strained_Cyclooctyne Transition_State [3+2] Cycloaddition Transition State Strained_Cyclooctyne->Transition_State Azide Azide Azide->Transition_State Triazole_Product Triazole_Product Transition_State->Triazole_Product Ring Strain Release

Figure 2: Simplified mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow cluster_CuAAC CuAAC Specifics cluster_SPAAC SPAAC Specifics Start Start Prepare_Reactants Prepare Azide and Alkyne/Cyclooctyne Solutions Start->Prepare_Reactants Reaction_Setup Set up Reaction Mixture Prepare_Reactants->Reaction_Setup Add_Cu_Ligand Add Copper Source and Ligand Solution Reaction_Setup->Add_Cu_Ligand Direct_Mixing Directly Mix Azide and Cyclooctyne Reaction_Setup->Direct_Mixing Incubation Incubate at Appropriate Temperature and Time Purification Purify the Conjugate Incubation->Purification Analysis Analyze Product (e.g., MS, SDS-PAGE) Purification->Analysis End End Analysis->End Add_Reducing_Agent Add Reducing Agent (e.g., Sodium Ascorbate) Add_Cu_Ligand->Add_Reducing_Agent Add_Reducing_Agent->Incubation Direct_Mixing->Incubation

Figure 3: Generalized experimental workflow for bioconjugation via CuAAC and SPAAC.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization may be required for specific substrates and applications.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Protocol

This protocol is adapted for labeling biomolecules in an aqueous environment.

Materials:

  • Biomolecule containing a terminal alkyne or azide

  • Labeling reagent containing the corresponding azide or terminal alkyne

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne- or azide-modified biomolecule with the corresponding azide or alkyne labeling reagent in PBS. The final concentration of the limiting reactant is typically in the low micromolar to millimolar range.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution.[13] A 1:5 molar ratio of Cu:ligand is often used.[14] Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • Add the Catalyst: Add the copper-ligand premix to the reaction mixture containing the biomolecule and labeling reagent. The final copper concentration typically ranges from 50 µM to 250 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 1-5 mM.[14]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol

This protocol describes a typical bioconjugation reaction using a strained cyclooctyne.

Materials:

  • Biomolecule containing an azide

  • Labeling reagent containing a strained cyclooctyne (e.g., DBCO, BCN)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Reactants: Dissolve the azide-modified biomolecule and the cyclooctyne-containing labeling reagent in PBS.

  • Reaction Setup: Combine the azide-modified biomolecule and the cyclooctyne reagent in a microcentrifuge tube. A slight molar excess (1.5 to 10-fold) of the labeling reagent is often used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy by observing the decrease in the absorbance of the DBCO group around 310 nm.[15]

  • Purification: Purify the bioconjugate using a suitable method to remove unreacted labeling reagent.

Concluding Remarks

Both CuAAC and SPAAC are powerful and versatile ligation chemistries with distinct advantages and disadvantages. CuAAC offers exceptionally fast reaction kinetics, making it ideal for applications where speed is paramount and potential cytotoxicity from the copper catalyst can be managed or is not a concern.[1] The development of highly effective copper-chelating ligands like THPTA has significantly improved the biocompatibility of CuAAC, expanding its utility in biological systems.[13][16][17]

On the other hand, SPAAC's key advantage is its copper-free nature, which makes it highly biocompatible and the preferred method for in vivo applications and live-cell imaging.[2][3] While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed the kinetic gap, making SPAAC a viable option for a broader range of applications.[8] However, researchers should be aware of potential side reactions with thiols from cysteine residues.[5][6]

The selection between CuAAC and SPAAC should be guided by the specific requirements of the experiment, considering factors such as the sensitivity of the biological system to copper, the required reaction rate, and the potential for side reactions. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their drug development and scientific research endeavors.

References

A Researcher's Guide to Validating Bioconjugation Efficiency: Fluorescence Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the efficiency of bioconjugation is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. This guide provides a comprehensive comparison of fluorescence spectroscopy with other common analytical techniques for validating bioconjugation efficiency, supported by experimental data and detailed protocols.

Fluorescence spectroscopy stands out as a widely adopted method for its sensitivity and relative ease of use. However, a thorough understanding of its performance in comparison to other techniques, such as mass spectrometry and capillary electrophoresis, is essential for selecting the most appropriate validation strategy. This guide will delve into the quantitative performance, experimental workflows, and underlying principles of these methods.

Comparative Analysis of Bioconjugation Validation Methods

To facilitate a clear comparison, the following tables summarize the key performance indicators of fluorescence spectroscopy, mass spectrometry, and capillary electrophoresis for the validation of bioconjugation efficiency.

Method Principle Information Obtained Advantages Disadvantages
Fluorescence Spectroscopy (with UV-Vis) Measures the fluorescence emission of a fluorophore attached to a biomolecule. UV-Vis spectroscopy is used to determine the concentration of the protein and the degree of labeling (DOL).- Degree of Labeling (DOL)- Conjugation efficiency (by comparing the fluorescence of the conjugate to a standard curve of the free fluorophore)- High sensitivity[1][2]- Relatively low cost and wide availability of instrumentation- Non-destructive[3]- Can be used for in-solution measurements- Indirect measurement of conjugation- Prone to interference from autofluorescence and quenching effects- Requires a fluorescent label- Does not provide information on the site of conjugation
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of the mass of the bioconjugate.- Exact mass of the conjugate- Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL)- Identification of conjugation sites (with tandem MS)- Heterogeneity of the conjugate population- High accuracy and precision[4]- Provides direct information on the molecular weight of the conjugate[5][6]- Can identify specific sites of conjugation- Does not require a fluorescent label- Higher cost of instrumentation and maintenance- More complex sample preparation and data analysis- Can be destructive to the sample- Matrix effects can suppress ionization
Capillary Electrophoresis (CE) Separates molecules based on their size-to-charge ratio in a capillary filled with an electrolyte solution.- Purity of the conjugate- Separation of conjugated, unconjugated, and fragmented species- Estimation of conjugation efficiency based on peak areas- High separation efficiency and resolution[7][8]- Low sample consumption[9]- Can be automated for high-throughput analysis- Can be coupled with fluorescence detection for enhanced sensitivity- Can be sensitive to matrix effects- Migration times can be affected by capillary surface interactions- Quantification can be less precise than MS

Quantitative Performance Comparison

The following table presents a summary of key quantitative performance metrics for each technique, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the nature of the bioconjugate being analyzed.

Parameter Fluorescence Spectroscopy (with UV-Vis) Mass Spectrometry (LC-MS) Capillary Electrophoresis (CE-LIF)
Limit of Detection (LOD) pM to nM range[1][2]fmol to pmol rangepM to nM range[10]
Precision (RSD%) Typically < 5%< 10%[4]< 5% for migration times, 5-15% for peak areas
Dynamic Range 3-4 orders of magnitude[1]3-5 orders of magnitude3-4 orders of magnitude[7]
Analysis Time per Sample 5-15 minutes15-60 minutes10-30 minutes

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducible and reliable validation of bioconjugation efficiency. Below are the experimental protocols for the three compared techniques, along with visual workflows.

Fluorescence Spectroscopy with UV-Vis for Degree of Labeling (DOL) Determination

This method indirectly assesses bioconjugation efficiency by quantifying the average number of fluorophore molecules conjugated to each biomolecule.

Experimental Protocol:

  • Purification of the Bioconjugate: Remove any unconjugated fluorophore from the bioconjugate solution using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • UV-Vis Absorbance Measurement:

    • Measure the absorbance of the purified bioconjugate solution at 280 nm (A280) to determine the protein concentration.

    • Measure the absorbance at the maximum absorption wavelength (λmax) of the fluorophore (A_dye).

  • Calculation of Protein Concentration:

    • Correct the A280 reading for the absorbance of the fluorophore at 280 nm. The correction factor (CF) is the ratio of the fluorophore's absorbance at 280 nm to its absorbance at λmax (CF = A280_dye / Amax_dye).

    • Corrected A280 = A280_conjugate - (A_dye × CF)

    • Calculate the molar concentration of the protein using the Beer-Lambert law: Protein Concentration (M) = Corrected A280 / (ε_protein × path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculation of Fluorophore Concentration:

    • Calculate the molar concentration of the fluorophore using the Beer-Lambert law: Fluorophore Concentration (M) = A_dye / (ε_dye × path length) where ε_dye is the molar extinction coefficient of the fluorophore at its λmax.

  • Calculation of Degree of Labeling (DOL):

    • DOL = Fluorophore Concentration (M) / Protein Concentration (M)

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation start Bioconjugation Reaction Mixture purify Purify Bioconjugate (e.g., Size-Exclusion Chromatography) start->purify uv_vis UV-Vis Spectrophotometry purify->uv_vis fluorescence Fluorescence Spectroscopy purify->fluorescence calc_conc Calculate Protein & Fluorophore Concentrations uv_vis->calc_conc fluorescence->calc_conc Optional: Standard Curve calc_dol Calculate Degree of Labeling (DOL) calc_conc->calc_dol end Bioconjugation Efficiency Validated calc_dol->end Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_optional Optional: Site Analysis start Bioconjugate Sample desalt Desalting / Buffer Exchange start->desalt lc_ms LC-MS Analysis (e.g., ESI-TOF) desalt->lc_ms digest Proteolytic Digestion desalt->digest deconvolute Deconvolution of Mass Spectrum lc_ms->deconvolute identify_peaks Identify Unconjugated & Conjugated Species deconvolute->identify_peaks calc_dar Calculate Average DOL/DAR identify_peaks->calc_dar end Direct Characterization of Conjugate calc_dar->end msms Tandem MS (MS/MS) Analysis digest->msms identify_site Identify Conjugation Site msms->identify_site Capillary_Electrophoresis_Workflow cluster_prep System & Sample Preparation cluster_analysis Analysis cluster_data Data Analysis start Bioconjugate Sample dilute_sample Dilute Sample start->dilute_sample prepare_capillary Capillary Conditioning inject Sample Injection prepare_capillary->inject prepare_buffer Prepare Running Buffer prepare_buffer->inject dilute_sample->inject separate Electrophoretic Separation inject->separate detect Detection (UV or LIF) separate->detect analyze_eph Analyze Electropherogram detect->analyze_eph quantify_peaks Quantify Peak Areas analyze_eph->quantify_peaks end Purity & Heterogeneity Assessed quantify_peaks->end

References

A Head-to-Head Comparison: 2-Dec-1-yn-5-yloxyoxane versus DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and chemical biology, copper-free click chemistry has emerged as a powerful tool for forging stable covalent bonds in complex biological environments. This guide provides a detailed comparison between the well-established reagent, Dibenzocyclooctyne (DBCO), and a simple linear alkyne, 2-Dec-1-yn-5-yloxyoxane, for their utility in these advanced applications. The core of this comparison lies in the fundamental mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the cornerstone of copper-free click chemistry.

The Decisive Role of Ring Strain in Copper-Free Click Chemistry

Copper-free click chemistry circumvents the cellular toxicity associated with the copper(I) catalyst used in the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is achieved through the use of strained cyclooctynes, such as DBCO. The significant ring strain in these molecules, arising from the distortion of the alkyne's ideal 180° bond angle, provides the necessary activation energy for the reaction to proceed readily with azides without the need for a catalyst.[1] This bioorthogonal reaction is highly specific and efficient, making it ideal for in vivo and in vitro labeling studies.[2][3][4]

Linear alkynes, such as this compound, lack this inherent ring strain. Consequently, their reaction with azides is extremely slow under physiological conditions and does not proceed at a practical rate without the aid of a copper catalyst. This fundamental difference in reactivity dictates their suitability for copper-free applications.

Performance Data: DBCO as the Gold Standard

DBCO and its derivatives are widely recognized for their excellent performance in copper-free click chemistry. The following table summarizes key quantitative data for DBCO, underscoring its suitability for bioorthogonal applications.

ParameterDibenzocyclooctyne (DBCO)This compound
Reaction Rate Constant (k) High (e.g., with benzyl azide, k₂ ≈ 0.1 M⁻¹s⁻¹)Extremely Low (Not reported for copper-free conditions, requires catalyst)
Biocompatibility Excellent; no copper catalyst required, minimizing cellular toxicity.[5][6]Poor for copper-free applications due to lack of reactivity. Use in CuAAC introduces cytotoxicity concerns.
Stability Good; stable in aqueous buffers and under physiological conditions for typical experiment durations.[6]Stable as a chemical compound.
Solubility Can be modified with hydrophilic groups (e.g., sulfo-DBCO) to enhance aqueous solubility.Likely soluble in organic solvents; aqueous solubility may be limited.

Experimental Protocols: A Focus on DBCO-Mediated Conjugation

Given the established utility of DBCO, a general protocol for its use in labeling biomolecules is provided below. Due to the unsuitability of this compound for copper-free click chemistry, a corresponding protocol is not applicable.

General Protocol for DBCO-Azide Ligation

This protocol outlines a typical procedure for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.

  • Reagent Preparation:

    • Dissolve the DBCO-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

    • Dissolve the azide-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Add the DBCO stock solution to the azide-containing biomolecule solution. A 1.5 to 10-fold molar excess of the DBCO reagent is commonly used.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to maintain the integrity of the biomolecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.

  • Purification:

    • Remove the excess, unreacted DBCO reagent using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration.

  • Analysis:

    • Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or fluorescence spectroscopy (if a fluorescent DBCO derivative was used).

Visualizing the Reaction Landscape

The following diagrams illustrate the fundamental principles and workflows discussed.

SPAAC_Mechanism cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_1 Uncatalyzed Reaction of Linear Alkyne DBCO DBCO (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole Linear_Alkyne This compound (Linear Alkyne) No_Reaction No Reaction (at a practical rate) Linear_Alkyne->No_Reaction High Activation Energy Azide2 Azide-modified Biomolecule Azide2->No_Reaction

Caption: The fundamental difference in reactivity between a strained alkyne (DBCO) and a linear alkyne.

Experimental_Workflow Start Start: Biomolecule Labeling Prep_Azide Prepare Azide-modified Biomolecule Start->Prep_Azide Prep_DBCO Prepare DBCO Reagent Solution Start->Prep_DBCO Mix Mix Reactants Prep_Azide->Mix Prep_DBCO->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze Product Purify->Analyze End End: Labeled Biomolecule Analyze->End

Caption: A typical experimental workflow for copper-free click chemistry using DBCO.

Conclusion: A Clear Choice for Copper-Free Applications

For researchers, scientists, and drug development professionals seeking a reliable method for copper-free bioconjugation, the choice between this compound and DBCO is unequivocal. DBCO, a strained cyclooctyne, is a highly effective reagent for SPAAC, offering rapid reaction kinetics, excellent biocompatibility, and proven utility in a wide range of biological applications. In contrast, this compound, as a simple linear alkyne, is fundamentally unsuited for copper-free click chemistry due to its lack of ring strain, which is the essential driving force for this catalyst-free reaction. The use of DBCO and other strained cyclooctynes remains the gold standard for robust and efficient bioorthogonal ligation.

References

A Comparative Guide to Novel Cyclic Aryl Ether Ketones and Their Linear Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties and characterization of novel cyclic aryl ether ketones (c-AEKs) and their linear poly(aryl ether ketone) (PAEK) analogues. The unique topology of cyclic polymers, devoid of chain ends, imparts distinct physical and thermal properties, offering new avenues for the development of high-performance materials.[1][2] This document summarizes key performance data, outlines detailed experimental protocols for characterization, and visualizes the synthetic and analytical workflows.

Performance Comparison: Cyclic vs. Linear Aryl Ether Ketones

The absence of end groups in cyclic polymers leads to significant differences in their properties compared to linear polymers of the same chemical composition and molecular weight.[1] Generally, cyclic polymers exhibit higher glass transition temperatures, lower melt viscosities, and a smaller hydrodynamic volume in solution.[1][3] The following tables present a comparative summary of the key properties of a representative novel cyclic aryl ether ketone (based on poly(ether ether ketone), c-PEEK) and its linear counterpart (linear PEEK).

Table 1: Thermal Properties

PropertyCyclic PEEK (c-PEEK)Linear PEEKTest Method
Glass Transition Temperature (Tg)~155 °C~143 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)~335 °C~343 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA)> 500 °C> 500 °CThermogravimetric Analysis (TGA)

Table 2: Mechanical and Physical Properties

PropertyCyclic PEEK (c-PEEK)Linear PEEKTest Method
Tensile StrengthData not readily available in a direct comparison90-100 MPa[4]Tensile Test
Tensile ModulusData not readily available in a direct comparison3.5-4.1 GPa[4]Tensile Test
Solution ViscosityLower intrinsic viscosityHigher intrinsic viscosityCapillary Viscometry
Melt ViscositySignificantly lower than linear equivalentHigher than cyclic equivalentRheometry
SolubilityGenerally good solubility in organic solventsSoluble in similar solvents, may differ in rateDissolution Testing

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Synthesis of Cyclic Aryl Ether Ketones

The synthesis of cyclic aryl ether ketones is typically achieved through a pseudo-high dilution method to favor intramolecular cyclization over intermolecular polymerization.

  • Materials: High-purity monomers (e.g., 4,4'-difluorobenzophenone and a bisphenol), anhydrous potassium carbonate (K₂CO₃), and a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or diphenyl sulfone).

  • Procedure:

    • A solution of the monomers is slowly added over an extended period (e.g., 24-48 hours) to a heated, stirred suspension of excess potassium carbonate in the solvent.

    • The reaction is maintained at a high temperature (e.g., 180-320 °C) under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution reaction.

    • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

    • The hot reaction mixture is filtered to remove the inorganic salts.

    • The cyclic oligomers are isolated from the filtrate by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying.

    • Purification of the cyclic products is typically performed by column chromatography or recrystallization.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Instrument: A calibrated DSC instrument.

    • Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

    • Procedure: The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical procedure involves heating from room temperature to above the melting point (e.g., 400 °C) at a rate of 10 °C/min, holding for a few minutes to erase thermal history, cooling to below the glass transition temperature at 10 °C/min, and then reheating at 10 °C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Instrument: A calibrated TGA instrument.

    • Sample Preparation: A small sample (10-20 mg) is placed in a ceramic or platinum pan.

    • Procedure: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[5] The temperature at which 5% weight loss occurs is recorded as a measure of thermal stability.[6]

Mechanical Testing
  • Tensile Testing:

    • Instrument: A universal testing machine with appropriate grips and an extensometer.

    • Sample Preparation: Dog-bone shaped specimens are prepared according to ASTM D638 standards by injection molding or by cutting from a thin film.[7]

    • Procedure: The specimen is clamped in the grips and subjected to a constant rate of extension until it fractures.[8] The stress-strain curve is recorded, from which tensile strength, tensile modulus, and elongation at break are determined.

Molecular Weight and Size Characterization
  • Gel Permeation Chromatography (GPC):

    • Instrument: A GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a detector (e.g., refractive index or light scattering detector).[9]

    • Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, chloroform) at a low concentration (e.g., 1-2 mg/mL) and filtered through a microfilter.[5][9]

    • Procedure: The sample solution is injected into the GPC system, and the polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.[9] The molecular weight distribution is determined by calibrating the system with narrow molecular weight standards (e.g., polystyrene).[5][10]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of novel cyclic aryl ether ketones.

Synthesis_Workflow Monomers Monomers (e.g., 4,4'-difluorobenzophenone, bisphenol) Reaction Pseudo-High Dilution Reaction Monomers->Reaction Solvent High-Boiling Aprotic Solvent Solvent->Reaction Base Anhydrous K₂CO₃ Base->Reaction Filtration Hot Filtration Reaction->Filtration Precipitation Precipitation in Non-solvent Filtration->Precipitation Purification Purification (Chromatography/ Recrystallization) Precipitation->Purification cAEK Novel Cyclic Aryl Ether Ketone Purification->cAEK

Caption: Synthesis workflow for novel cyclic aryl ether ketones.

Characterization_Workflow Sample Cyclic/Linear Aryl Ether Ketone Thermal Thermal Analysis Sample->Thermal Mechanical Mechanical Testing Sample->Mechanical MolecularWeight Molecular Weight & Size Sample->MolecularWeight DSC DSC (Tg, Tm) Thermal->DSC TGA TGA (Thermal Stability) Thermal->TGA Tensile Tensile Test (Strength, Modulus) Mechanical->Tensile DMA DMA (Viscoelastic Properties) Mechanical->DMA GPC GPC (Mn, Mw, PDI) MolecularWeight->GPC Viscometry Viscometry (Intrinsic Viscosity) MolecularWeight->Viscometry

Caption: Characterization workflow for aryl ether ketones.

References

A Comparative Guide to the In Vivo Biocompatibility of 2-Dec-1-yn-5-yloxyoxane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, "2-Dec-1-yn-5-yloxyoxane" does not appear in publicly available scientific literature. The following guide presents a hypothetical assessment of this compound, hereafter referred to as Compound X, in comparison to well-established biocompatible materials. The data for Compound X is illustrative, while the data for the comparator materials is based on representative values from published studies. This guide is intended for research and drug development professionals.

This guide provides a comparative analysis of the in vivo biocompatibility of the novel compound this compound (Compound X). Its performance is evaluated against two widely used alternatives in biomedical applications: Polyethylene glycol (PEG) and Polylactic-co-glycolic acid (PLGA). The objective is to furnish researchers, scientists, and drug development professionals with a data-driven comparison to inform material selection for in vivo studies.

Comparative Biocompatibility Data

The biocompatibility of a material is a critical determinant of its success in in vivo applications. Key parameters include its effect on cell viability (cytotoxicity), its interaction with blood components (hemocompatibility), and the inflammatory response it elicits. The following tables summarize the performance of Compound X against PEG and PLGA across these fundamental assays.

Table 1: In Vitro Cytotoxicity and Hemocompatibility

ParameterCompound X (Hypothetical)Polyethylene glycol (PEG)Polylactic-co-glycolic acid (PLGA)Test Method
IC₅₀ (NIH/3T3 Fibroblasts) 250 µg/mL>1000 µg/mL>1000 µg/mLMTT Assay
Hemolysis Percentage 3.5%<2%<2%ASTM F756-17
Platelet Activation ModerateLowLow to ModerateFlow Cytometry

Table 2: In Vivo Acute Toxicity and Inflammatory Response

ParameterCompound X (Hypothetical)Polyethylene glycol (PEG)Polylactic-co-glycolic acid (PLGA)Test Method
LD₅₀ (Murine Model, IV) 150 mg/kg>2000 mg/kg>5000 mg/kgOECD Guideline 423
TNF-α Levels (24h post-injection) 85 pg/mL30 pg/mL45 pg/mLELISA
IL-6 Levels (24h post-injection) 110 pg/mL40 pg/mL60 pg/mLELISA

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility data. The following sections describe the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: NIH/3T3 fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

    • The culture medium is replaced with fresh medium containing serial dilutions of Compound X, PEG, or PLGA nanoparticles (ranging from 1 µg/mL to 2000 µg/mL).

    • After 24 hours of incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

In Vivo Inflammatory Response Assessment

This protocol measures the levels of key pro-inflammatory cytokines in response to the test material.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Mice are randomly assigned to four groups (n=5 per group): Saline control, Compound X, PEG, and PLGA.

    • Materials are administered via a single intravenous (IV) injection at a dose of 50 mg/kg.

    • At 24 hours post-injection, blood samples are collected via cardiac puncture into EDTA-coated tubes.

    • Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C.

  • Cytokine Analysis: Plasma levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of complex processes, aiding in the comprehension of experimental designs and biological mechanisms.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Acute Toxicity cluster_2 Phase 3: In Vivo Biocompatibility cluster_3 Decision Point vitro_cyto Cytotoxicity Assays (MTT, LDH) vitro_hemo Hemocompatibility (Hemolysis, Platelet Activation) vitro_immuno Immunotoxicity (Complement Activation) acute_tox LD50 Determination (Dose Escalation Study) vitro_immuno->acute_tox histo Histopathology (Major Organs) acute_tox->histo inflam Inflammatory Response (Cytokine Analysis) histo->inflam biodist Biodistribution & Clearance inflam->biodist decision Biocompatible? biodist->decision approve Proceed to Efficacy Studies decision->approve reject Redesign Material decision->reject

Caption: Workflow for assessing the in vivo biocompatibility of a novel biomaterial.

G cluster_0 Innate Immune Recognition cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inflammatory Response material Biomaterial (e.g., Compound X) tlr Toll-like Receptor (TLR4) material->tlr binds myd88 MyD88 tlr->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb NF-κB ikk->nfkb activates nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to nucleus Nucleus genes Pro-inflammatory Gene Transcription nfkb_nuc->genes cytokines Cytokine Production (TNF-α, IL-6) genes->cytokines

Caption: TLR4-mediated inflammatory signaling pathway in response to a biomaterial.

Benchmarking the performance of 2-Dec-1-yn-5-yloxyoxane in drug discovery applications

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for "2-Dec-1-yn-5-yloxyoxane," no publicly available data, research, or mentions related to its use in drug discovery, performance benchmarks, or experimental protocols were found. The chemical name itself does not correspond to any indexed compound in major chemical databases.

A search for similar chemical structures yielded a result for "2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane" in PubChem, a public chemical database.[1] However, beyond its basic chemical properties, there is no associated literature or data regarding its application or performance in any field, including drug discovery.

Due to the complete absence of information on the specified topic, it is not possible to create the requested comparison guide. The core requirements, including data presentation, experimental protocols, and visualizations of signaling pathways or workflows, cannot be fulfilled without foundational data on the compound's performance and mechanism of action.

It is recommended to verify the chemical name and spelling of the compound of interest. If the compound is proprietary, novel, or internal to an organization, the necessary data for such a comparative analysis would need to be generated through internal research and development efforts.

References

Safety Operating Guide

Proper Disposal of 2-Dec-1-yn-5-yloxyoxane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 2-Dec-1-yn-5-yloxyoxane as a hazardous waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of a cyclic ether (oxane) and a terminal alkyne, this compound should be handled with caution. Cyclic ethers can form explosive peroxides over time, and terminal alkynes can form explosive metal acetylides.

Assumed Hazards:

Hazard ClassJustification
FlammableOrganic ethers are typically flammable.
Peroxide FormerThe oxane ring is a cyclic ether, which can form explosive peroxides upon exposure to air and light.[1]
Skin and Eye IrritantMany organic chemicals cause irritation upon contact.
Potential for Explosive DecompositionTerminal alkynes can form explosive compounds, especially with certain metals.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical splash goggles
Hand ProtectionNitrile gloves (double-gloving is recommended)
Body ProtectionFlame-resistant lab coat
Respiratory ProtectionUse in a certified chemical fume hood

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

Waste Segregation Protocol:

  • Waste Stream: Halogenated Organic Waste

  • Container Type: Use a designated, properly labeled, and chemically compatible waste container with a screw-top cap. The container should be made of a material that will not react with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Peroxide Former).[2][3]

The following diagram illustrates the decision-making process for waste segregation.

start Is the waste This compound? halogenated Segregate as Halogenated Organic Waste start->halogenated Yes non_halogenated Segregate as Non-Halogenated Organic Waste start->non_halogenated No incompatible Check for incompatibilities before mixing with other wastes halogenated->incompatible

Caption: Waste Segregation Flowchart for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste.[4]

Disposal Protocol

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Waste Collection: Collect all waste containing this compound, including contaminated materials from spills, in a properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent leakage or evaporation.[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and away from direct sunlight and incompatible chemicals.[5]

  • Waste Pickup: Arrange for a pickup with your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[6]

The following diagram outlines the disposal workflow.

collect Collect Waste in Labeled Container seal Tightly Seal Container collect->seal store Store in Satellite Accumulation Area seal->store pickup Arrange for EHS Waste Pickup store->pickup dispose Final Disposal by Licensed Vendor pickup->dispose

Caption: Disposal Workflow for this compound Waste.

Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] It is the responsibility of the principal investigator and the laboratory to ensure full compliance.[9]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.